Product packaging for Remibrutinib(Cat. No.:CAS No. 1787294-07-8)

Remibrutinib

カタログ番号: B610443
CAS番号: 1787294-07-8
分子量: 507.5 g/mol
InChIキー: CUABMPOJOBCXJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

REMIBRUTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27F2N5O3 B610443 Remibrutinib CAS No. 1787294-07-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABMPOJOBCXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787294-07-8
Record name Remibrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REMIBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Remibrutinib: A Deep Dive into the Mechanism of Action of a Highly Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remibrutinib (LOU064) is an oral, highly potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and the experimental evidence that underpins our understanding. By binding to an inactive conformation of BTK, this compound achieves a "best-in-class" selectivity profile, which is crucial for its application in chronic autoimmune and inflammatory diseases.[1][2][3] This document summarizes quantitative data on its potency, selectivity, and pharmacokinetics, outlines the methodologies of key experiments, and visualizes the complex biological processes involved.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec kinase family.[4] It is a crucial component of the signaling pathways downstream of the B-cell receptor (BCR) and various Fc receptors (FcR).[3][5] BTK is predominantly expressed in hematopoietic cells, including B-lymphocytes, mast cells, basophils, macrophages, and microglia, but is absent in T-lymphocytes, natural killer cells, and plasma cells.[3][5][6] Its central role in the activation, proliferation, and survival of these immune cells makes it an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders.[7][8] In conditions like chronic spontaneous urticaria (CSU), the activation of BTK in mast cells and basophils is a key driver, leading to the release of histamine and other proinflammatory mediators that cause hives and itching.[9][10][11]

Core Mechanism of Action of this compound

This compound is a covalent inhibitor that irreversibly binds to Bruton's tyrosine kinase.[1][12] The core of its mechanism lies in its high selectivity and potent inhibition of BTK activity.

2.1. Covalent and Irreversible Inhibition

This compound forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[8] This irreversible binding ensures a sustained and high occupancy of the BTK protein, even with this compound's short plasma half-life.[4][8] This allows for rapid engagement with the target, followed by quick clearance of the unbound drug, which helps to minimize systemic exposure and potential off-target effects.[8]

2.2. High Selectivity through Conformational Binding

A key feature that distinguishes this compound from first-generation BTK inhibitors is its exquisite kinase selectivity.[1][2] This is achieved by its ability to bind to an inactive conformation of BTK.[1][2][13] This unique binding mode is a significant factor in its favorable safety profile, as it reduces the inhibition of other kinases that share a similar cysteine residue but may not adopt the same inactive conformation.[3][8] This high selectivity is critical for its use in chronic inflammatory conditions where long-term treatment is necessary.[8]

Impact on Key Signaling Pathways

By inhibiting BTK, this compound effectively disrupts the downstream signaling cascades of both B-cell receptors and Fc receptors, which are central to the pathophysiology of many autoimmune and allergic diseases.[14]

3.1. B-Cell Receptor (BCR) Signaling

In B-cells, antigen binding to the BCR initiates a signaling cascade that is essential for their activation, proliferation, and differentiation into antibody-producing plasma cells.[7] BTK is a critical node in this pathway. This compound's inhibition of BTK blocks this signaling, thereby suppressing the activity of B-cells.[6][7] This is particularly relevant in autoimmune diseases driven by autoantibodies.[3]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response B-Cell Activation, Proliferation, Survival Downstream->Response This compound This compound This compound->BTK

BCR Signaling Pathway Inhibition by this compound.

3.2. Fc Receptor (FcR) Signaling in Mast Cells and Basophils

In mast cells and basophils, the high-affinity IgE receptor (FcεRI) plays a central role in allergic reactions.[15] Cross-linking of FcεRI by IgE-antigen complexes triggers a signaling cascade heavily dependent on BTK, leading to degranulation and the release of histamine, leukotrienes, and other pro-inflammatory mediators.[15][16][17] this compound potently inhibits this BTK-mediated degranulation.[15][18] This mechanism is the primary basis for its efficacy in chronic spontaneous urticaria, a disease primarily driven by mast cell activation.[10][16][19] this compound blocks both IgE-mediated (autoallergic) and IgG-mediated (autoimmune) activation pathways.[10][16]

FcR_Signaling_Pathway FcRI FcεRI LYN_SYK LYN / SYK FcRI->LYN_SYK IgE_Antigen IgE-Antigen Complex IgE_Antigen->FcRI BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Calcium Ca²⁺ Mobilization PLCg2->Calcium Response Degranulation (Histamine Release) Calcium->Response This compound This compound This compound->BTK

FcεRI Signaling Inhibition in Mast Cells by this compound.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The efficacy and safety of this compound are quantitatively supported by its high potency, exceptional selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

Target/Assay Cell Type/System IC50 Reference(s)
BTK Enzyme Activity Biochemical Assay 1.3 nM [13]
FcγR-induced IL-8 Release THP-1 (Human Monocytic Cell Line) 2.5 nM [13]

| anti-IgM/IL-4-induced CD69 | Human Blood B-Cells | 18 nM |[13] |

Table 2: Kinase Selectivity Profile of this compound

Kinase Binding Constant (Kd) Selectivity vs. BTK (Fold) Reference(s)
BTK 0.63 nM - [16]
TEC 110 nM 175x [16]
BMX 540 nM 857x [16]

| ITK, EGFR, ERBB2, ERBB4, JAK3 | No binding up to 10 µM | >15,800x |[16] |

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Subjects

Parameter Value Condition Reference(s)
Time to Max. Concentration (Tmax) 0.5 - 1.25 hours Single Oral Dose [20][21]
Apparent Blood Clearance 280 - 560 L/h Single Oral Dose [20][21]
Apparent Volume of Distribution 400 - 15,000 L Single Oral Dose [20][21]
Mean Residence Time < 3 hours Multiple Doses [20][21]
Plasma Protein Binding 95.4% In Vitro [15]
Metabolism Primarily CYP3A4 - [15]

| BTK Occupancy | >95% for ≥ 24h | Single Dose ≥ 30 mg |[20][22] |

Experimental Protocols and Evidence

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments.

5.1. In Vitro Assays

  • Enzymatic Assays: The intrinsic inhibitory activity of this compound against purified BTK is determined using biochemical assays that measure the phosphorylation of a substrate peptide. The IC50 value is calculated from the dose-response curve.

  • Cell-Based Assays for Fc Receptor Signaling:

    • THP-1 Cell IL-8 Release Assay: This protocol assesses the inhibition of FcγR signaling.[13]

      • Human monocytic THP-1 cells, which express FcγRs, are differentiated with vitamin D3.

      • 384-well plates are coated with non-specific human IgG to stimulate the FcγRs.

      • Serial dilutions of this compound are added to the wells.

      • The differentiated THP-1 cells are then added.

      • After 24 hours of incubation, the supernatant is collected, and the concentration of secreted IL-8 is measured via immunoassay to determine the IC50.[13]

    • Basophil/Mast Cell Activation Assays: The effect of this compound on FcεRI-mediated degranulation is measured in primary human basophils or cultured mast cells.[23]

      • Cells are sensitized with IgE.

      • Cells are pre-incubated with varying concentrations of this compound.

      • Activation is triggered by adding an anti-IgE antibody or specific antigen, which cross-links the FcεRI receptors.

      • Degranulation is quantified by measuring the expression of surface markers like CD63 or CD203c using flow cytometry, or by measuring the release of mediators like histamine.[17][23]

  • Cell-Based Assays for B-Cell Receptor Signaling:

    • B-Cell Proliferation/Activation Assays: Primary human B-cells are stimulated with anti-IgM antibodies to cross-link the BCR. The inhibitory effect of this compound is measured by assessing markers of B-cell activation (e.g., CD69 expression) or proliferation.[13]

Experimental_Workflow cluster_0 In Vitro Cellular Assay node1 1. Isolate/Culture Immune Cells (e.g., Basophils, B-Cells) node2 2. Pre-incubate with This compound (Dose-Response) node1->node2 node3 3. Stimulate Receptor (e.g., anti-IgE for FcεRI, anti-IgM for BCR) node2->node3 node4 4. Incubate node3->node4 node5 5. Measure Endpoint node4->node5 node6 Flow Cytometry (CD63, CD69) node5->node6 node7 Immunoassay (Cytokine Release) node5->node7

Generalized Workflow for In Vitro Cellular Assays.

5.2. Preclinical In Vivo Models

  • Rat Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis that assesses the effect of a compound on autoantibody production and immune-complex driven inflammation. This compound demonstrated dose-dependent efficacy in this model.[1][2]

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE mouse models are used to study the pathogenesis of multiple sclerosis. In these models, this compound was shown to inhibit neuroinflammation through a dual mechanism: suppressing pathogenic B-cell activity and exerting direct anti-inflammatory effects on microglia.[14]

Clinical Relevance and Conclusion

The potent and highly selective mechanism of action of this compound has been translated into promising clinical efficacy and a favorable safety profile across several immune-mediated diseases.[19]

  • Chronic Spontaneous Urticaria (CSU): In Phase III trials (REMIX-1 and REMIX-2), this compound demonstrated a rapid and significant reduction in urticaria symptoms (itching and hives) in patients inadequately controlled by antihistamines.[9]

  • Hidradenitis Suppurativa (HS): In a Phase II study, this compound showed promise in reducing inflammatory lesions in patients with moderate to severe HS.[24][25]

  • Multiple Sclerosis (MS): this compound is under investigation for relapsing MS, where its ability to inhibit both B-cells and microglia could address the underlying neuroinflammation.[6][14]

References

Remibrutinib's Selectivity Profile: A Deep Dive into a Best-in-Class BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Remibrutinib (LOU064) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its exceptional selectivity, attributed to a unique binding mechanism to an inactive conformation of BTK, positions it as a promising therapeutic agent for a range of autoimmune and inflammatory diseases, potentially overcoming the limitations of less selective predecessors.[1][2][3] This technical guide provides a comprehensive overview of this compound's selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Selectivity and Potency

This compound demonstrates sub-nanomolar potency against BTK and maintains high selectivity across the human kinome. This high degree of selectivity is crucial for minimizing off-target effects, which have been a concern with first-generation BTK inhibitors and can lead to adverse events.[4][5]

Quantitative Selectivity Data

The following tables summarize the key quantitative data on this compound's potency and selectivity.

Target Assay Type IC50 (nM) Reference
BTKBiochemical Assay1.3[6]
FcγR-induced IL-8 releaseCellular Assay (THP-1 cells)2.5[6]
anti-IgM/IL-4-induced CD69 expressionCellular Assay (Human B cells)18[6]
Comparative In Vitro Inhibition of B-cells (IC50)
BTK Inhibitor IC50 (nM)
This compound18
Fenebrutinib (reversible)15
Tolebrutinib74
Orelabrutinib185
Evobrutinib320
Data from in vitro studies on human blood B cells.[7]
Comparative Time- and Concentration-Dependent BTK Binding in Human Blood (IC50 at 1 hour)
BTK Inhibitor IC50 (nM)
This compound21
Tolebrutinib161
Orelabrutinib427
Evobrutinib508
These values correlate well with in vitro B cell inhibition.[7]

A kinome-wide selectivity screening at a concentration of 1 µM demonstrated that this compound has the highest selectivity among the tested BTK inhibitors, with the fewest off-target kinase interactions.[7] Another study confirmed this high specificity, identifying only one off-target hit in a panel of 403 kinases.[8] The known off-target activity of this compound is primarily against other members of the TEC kinase family, namely BMX and TEC.[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Kinase Selectivity Screening (Binding Assay)

To assess the selectivity of this compound across the human kinome, a binding assay format is utilized. This typically involves a proprietary platform, such as the scanMAX assay.

Objective: To determine the binding affinity of this compound to a large panel of kinases.

General Protocol:

  • Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Kinase-coated beads and a fluorescent tracer are added to the wells of a microplate.

  • Competition Binding: this compound is added to the wells, where it competes with the fluorescent tracer for binding to the immobilized kinases.

  • Signal Detection: The amount of tracer displaced is quantified using a suitable plate reader. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are often expressed as the percentage of tracer displaced or as dissociation constants (Kd) for selected kinases. A ranking of inhibitors can be established based on the number of off-target kinases bound.[7]

Cellular Assays for Functional Inhibition

To evaluate the functional consequences of BTK inhibition in a cellular context, various assays are employed.

1. FcγR-induced IL-8 Release in THP-1 Cells

Objective: To measure the inhibitory effect of this compound on the signaling pathway downstream of the activating Fcγ receptor (FcγR), which involves BTK.

Protocol:

  • Cell Culture and Differentiation: The human monocytic cell line THP-1, which expresses FcγRIIa and FcγRI that signal through BTK, is cultured and pre-differentiated with vitamin D3 for 5 days.[6]

  • Plate Coating: 384-well culture plates are coated with pooled non-specific human IgG to stimulate the FcγRs.[6]

  • Compound Treatment: Serial dilutions of this compound are added to the IgG-coated plates.[6]

  • Cell Seeding: The differentiated THP-1 cells are added to each well.[6]

  • Incubation: The plates are incubated for 24 hours to allow for cell stimulation and cytokine release.[6]

  • IL-8 Quantification: The concentration of IL-8 in the supernatant is measured using a homogeneous immunoassay.[6]

  • Data Analysis: IC50 values are calculated from the dose-response curves.

2. B-cell Receptor (BCR) Signaling Inhibition in Human B-cells

Objective: To assess the ability of this compound to inhibit signaling downstream of the B-cell receptor.

Protocol:

  • B-cell Isolation: Primary human B-cells are isolated from whole blood.

  • Compound Pre-incubation: The isolated B-cells are pre-incubated with varying concentrations of this compound.

  • BCR Stimulation: The B-cells are stimulated with anti-IgM and IL-4 to activate the BCR signaling pathway.

  • Activation Marker Staining: After a defined incubation period, the cells are stained with fluorescently labeled antibodies against activation markers, such as CD69.

  • Flow Cytometry Analysis: The expression level of the activation marker on the B-cell surface is quantified by flow cytometry.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

BTK_Signaling_Pathway cluster_BCR B-cell Receptor (BCR) Complex cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding IgA_IgB Igα/Igβ SYK SYK IgA_IgB->SYK Recruitment & Activation LYN->IgA_IgB Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFkB NF-κB Activation Ca_release->NFkB PKC_activation->NFkB Gene_expression Gene Expression NFkB->Gene_expression This compound This compound This compound->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and the Point of this compound Inhibition.

Kinase_Selectivity_Workflow start Start: Kinase Selectivity Profiling compound_prep Prepare Serial Dilutions of this compound start->compound_prep competition Add this compound to Plates for Competitive Binding compound_prep->competition plate_prep Prepare Assay Plates with Immobilized Kinases and Fluorescent Tracer plate_prep->competition readout Measure Tracer Displacement (Signal Quantification) competition->readout analysis Analyze Data: Calculate % Inhibition or Kd readout->analysis end End: Determine Selectivity Profile analysis->end Remibrutinib_Selectivity_Profile cluster_on_target On-Target Activity cluster_off_target Known Off-Target Activity cluster_kinome Broader Kinome (High Selectivity) This compound This compound BTK BTK This compound->BTK High Potency (Covalent Inhibition) TEC TEC This compound->TEC Low Affinity BMX BMX This compound->BMX Low Affinity Other_kinases Other Kinases

References

The Discovery and Development of Remibrutinib (LOU064): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Remibrutinib (LOU064) is a potent, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) under development by Novartis for a range of autoimmune and inflammatory diseases. Its unique mechanism of binding to an inactive conformation of BTK confers an exquisite kinase selectivity, positioning it as a potential best-in-class therapeutic. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, with a focus on its journey from laboratory to late-stage clinical trials for chronic spontaneous urticaria (CSU) and hidradenitis suppurativa (HS).

Discovery and Lead Optimization

This compound was discovered and developed by Novartis as part of a dedicated effort to create a BTK inhibitor with superior selectivity over first-generation molecules, which were often limited by off-target effects.[1] The discovery program focused on identifying a covalent inhibitor that could achieve high potency while minimizing interaction with other kinases, a common challenge due to the conserved nature of the cysteine residue (Cys481) in the ATP-binding pocket of many kinases.[2][3]

The key innovation in the design of this compound was the strategy of targeting an inactive conformation of BTK.[2][4] This approach allowed for the optimization of interactions with unique non-conserved residues within the kinase domain, leading to a molecule with an exceptional selectivity profile.[2][3][4] The successful optimization efforts resulted in the identification of LOU064, now known as this compound, a compound that demonstrated high potency and the desired selectivity profile, making it a promising candidate for treating immune-mediated diseases rather than oncology indications.[2][4]

Mechanism of Action: BTK Signaling Inhibition

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that functions as a key signaling molecule in multiple immune cell types, most notably B-cells and mast cells.[1][5]

  • In B-cells: BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival.[5]

  • In Mast Cells and Basophils: BTK is a crucial downstream effector of the high-affinity IgE receptor (FcεRI).[6][7] Cross-linking of FcεRI by IgE-antigen complexes activates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK.[8] Activated BTK leads to the degranulation of mast cells and basophils, releasing histamine, proteases, and other pro-inflammatory mediators that drive the symptoms of allergic and inflammatory conditions like chronic spontaneous urticaria (CSU).[6][7][9]

This compound is a covalent inhibitor that irreversibly binds to the Cys481 residue in the active site of BTK, effectively blocking its enzymatic activity.[7] By inhibiting BTK, this compound disrupts these signaling cascades, preventing mast cell degranulation and suppressing B-cell activity.[5][6] This targeted approach modulates the pathological immune response without causing broad immunosuppression.[5]

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI LYN LYN FceRI->LYN Cross-linking (IgE) SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Mediators Histamine & Other Mediators PLCg2->Mediators Leads to Degranulation This compound This compound This compound->BTK Covalent Inhibition

Caption: Simplified FcεRI-BTK signaling pathway in mast cells and the inhibitory action of this compound. (Within 100 characters)

Preclinical Development

In Vitro Studies: Potency and Selectivity

This compound's potency and selectivity were established through a series of in vitro assays. It demonstrated subnanomolar binding affinity for BTK and high selectivity against other TEC family kinases and a broad panel of other kinases.[6] This high degree of selectivity is a key differentiating feature.

ParameterValueReference KinasesValue
BTK Kd 0.63 nMTEC Kd 110 nM (>175x selectivity)
BTK IC50 (enzyme) 1.3 nMBMX Kd 540 nM (>857x selectivity)
BTK IC50 (B-cell inhibition) 18 nMITK, EGFR, JAK3, etc. No binding up to 10 µM
BTK IC50 (blood, 1hr) 21 nM

Table 1: In Vitro Potency and Selectivity of this compound.[3][6]

Experimental Protocol: Kinase Selectivity (Representative)
  • Assay Type: Competitive binding assay (e.g., KINOMEscan™).

  • Principle: Test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.

  • Procedure: a. A broad panel of human kinases (e.g., >400) are individually expressed and tagged. b. Each kinase is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM). c. After equilibration, the amount of bound kinase is quantified. d. Results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound. e. For key off-targets, a full dose-response curve is generated to determine the dissociation constant (Kd).

In Vivo Studies: Target Occupancy and Efficacy

In vivo studies confirmed that this compound could achieve high and sustained target occupancy and demonstrated efficacy in a relevant animal model of autoimmune disease.

Study TypeModelKey FindingValue
Target Occupancy RatEffective dose for 90% occupancy (EC90)1.6 mg/kg
Efficacy Rat Collagen-Induced ArthritisDose-dependent efficacy observed-

Table 2: Key In Vivo Preclinical Findings.[2][4]

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model (Representative)
  • Animal Strain: Lewis rats, a susceptible inbred strain.

  • Induction of Arthritis: a. Immunization (Day 0): Rats are immunized intradermally at the base of the tail with an emulsion containing bovine type II collagen and Incomplete Freund's Adjuvant (IFA). b. Booster (Day 7): A booster injection of the same emulsion is administered to ensure a high incidence and severity of arthritis.

  • Treatment: this compound or vehicle is administered orally, once or twice daily, starting from a predetermined day post-immunization (e.g., Day 7 or upon onset of symptoms).

  • Assessment: a. Arthritis development is monitored daily or every other day. b. Paws are scored for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per animal. c. Paw thickness is measured using calipers. d. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Endpoint: The primary endpoint is the reduction in the mean arthritis score in the this compound-treated groups compared to the vehicle-treated group.

Clinical Development

This compound has progressed through a robust clinical development program, primarily focusing on chronic spontaneous urticaria (CSU), with investigations in other immune-mediated conditions like hidradenitis suppurativa (HS) and multiple sclerosis.[10][11][12]

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials Discovery Discovery & Lead Optimization InVitro In Vitro Studies (Potency, Selectivity) Discovery->InVitro InVivo In Vivo Studies (Animal Models, PK/PD) InVitro->InVivo Phase1 Phase I (Healthy Volunteers) Safety, Tolerability, PK/PD InVivo->Phase1 Phase2 Phase II (Patients) Dose-Ranging, Efficacy Signal Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Efficacy & Safety vs. Placebo Phase2->Phase3 Submission Regulatory Submission (e.g., FDA, EMA) Phase3->Submission

Caption: A generalized workflow for the discovery and clinical development of this compound. (Within 100 characters)
Phase I Studies

First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

  • Key Findings:

    • This compound was well-tolerated across all tested single and multiple ascending doses.

    • Absorption was rapid, with a median time to maximum concentration (Tmax) of 0.5-1.25 hours.

    • Food intake did not have a clinically relevant effect on drug exposure.

    • High (>95%) and sustained (≥24 hours) BTK occupancy in the blood was achieved with single doses of 30 mg or higher.

PK ParameterSingle Ascending Dose (0.5-600 mg)
Median Tmax 0.5 - 1.25 hours
Apparent Blood Clearance 280 - 560 L/h
Apparent Volume of Distribution 400 - 15,000 L
Mean Residence Time (Multiple Dose) < 3 hours (no pronounced accumulation)

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers.

Phase II Studies

Phase II trials were designed to evaluate the efficacy, safety, and dose-response of this compound in patient populations.

  • Chronic Spontaneous Urticaria (CSU): A Phase IIb study (NCT03926611) demonstrated that all tested doses of this compound provided statistically significant and rapid improvements in the weekly urticaria activity score (UAS7) compared to placebo at week 4 and week 12. The drug showed a favorable safety profile.

  • Hidradenitis Suppurativa (HS): A 16-week Phase II trial in patients with moderate-to-severe HS showed that this compound performed better than placebo. The primary endpoint was the simplified HS Clinical Response (sHiSCR).

IndicationTrialDose(s)Key Efficacy Finding
Hidradenitis Suppurativa Phase II (n=77)25 mg BID72.7% achieved sHiSCR at Week 16
100 mg BID48.5% achieved sHiSCR at Week 16
Placebo34.7% achieved sHiSCR at Week 16

Table 4: Phase II Efficacy Data in Hidradenitis Suppurativa.[11]

Phase III Studies: The REMIX Program for CSU

The pivotal Phase III clinical program for this compound in CSU consists of two identical, global, multicenter, randomized, double-blind, placebo-controlled studies: REMIX-1 (NCT05030311) and REMIX-2 (NCT05032157).[10] These studies evaluated the efficacy and safety of this compound 25 mg twice daily as an add-on therapy for adult patients with CSU whose symptoms were inadequately controlled by second-generation H1-antihistamines.[10]

  • Study Design:

    • Screening Period: Up to 4 weeks.

    • Double-Blind Treatment: 24 weeks of this compound 25 mg BID or placebo.

    • Open-Label Extension: 28 weeks where all patients, including those initially on placebo, received this compound.

    • Follow-up: 4-week treatment-free period.

  • Primary Endpoint: Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful absolute change from baseline in UAS7 at Week 12.[10]

  • Key Results:

    • Rapid Onset: Significant symptom improvement was observed as early as Week 2.[10]

    • Sustained Efficacy: The improvements in UAS7 were sustained up to Week 52.[9]

    • Safety: this compound was well-tolerated with a favorable safety profile up to 52 weeks. The incidence of adverse events, including liver function tests, was comparable between the this compound and placebo groups during the controlled period.[9]

TrialTreatment ArmNLS Mean Change in UAS7 from Baseline at Week 12 (±SE)p-value
REMIX-1 This compound 25 mg BID313-20.0 ± 0.7<0.001
Placebo157-13.8 ± 1.0
REMIX-2 This compound 25 mg BID300-19.4 ± 0.7<0.001
Placebo155-11.7 ± 0.9

Table 5: Primary Efficacy Endpoint Results from Phase III REMIX-1 & REMIX-2 Trials.

Conclusion and Future Directions

The development of this compound represents a successful application of structure-based drug design to create a highly selective and potent BTK inhibitor. Its unique mechanism of targeting an inactive kinase conformation has translated into a promising clinical profile. Preclinical studies established its potent and selective activity, which was subsequently confirmed in Phase I studies demonstrating high target occupancy at well-tolerated doses. The robust and consistent data from the Phase II and III clinical trials, particularly the REMIX program, have established its efficacy and safety in chronic spontaneous urticaria, showing rapid and sustained symptom control.[10] Ongoing and future studies in other B-cell and mast cell-driven diseases, such as hidradenitis suppurativa and multiple sclerosis, will further define the therapeutic potential of this best-in-class oral BTK inhibitor.[11][12]

References

Remibrutinib: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It details the mechanism of action, target engagement validation through key experiments, and the pharmacodynamic evidence supporting its clinical development.

Core Mechanism of Action: Selective BTK Inhibition

This compound is an oral, small-molecule inhibitor that covalently binds to a cysteine residue (Cys481) in the active site of BTK.[1] A key feature of its design is its ability to bind to an inactive conformation of the kinase, a mechanism that contributes to its "best-in-class" selectivity profile and distinguishes it from first-generation BTK inhibitors.[1][2] This high selectivity is crucial for minimizing off-target effects, which is particularly important for therapies intended for chronic autoimmune and inflammatory conditions.[1][3]

BTK is a critical cytoplasmic tyrosine kinase expressed in various immune cells, including B cells, mast cells, and basophils.[3] It functions as a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcεRI and FcγR).[3][4] By inhibiting BTK, this compound effectively blocks these signaling cascades, preventing the activation of these cells and the subsequent release of histamine and other pro-inflammatory mediators that drive diseases like chronic spontaneous urticaria (CSU).[5][6][7]

The BTK Signaling Pathway in Mast Cells

In mast cells, the cross-linking of the high-affinity IgE receptor (FcεRI) by IgE-antigen complexes initiates a signaling cascade.[8] This leads to the activation of early signaling enzymes like LYN and SYK, which in turn activate BTK.[8] Activated BTK is essential for downstream signaling that results in mast cell degranulation and the release of inflammatory mediators.[5] this compound intervenes by irreversibly binding to BTK, thereby halting this cascade.[8]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI LYN LYN FcERI->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg Downstream Effectors (e.g., PLCγ) BTK->PLCg Activates Response Mast Cell Degranulation PLCg->Response Leads to This compound This compound This compound->BTK Covalently Inhibits IgE IgE + Antigen IgE->FcERI Cross-linking

Caption: Simplified BTK signaling pathway in mast cells and this compound's point of intervention.

Quantitative Data on Target Engagement and Selectivity

The potency, binding affinity, and selectivity of this compound have been quantified through various biochemical and cellular assays.

Potency and Binding Affinity

This compound demonstrates potent inhibition of BTK in biochemical assays and blocks downstream signaling in cellular models.[9] Its high affinity is reflected by a subnanomolar dissociation constant (Kd).[5]

ParameterValueAssay TypeSource
BTK IC₅₀ 1.3 nMBiochemical Kinase Assay[9]
FcγR-induced IL-8 IC₅₀ 2.5 nMTHP-1 Cellular Assay[9]
Anti-IgM/IL-4 CD69 IC₅₀ 18 nMHuman B-Cell Assay[9]
BTK Kd 0.63 nMPreclinical Binding Study[5]
Kinase Selectivity Profile

A preclinical study highlighted this compound's high selectivity for BTK compared to other related kinases.[5] This selectivity is a key differentiator from less-selective BTK inhibitors.[3]

KinaseKd (nM)Selectivity vs. BTK (Fold)Source
BTK 0.631x[5]
TEC 110175x[5]
BMX 540857x[5]
ITK, EGFR, ERBB2, ERBB4, JAK3 >10,000>15,873x[5]
Clinical Pharmacodynamics: Target Engagement in Humans

Phase I clinical trials in healthy subjects established the relationship between this compound dose and in-vivo BTK engagement. Due to its covalent binding mechanism, this compound achieves sustained pharmacodynamic effects despite a short systemic residence time.[10]

Dose (Single Ascending Dose - SAD)Blood BTK OccupancyTimepointSource
≥ 30 mg > 95%For at least 24 hours[10][11][12]
Dose (Multiple Ascending Dose - MAD)Blood BTK OccupancyTimepointSource
≥ 10 mg q.d. Near complete (>95%)Day 12 predose[10][11][12]
Dose (Multiple Ascending Dose - MAD)Downstream Effect (Basophil Inhibition)TimepointSource
≥ 50 mg q.d. Near complete inhibition of CD63Day 12 predose[10][12]
≥ 100 mg q.d. Near complete inhibition of Skin Prick Test (SPT)Day 12 predose[10][12]

Detailed Experimental Protocols

Validating the target engagement of this compound involves a multi-tiered approach, from biochemical assays to pharmacodynamic assessments in clinical settings.

Biochemical BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a specific peptide substrate are prepared in a kinase assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The BTK enzyme, substrate, and this compound (or vehicle control) are combined in microplate wells. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system where the amount of remaining ATP is measured (less ATP corresponds to higher kinase activity).

  • Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Recombinant BTK, Substrate, and ATP C Combine BTK, Substrate, and this compound in Plate A->C B Create Serial Dilutions of this compound B->C D Initiate Reaction with ATP C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Quantify ATP Consumption E->F G Calculate % Inhibition vs. Vehicle Control F->G H Determine IC50 Value (Curve Fitting) G->H

Caption: Workflow for a typical biochemical BTK kinase inhibition assay.
Cellular Target Engagement Assay (NanoBRET)

Cellular target engagement assays confirm that the drug can enter the cell and bind to its target in a physiological context. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a common method for this.

Methodology:

  • Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding BTK fused to a NanoLuc luciferase enzyme.

  • Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a set period (e.g., 90 minutes) to allow for cellular entry and target binding.[13]

  • Probe Addition: A fluorescently-labeled tracer that also binds to the BTK active site is added to the cells, along with a cell-impermeable substrate for the NanoLuc enzyme.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (fluorescent tracer) signals. BRET occurs when the tracer is bound to the BTK-NanoLuc fusion protein.

  • Data Analysis: this compound binding displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC₅₀ is calculated from the concentration-dependent decrease in the BRET ratio.[13]

NanoBRET_Workflow A Transfect HEK293 cells with BTK-NanoLuc Fusion Vector B Plate Transfected Cells in Assay Plate A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate to Allow Target Binding C->D E Add Fluorescent Tracer and NanoLuc Substrate D->E F Measure Donor (Luminescence) and Acceptor (Fluorescence) Signals E->F G Calculate BRET Ratio and % Target Engagement F->G H Determine Cellular IC50 Value G->H

Caption: General workflow for a NanoBRET cellular target engagement assay.
Pharmacodynamic BTK Occupancy Assay

This assay is crucial for clinical trials to directly measure the extent and duration of target binding in patients' cells (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

  • Sample Collection: Whole blood samples are collected from subjects at various time points before and after this compound administration.

  • Cell Lysis: PBMCs are isolated and lysed to release cellular proteins, including BTK.

  • Free BTK Detection: The lysate is incubated with a biotinylated probe that, like this compound, covalently binds to Cys481 of BTK.[14] This probe will only bind to BTK molecules that are not already occupied by this compound.

  • Immunoassay: The amount of probe-bound BTK is quantified using an immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (TR-FRET) assay.[14][15] In this setup, an anti-BTK antibody captures the protein, and a streptavidin-europium conjugate detects the biotinylated probe.

  • Total BTK Measurement: In parallel, the total amount of BTK protein in the lysate is measured, typically using a sandwich ELISA with two different anti-BTK antibodies.

  • Occupancy Calculation: BTK occupancy is calculated as: 100 * [1 - (Free BTK Level / Total BTK Level)].

BTK_Occupancy_Workflow A Collect Patient Blood Samples (e.g., PBMCs) B Lyse Cells to Release Cellular Proteins A->B C Measure Total BTK (e.g., Sandwich ELISA) B->C D Measure Free BTK B->D G Calculate BTK Occupancy: 1 - (Free BTK / Total BTK) C->G E Incubate Lysate with Covalent Biotinylated Probe D->E F Quantify Probe-Bound BTK (e.g., TR-FRET or ELISA) E->F F->G

Caption: Workflow for a pharmacodynamic BTK occupancy assay in clinical samples.

References

Preclinical Pharmacology and Toxicology of Remibrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in various immune cells, including B cells and mast cells, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.

Pharmacology

Mechanism of Action

This compound is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[5] A distinguishing feature of this compound is its ability to bind to an inactive conformation of BTK, which contributes to its high selectivity.[1][2] By irreversibly binding to BTK, this compound effectively blocks the B-cell receptor (BCR) and Fc receptor signaling pathways, which are critical for the activation, proliferation, and differentiation of B-cells and the degranulation of mast cells.[3][4][6] This inhibition ultimately leads to a reduction in the release of histamine and other pro-inflammatory mediators.[6]

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of BTK in both biochemical and cellular assays. Its high selectivity is a key attribute, minimizing off-target effects that have been observed with first-generation BTK inhibitors.[3]

Assay Type Target/Endpoint IC50 Reference
Biochemical AssayBruton's Tyrosine Kinase (BTK)1.3 nM[7]
Cellular AssayFcγR-induced IL-8 production2.5 nM[7]
Cellular AssayAnti-IgM/IL-4-induced CD69 expression18 nM[7]
Cellular AssayAtherosclerotic plaque-stimulated GPVI-mediated platelet aggregation0.03 µM[8]
Cellular AssayBTK activity in human blood0.023 µM[5]

Experimental Protocol: In Vitro BTK Inhibition Assay (General Methodology)

A common method to determine the in vitro potency of a BTK inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the BTK enzyme.

  • Reagents and Materials: Recombinant human BTK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP (adenosine triphosphate), and the test compound (this compound).

  • Assay Procedure:

    • The BTK enzyme is incubated with varying concentrations of this compound in a buffer solution for a predefined period.

    • The enzymatic reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The concentration of this compound that inhibits 50% of the BTK enzymatic activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Pharmacology & Efficacy

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of autoimmune disease.

Animal Model Species Key Findings Reference
Collagen-Induced Arthritis (CIA)RatDose-dependent efficacy in reducing arthritis symptoms.[1][2]
Experimental Autoimmune Encephalomyelitis (EAE)MouseDose-dependent inhibition of disease and reduction in neurological symptoms.[9]

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

  • Induction of Arthritis:

    • Male Lewis rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Complete Adjuvant) via intradermal injection at the base of the tail.

    • A booster injection is typically given 21 days after the primary immunization to ensure the development of arthritis.[3]

  • Treatment:

    • This compound is administered orally at various dose levels, typically starting at the onset of clinical signs of arthritis (therapeutic regimen) or from the time of immunization (prophylactic regimen).

    • A vehicle control group receives the formulation without the active drug.

  • Efficacy Assessment:

    • Clinical Scoring: Paw swelling, erythema, and joint stiffness are assessed regularly using a macroscopic scoring system.

    • Histopathology: At the end of the study, joints are collected, and histological analysis is performed to evaluate inflammation, cartilage destruction, and bone erosion.

    • Biomarkers: Blood samples may be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

  • Data Analysis: The efficacy of this compound is determined by comparing the clinical scores, histological changes, and biomarker levels between the treated and vehicle control groups.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in rats and dogs is not extensively available in the public domain. However, human pharmacokinetic studies have shown that this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.25 hours.[4] It also exhibits a rapid apparent blood clearance of 280-560 L/h and a large apparent volume of distribution of 400-15,000 L.[4] Multiple-dose studies in humans showed no pronounced accumulation.[4]

Toxicology

A comprehensive preclinical toxicology program is essential to support the initiation of clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations. While specific toxicology reports for this compound are not publicly available, the standard battery of studies required by regulatory agencies like the FDA and EMA is well-defined.

Single-Dose and Repeat-Dose Toxicity

These studies are designed to evaluate the potential toxicity of a drug after a single administration and after repeated daily dosing over a specified period.

  • Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Duration: Repeat-dose studies can range from 2 weeks to 3 months or longer, depending on the intended duration of clinical use.

  • Endpoints: Evaluation includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.

  • This compound Findings: While specific preclinical data is not public, clinical trial data up to 52 weeks have shown this compound to be well-tolerated with a favorable safety profile.[10] Adverse events were generally comparable to placebo, with the most common being respiratory tract infections and headache.[10] Importantly, liver transaminase elevations were balanced between this compound and placebo groups and were asymptomatic, transient, and reversible.[10]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Core Battery Studies (ICH S7A):

    • Central Nervous System (CNS): Assesses effects on behavior, coordination, and other neurological functions in rodents.

    • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often in conscious, telemetered dogs.

    • Respiratory System: Measures effects on respiratory rate and tidal volume in rodents.

  • This compound Findings: Specific preclinical safety pharmacology data for this compound is not publicly available.

Genotoxicity

Genotoxicity studies are performed to identify compounds that can induce mutations or chromosomal damage.

  • Standard Battery of Tests (ICH S2(R1)):

    • Ames Test: A bacterial reverse mutation assay to detect gene mutations.

    • In Vitro Mammalian Cell Assay: An assay for chromosomal aberrations or a mouse lymphoma assay for gene mutations.

    • In Vivo Genotoxicity Test: Typically a micronucleus test in rodent hematopoietic cells.

  • This compound Findings: The results of the formal genotoxicity battery for this compound have not been publicly disclosed.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • Positive and negative controls are included.

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Transcription Gene Transcription NFkB->Transcription This compound This compound This compound->BTK Inhibition B_Cell_Activation B-Cell Activation, Proliferation, Survival Cytokine_Release Cytokine & Histamine Release

Caption: BTK signaling pathway and the inhibitory action of this compound.

Preclinical_Efficacy_Workflow cluster_treatment Treatment Groups start Start: Disease Model Selection (e.g., Rat CIA) induction Disease Induction (e.g., Collagen Immunization) start->induction randomization Animal Randomization induction->randomization vehicle Vehicle Control randomization->vehicle rem_low This compound (Low Dose) randomization->rem_low rem_mid This compound (Mid Dose) randomization->rem_mid rem_high This compound (High Dose) randomization->rem_high monitoring In-Life Monitoring (Clinical Scores, Body Weight) vehicle->monitoring rem_low->monitoring rem_mid->monitoring rem_high->monitoring termination Study Termination & Sample Collection (Blood, Tissues) monitoring->termination analysis Ex Vivo Analysis (Histopathology, Biomarkers) termination->analysis end End: Data Analysis & Reporting analysis->end

Caption: General workflow for a preclinical in vivo efficacy study.

Preclinical_Toxicology_Workflow cluster_genotox Genotoxicity (ICH S2 R1) cluster_safety_pharm Safety Pharmacology (ICH S7A/B) cluster_repeat_dose Repeat-Dose Toxicity start Test Article: this compound ames Ames Test (Bacterial Mutation) start->ames in_vitro_cyto In Vitro Mammalian Cell Assay (Chromosomal Aberration) start->in_vitro_cyto in_vivo_cyto In Vivo Micronucleus Test (Rodent) start->in_vivo_cyto cns Central Nervous System start->cns cv Cardiovascular System start->cv resp Respiratory System start->resp rodent Rodent (e.g., Rat) start->rodent non_rodent Non-Rodent (e.g., Dog) start->non_rodent IND Investigational New Drug (IND) Application ames->IND in_vitro_cyto->IND in_vivo_cyto->IND cns->IND cv->IND resp->IND rodent->IND non_rodent->IND

References

Remibrutinib's Covalent Binding Mechanism to BTK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, kinetics, and experimental validation of remibrutinib's covalent binding to Bruton's tyrosine kinase (BTK).

Executive Summary

This compound (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action is centered on the formation of a specific, irreversible covalent bond with a key cysteine residue in the BTK active site. This targeted inactivation of BTK effectively blocks downstream B-cell receptor (BCR) signaling, a pathway implicated in the pathophysiology of numerous autoimmune diseases.[1][2] A distinguishing feature of this compound is its high selectivity, which is achieved by binding to an inactive conformation of BTK, thereby minimizing off-target effects often associated with other covalent kinase inhibitors.[1][3][4]

The Covalent Binding Mechanism

The cornerstone of this compound's efficacy is its designed ability to form a stable, covalent adduct with its target, BTK. This irreversible inhibition leads to sustained target occupancy even as the unbound drug is cleared from circulation.[4][5]

  • Target Residue: this compound specifically targets Cysteine 481 (Cys481) , a nucleophilic residue located near the ATP-binding pocket of BTK.[4] This cysteine is conserved within the TEC family of kinases but is absent in most other kinase families, forming a primary basis for the selectivity of covalent BTK inhibitors.[4][6]

  • Chemical Reaction: The covalent bond is formed via a Michael addition reaction . The electrophilic acrylamide "warhead" on the this compound molecule acts as a Michael acceptor. The nucleophilic thiol group (-SH) of the Cys481 residue attacks the β-carbon of the acrylamide, resulting in the formation of a stable carbon-sulfur bond.[7]

  • Binding Conformation: A critical aspect of this compound's selectivity is its ability to bind to an inactive conformation of BTK.[1][3][4] This unique binding mode distinguishes it from first-generation covalent BTK inhibitors and contributes to its exquisite kinase selectivity profile.[1][4] The initial non-covalent interactions correctly orient the inhibitor within the active site, positioning the acrylamide moiety for the subsequent irreversible reaction with Cys481.

Quantitative Analysis of the this compound-BTK Interaction

The potency and durability of this compound's interaction with BTK have been characterized through various biochemical and cellular assays. The data underscores its high-affinity binding and sustained target engagement.

ParameterValueSpecies/SystemAssay TypeReference(s)
IC₅₀ (Enzymatic) 1.0 - 1.3 nMHumanBiochemical BTK enzyme assay[2][8][9][10]
IC₅₀ (Cellular) 23 nMRatIn vitro B cell activation assay (whole blood)[2][11]
EC₉₀ (In Vivo) 1.6 mg/kgRatIn vivo target occupancy[1][3][11]
BTK Occupancy >95% for ≥24hHumanPhase I Clinical Trial (SAD, ≥30 mg dose)[12][13][[“]]

Table 1: Summary of Quantitative Data for this compound-BTK Interaction

Key Experimental Protocols

The confirmation of this compound's covalent binding mechanism relies on a combination of enzymatic, cellular, and biophysical assays.

Protocol: BTK Enzymatic Inhibition Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of BTK's enzymatic activity in a purified system.

  • Methodology:

    • Reagent Preparation: Prepare a series of dilutions of this compound in an appropriate buffer (e.g., containing DMSO).

    • Incubation: Incubate recombinant human BTK enzyme with the various concentrations of this compound for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Kinase Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP (often [γ-³²P]ATP or [γ-³³P]ATP).

    • Reaction Quenching: After a fixed time, stop the reaction by adding a solution such as EDTA or by spotting the mixture onto a phosphocellulose membrane.

    • Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, a fluorescence-based readout may be used.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Mass Spectrometry for Covalent Adduct Verification
  • Objective: To provide direct physical evidence of the covalent bond formation between this compound and BTK at the Cys481 residue.

  • Methodology:

    • Complex Formation: Incubate the purified BTK kinase domain with a slight molar excess of this compound to ensure complete or near-complete labeling.

    • Removal of Unbound Inhibitor: Remove any non-covalently bound inhibitor through dialysis or a buffer exchange column.

    • Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase in the protein corresponding to the molecular weight of this compound provides initial evidence of covalent binding.[5]

    • Proteolytic Digestion: Denature the protein complex and digest it into smaller peptides using a specific protease, such as trypsin.

    • Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture using tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the MS/MS data for a peptide containing Cys481 that has a mass modification equal to the mass of this compound. The fragmentation pattern (MS/MS spectrum) of this modified peptide will confirm the precise site of covalent attachment to be Cys481.[15][16]

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling and this compound Inhibition

BCR_Signaling_Pathway BCR BCR Engagement (Antigen Binding) LYN_SYK LYN & SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 Activation BTK->PLCG2 This compound This compound This compound->BTK Covalent Inhibition at Cys481 IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

Caption: The BCR signaling cascade, highlighting BTK as a key node and its irreversible inhibition by this compound.

Experimental Workflow for Covalent Target Engagement```dot

Experimental_Workflow cluster_biochem Biochemical & Biophysical Verification cluster_cellular Functional Cellular Assay Incubate 1. Incubate BTK Protein with this compound MassSpec 2. LC-MS/MS Analysis Incubate->MassSpec Proteolytic Digestion Adduct 3. Confirm Covalent Adduct (Mass Shift at Cys481) MassSpec->Adduct Cells A. Treat B-Cells with this compound Stimulate B. Stimulate BCR (e.g., anti-IgM) Cells->Stimulate Flow C. Measure CD69 by Flow Cytometry Stimulate->Flow Inhibition D. Quantify Inhibition of B-Cell Activation Flow->Inhibition

Caption: this compound's selectivity is driven by its specific binding to BTK's inactive conformation.

References

The Preclinical Pharmacodynamics of Remibrutinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells.[1][2][3] As a key regulator of B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3][4][5] this compound's design as a covalent inhibitor that binds to an inactive conformation of BTK confers an exceptional selectivity profile, minimizing off-target effects that have been a concern with earlier-generation BTK inhibitors.[4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of BTK enzymatic activity and downstream cellular functions in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC90) from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound
Assay TypeTarget/EndpointCell Line/SystemIC50 ValueReference
Biochemical Kinase AssayBTK Enzyme ActivityRecombinant Human BTK1.0 nM[7]
Biochemical Kinase AssayBTK Enzyme ActivityRecombinant Human BTK1.3 nM[6][8][9]
Whole Blood AssayBTK ActivityHuman Whole Blood23 nM[7][10]
Whole Blood AssayBTK Binding (1 hr)Human Whole Blood21 nM[1][2]
B-Cell Activation AssayCD69 Expression (anti-IgM/IL-4 induced)Human B-Cells18 nM[2][8]
Monocyte Activation AssayIL-8 Secretion (FcγR induced)THP-1 Cells2.5 nM[8]
Myeloid Cell AssayTNFα SecretionNot Specified1.1 nM[3]
Table 2: Comparative In Vitro Potency of BTK Inhibitors
CompoundBTK Binding IC50 (1 hr, human blood)B-Cell Inhibition IC50
This compound 21 nM 18 nM
Evobrutinib508 nM320 nM
Tolebrutinib161 - 165 nM74 nM
Orelabrutinib427 nM185 nM
Fenebrutinib (reversible)Not Applicable15 nM
Data compiled from references[1][2].

Kinase Selectivity

A defining feature of this compound is its high selectivity for BTK. Kinome-wide screening has demonstrated that this compound has the highest selectivity among several BTK inhibitors currently in development for multiple sclerosis.[1][2] Its unique mechanism of binding to an inactive conformation of BTK minimizes engagement with other kinases, even those with a homologous cysteine residue in the active site.[6] Preclinical studies have shown that off-target activity is primarily limited to BMX and TEC kinases.[6] This "best-in-class" selectivity profile is anticipated to translate into a favorable safety profile in clinical applications.[5]

In Vivo Pharmacodynamics in Preclinical Models

The in vivo pharmacodynamic effects of this compound have been extensively studied in rodent models of autoimmune disease, particularly experimental autoimmune encephalomyelitis (EAE), a well-established model for multiple sclerosis.[3][11]

BTK Occupancy

This compound achieves high and sustained BTK occupancy in vivo at well-tolerated doses. This is a critical measure of target engagement for a covalent inhibitor, as reactivation of the signaling pathway requires de novo synthesis of the BTK protein.[12]

Table 3: In Vivo BTK Occupancy of this compound
SpeciesDoseBTK OccupancyTissue/CompartmentReference
Rat1.6 mg/kg90% (EC90)Not Specified[4][10][13]
Rat3 mg/kg94%Not Specified[6]
EAE Mouse Model30 mg/kg (oral)StrongPeripheral Immune Organs & Brain[1][3][11]
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated dose-dependent efficacy in EAE models that represent different aspects of multiple sclerosis pathology.

  • B-Cell-Dependent HuMOG EAE: In this model, where B cells are the predominant antigen-presenting cells (APCs), this compound significantly reduced neurological symptoms in a dose-dependent manner.[3]

  • Myeloid Cell-Driven RatMOG EAE: this compound also showed efficacy in this model, indicating that its therapeutic effect extends to the inhibition of myeloid cells and microglia, which are implicated in neuroinflammation.[3]

A key finding from these preclinical models is that this compound's efficacy is achieved through a dual mechanism: inhibiting pathogenic B-cell activity and exerting direct anti-inflammatory effects on myeloid cells within the central nervous system, such as microglia.[3] Notably, these therapeutic effects were observed without causing B-cell depletion or broad, non-specific T-cell inhibition.[1][3] At an efficacious oral dose of 30 mg/kg in EAE mice, this compound reduced the ex vivo MOG-specific T-cell recall response, highlighting its impact on the autoimmune cascade.[1][11]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathways

This compound exerts its effects by inhibiting BTK-mediated signaling downstream of B-cell receptors and Fc receptors.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCG2->Downstream Activation B-Cell Activation, Proliferation, Antibody Production Downstream->Activation This compound This compound This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.

Fc_Receptor_Signaling FcR Fc Receptor (e.g., FcεRI, FcγR) LYN_SYK LYN, SYK FcR->LYN_SYK Activation ImmuneComplex Immune Complex (IgE/IgG + Antigen) ImmuneComplex->FcR BTK BTK LYN_SYK->BTK Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, MAPK) BTK->Downstream Degranulation Cellular Activation (e.g., Degranulation, Cytokine Release) Downstream->Degranulation This compound This compound This compound->BTK Inhibition

Caption: Fc Receptor (FcR) Signaling Inhibition in Mast Cells and Myeloid Cells.

Experimental Workflow: In Vivo BTK Occupancy Assay

The measurement of BTK occupancy is a crucial pharmacodynamic endpoint. A common approach involves an ELISA-based or TR-FRET method.

BTK_Occupancy_Workflow cluster_sample Sample Collection & Processing cluster_assay Duplex Immunoassay cluster_analysis Data Analysis Tissue Tissue/Blood Sample (from treated animal) Lysate Cell Lysate Preparation Tissue->Lysate Split Split Lysate into Two Aliquots Lysate->Split TotalBTK Aliquot 1: Measure Total BTK (e.g., anti-BTK Ab) Split->TotalBTK FreeBTK Aliquot 2: Measure Free BTK (e.g., Biotinylated Probe) Split->FreeBTK Detect Signal Detection (e.g., TR-FRET, ELISA) TotalBTK->Detect FreeBTK->Detect Calculate Calculate % Occupancy: 100 * (1 - [Free BTK]/[Total BTK]) Detect->Calculate

Caption: Generalized Workflow for a BTK Occupancy Assay.

Experimental Protocols

In Vitro B-Cell Activation Assay
  • Objective: To determine the potency of this compound in inhibiting BCR-mediated B-cell activation.

  • Methodology:

    • Isolate human peripheral blood mononuclear cells (PBMCs) or purified B-cells.

    • Pre-incubate cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with anti-IgM antibodies in the presence of IL-4 to induce B-cell activation.

    • After an incubation period (e.g., 18-24 hours), stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).

    • Analyze the expression of CD69 on the CD19+ B-cell population using flow cytometry.

    • Calculate the IC50 value by fitting the dose-response curve.[2][8]

FcγR-Mediated Cytokine Release Assay (THP-1 Cells)
  • Objective: To assess the effect of this compound on FcγR signaling in a monocytic cell line.

  • Methodology:

    • Culture the human monocytic cell line THP-1, which expresses activating FcγRs. Differentiate the cells with vitamin D3 for several days.

    • Coat 384-well plates with non-specific human IgG to engage FcγRs.

    • Add serial dilutions of this compound to the IgG-coated plates.

    • Add the differentiated THP-1 cells to the wells.

    • After 24 hours of incubation, collect the supernatant.

    • Measure the concentration of secreted IL-8 in the supernatant using a homogeneous immunoassay (e.g., HTRF or ELISA).

    • Determine the IC50 value from the resulting dose-response curve.[8]

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

  • Methodology (General Protocol):

    • Induction: Actively induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization. This typically involves a subcutaneous injection of an emulsion containing a myelin antigen (e.g., Myelin Oligodendrocyte Glycoprotein 35-55 peptide, MOG35-55) and Complete Freund's Adjuvant (CFA).[14][15][16]

    • Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to enhance the permeability of the blood-brain barrier.[14][15]

    • Treatment: Begin oral administration of this compound (e.g., 3 and 30 mg/kg) or vehicle control at a specified time point, either prophylactically (before symptom onset) or therapeutically (after symptom onset).

    • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[16]

    • Pharmacodynamic Readouts: At the end of the study, collect tissues (spleen, lymph nodes, brain, spinal cord) for further analysis, such as BTK occupancy assays, histology to assess inflammation and demyelination, and ex vivo T-cell recall assays.[3][11]

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a highly potent and selective covalent BTK inhibitor. Its ability to achieve high and sustained target occupancy in vivo translates to significant efficacy in preclinical models of autoimmune disease. The dual mechanism of action, targeting both B-cell and myeloid-cell-driven pathology without causing broad immunosuppression, underscores its potential as a refined therapeutic agent. The data summarized herein provide a strong rationale for the ongoing clinical development of this compound in various immune-mediated conditions.

References

LOU064 (Remibrutinib): A Technical Guide on the Mode of Action in Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LOU064, also known as remibrutinib, is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical signaling enzyme in various immune cells, and its inhibition represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[4][5][6] this compound distinguishes itself by binding to an inactive conformation of BTK, an attribute that confers its exquisite kinase selectivity and favorable safety profile.[2][3][4] This document provides an in-depth overview of the mechanism of action of LOU064, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of key pathways and processes.

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase belonging to the Tec kinase family. It is a crucial component of signaling pathways downstream of the B cell receptor (BCR) and Fc receptors (FcR) on various hematopoietic cells, including B lymphocytes, mast cells, basophils, macrophages, and microglia.[1][5][6][7] Upon receptor activation, BTK is recruited to the plasma membrane and activated, subsequently triggering a cascade of downstream signaling events involving molecules like PLCγ2. This cascade ultimately leads to the activation of transcription factors such as NF-κB, culminating in cell proliferation, differentiation, survival, and the production of pro-inflammatory mediators like histamine and cytokines.[8] Given its central role in immune activation, BTK is a highly attractive therapeutic target for diseases driven by aberrant B cell and myeloid cell function.[3][4]

Core Mechanism of LOU064 (this compound)

LOU064 is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3] Its high selectivity is achieved by specifically targeting an inactive conformation of the kinase, minimizing off-target effects that have been a concern with earlier-generation BTK inhibitors.[2][3][4] By blocking BTK, this compound effectively shuts down the signaling cascade initiated by BCR and FcR activation. This prevents the degranulation of mast cells and basophils and inhibits the activation and pro-inflammatory functions of B cells and other myeloid cells.[1][3][8]

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen or Immune Complex Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Antigen or Immune Complex Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream Cellular_Response Cellular Response (Activation, Degranulation, Cytokine Release) Downstream->Cellular_Response LOU064 LOU064 (this compound) LOU064->BTK

Caption: LOU064 inhibits the BTK signaling cascade. (Max Width: 760px)

In Vitro and Preclinical Efficacy

The potency and selectivity of LOU064 have been characterized through a series of in vitro and in vivo preclinical studies.

Quantitative In Vitro Potency

The inhibitory activity of LOU064 was assessed in enzymatic and cell-based assays. The data demonstrates potent inhibition of BTK and downstream functional consequences.

Assay TypeTarget / EndpointCell Line / SystemIC50 ValueReference
Enzymatic AssayBTK Recombinant Human BTK1.3 nM [2]
Cell-Based AssayFcγR-induced IL-8 Release THP-1 (Human Monocytic)2.5 nM [2]
Cell-Based AssayAnti-IgM/IL-4-induced CD69 Human B Cells18 nM [2]
Cell-Based AssayBTK Activity in Blood Human Whole Blood23 nM [3]
Preclinical In Vivo Models

LOU064 has demonstrated dose-dependent efficacy in established animal models of autoimmune diseases.

  • Rat Collagen-Induced Arthritis (CIA): In this model, which mimics rheumatoid arthritis, LOU064 showed potent, dose-dependent efficacy.[3][4] It achieved a 90% effective concentration (EC90) for in vivo target occupancy at a dose of 1.6 mg/kg.[3][4]

  • Experimental Autoimmune Encephalomyelitis (EAE): In mouse models of multiple sclerosis, this compound demonstrated a dual mechanism of action. It inhibited the B cell-dependent HuMOG EAE model in a dose-dependent manner, reducing neurological symptoms by preventing pathogenic B cell activity.[5][6][9] It also showed efficacy in the RatMOG EAE model, suggesting a direct anti-inflammatory effect on myeloid cells and microglia, independent of B cell depletion.[5][6][7]

Dual_MoA cluster_Bcell B Cell Pathway cluster_Myeloid Myeloid Pathway LOU064 LOU064 (this compound) B_Cell Pathogenic B Cells LOU064->B_Cell Myeloid Microglia / Myeloid Cells LOU064->Myeloid T_Cell_Priming Antigen Presentation & T-Cell Priming B_Cell->T_Cell_Priming Neuroinflammation Reduced Neuroinflammation T_Cell_Priming->Neuroinflammation Mediator_Release Pro-inflammatory Mediator Release Myeloid->Mediator_Release Mediator_Release->Neuroinflammation

Caption: Dual mode of action of LOU064 in neuroinflammation. (Max Width: 760px)

Experimental Protocols

FcγR Signaling Assay in THP-1 Cells

This assay assesses the effect of LOU064 on signaling from activating Fcγ receptors.[2]

  • Plate Coating: 384-well culture plates are coated with pooled non-specific human IgG fraction to engage Fcγ receptors on the cell surface.

  • Cell Seeding: The human monocytic cell line THP-1, which expresses the activating FcγRs CD32a and CD64, is seeded into the IgG-coated plates.

  • Compound Addition: LOU064 is added at various concentrations to the wells. A vehicle control (e.g., DMSO) is used for comparison.

  • Incubation: The plates are incubated to allow for cell stimulation and subsequent cytokine production.

  • Endpoint Measurement: The supernatant is collected, and the concentration of a key pro-inflammatory cytokine, such as Interleukin-8 (IL-8), is measured using a standard method like ELISA.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition of IL-8 release against the log concentration of LOU064.

Experimental_Workflow node_start Start node_coat Coat 384-well Plate with Human IgG node_start->node_coat node_seed Seed THP-1 Cells node_coat->node_seed node_add Add LOU064 or Vehicle Control node_seed->node_add node_incubate Incubate to Stimulate Cells node_add->node_incubate node_measure Measure IL-8 in Supernatant (ELISA) node_incubate->node_measure node_analyze Calculate IC50 Value node_measure->node_analyze node_end End node_analyze->node_end

Caption: Workflow for the THP-1 cell FcγR signaling assay. (Max Width: 760px)
BTK Occupancy Measurement in Clinical Trials

BTK occupancy is a key pharmacodynamic biomarker to confirm target engagement.

  • Sample Collection: Whole blood samples are collected from subjects at specified time points before and after LOU064 administration.

  • Probe Incubation: A fluorescently labeled, irreversible BTK probe is added to the blood sample. This probe binds to any BTK active sites not already occupied by LOU064.

  • Cell Lysis & Labeling: Red blood cells are lysed, and white blood cells are fixed, permeabilized, and stained with antibodies for specific cell markers (e.g., CD20 for B cells).

  • Flow Cytometry: The samples are analyzed by flow cytometry. The fluorescence intensity of the BTK probe is measured within the target cell population (e.g., B cells).

  • Calculation: BTK occupancy is calculated by comparing the probe's fluorescence signal in post-dose samples to the signal in pre-dose or placebo-treated samples. A lower signal indicates higher occupancy by LOU064.

Clinical Pharmacology and Efficacy

Data from Phase I, II, and III clinical trials have characterized the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of this compound in humans, confirming its potential in autoimmune disorders like chronic spontaneous urticaria (CSU).[10][11][12]

Phase I Pharmacokinetics and Pharmacodynamics (Healthy Volunteers)

The first-in-human study (NCT03918980) established the PK/PD profile of LOU064.[10]

ParameterFindingDoseStudy PartReference
Time to Max. Concentration (Tmax) < 1.5 hoursSingle DosesSAD[10]
Mean Residence Time (MRT) < 3 hoursSingle DosesSAD[10]
Blood BTK Occupancy > 95% for at least 24h≥ 30 mgSAD[10][13]
Blood BTK Occupancy (Trough) Near complete (>95%)≥ 10 mg q.d.MAD (Day 12)[10][13]
Basophil Inhibition (CD63) Near complete≥ 50 mg q.d.MAD (Day 12)[10][13]
Skin Prick Test (SPT) Inhibition Near complete≥ 100 mg q.d.MAD (Day 12)[10][13]
Food Effect No clinically relevant effect on exposureN/AFE[10][13]
(SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; FE: Food Effect)
Clinical Efficacy in Chronic Spontaneous Urticaria (CSU)

Phase IIb and Phase III (REMIX-1 & REMIX-2) studies have demonstrated significant efficacy in patients with CSU who had an inadequate response to H1-antihistamines.[11][12]

  • Primary Endpoint: The trials successfully met their primary endpoint, showing a statistically significant and clinically meaningful reduction in the weekly urticaria activity score (UAS7) at week 12 compared to placebo.[12]

  • Onset of Action: this compound showed a rapid onset of action, with significant improvements in UAS7 observed as early as week one and week two.[11][12]

  • Safety: The drug demonstrated a favorable safety and tolerability profile across all tested doses.[11]

Conclusion

LOU064 (this compound) is a next-generation BTK inhibitor with a differentiated mode of action centered on its high selectivity and potent, covalent inhibition. By targeting an inactive conformation of BTK, it effectively and safely blocks key signaling pathways in B cells and myeloid cells that drive the pathophysiology of numerous autoimmune disorders. Preclinical data highlight a dual mechanism of inhibiting both pathogenic B cells and innate immune cells like microglia, while clinical trials have confirmed rapid and robust target engagement and significant efficacy in conditions such as chronic spontaneous urticaria. This compelling profile positions LOU064 as a promising oral therapy with the potential to address significant unmet needs in autoimmune and inflammatory diseases.

References

The Effect of Remibrutinib on Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effect of remibrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, on mast cell degranulation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on this compound's activity, detailed experimental protocols for assessing mast cell degranulation, and visualizations to facilitate understanding.

Introduction to this compound and Mast Cell Degranulation

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to the release of pre-formed mediators, such as histamine and proteases, from their granules—a process known as degranulation. This release of inflammatory mediators is a key driver of the symptoms seen in conditions like chronic spontaneous urticaria (CSU).

This compound (LOU064) is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial downstream signaling molecule in the FcεRI pathway in mast cells.[2] By inhibiting BTK, this compound effectively blocks the signaling cascade that leads to mast cell degranulation and the subsequent release of inflammatory mediators.[3][4] This targeted approach offers a promising therapeutic strategy for mast cell-driven diseases.[5]

Quantitative Data on this compound's Activity

While specific in vitro IC50 values for this compound on mast cell degranulation are not widely available in the public domain, preclinical and clinical studies have demonstrated its potent inhibitory effects.

ParameterValueSpecies/SystemReference
In Vivo BTK Target Occupancy (EC90) 1.6 mg/kgRat[1]
In Vitro Mast Cell Degranulation (CD63 Expression) Significant reduction observed with this compound pre-treatmentHuman CD34+ derived mast cells[6][7][8]
In Vitro Basophil Activation (CD63 Expression) Almost complete abrogation with this compound pre-treatmentHuman basophils[6]
Clinical Efficacy (UAS7 Reduction in CSU) Significant improvement over placeboHuman[9][10]

Note: UAS7 (Weekly Urticaria Activity Score) is a clinical endpoint in chronic spontaneous urticaria and reflects the downstream consequences of mast cell degranulation in patients.

Signaling Pathway of Mast Cell Degranulation and this compound's Mechanism of Action

Mast cell activation via the FcεRI receptor initiates a complex signaling cascade. The binding of multivalent antigen to IgE bound to FcεRI leads to receptor aggregation and the activation of Src-family kinases, such as LYN and FYN. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ subunits of FcεRI, which in turn recruits and activates Syk kinase.

Activated Syk phosphorylates several downstream adaptor proteins, leading to the formation of a "signalosome." A key component of this pathway is the activation of Bruton's tyrosine kinase (BTK). BTK, along with other signaling molecules, activates phospholipase Cγ (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). The sustained increase in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine and other inflammatory mediators.

This compound, as a covalent inhibitor of BTK, binds to the kinase and blocks its activity. This intervention prevents the downstream signaling events, including PLCγ activation and calcium mobilization, thereby inhibiting mast cell degranulation.

Mast_Cell_Degranulation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI IgE->FceRI Bound to LYN_FYN LYN/FYN FceRI->LYN_FYN Activates SYK SYK LYN_FYN->SYK Activates BTK BTK SYK->BTK Activates PLCG PLCγ BTK->PLCG Activates This compound This compound This compound->BTK Inhibits PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_betahex β-Hexosaminidase Assay cluster_facs Flow Cytometry (CD63) Culture 1. Mast Cell Culture Sensitize 2. IgE Sensitization (24-48h) Culture->Sensitize Wash 3. Wash & Resuspend Sensitize->Wash Inhibit 4. Pre-incubation with This compound (30-60 min) Wash->Inhibit Stimulate 5. Stimulation (e.g., anti-IgE, 30-60 min) Inhibit->Stimulate Collect_Supernatant 6a. Collect Supernatant Stimulate->Collect_Supernatant Stain_Cells 6b. Stain for CD63/CD117 Stimulate->Stain_Cells Enzyme_Reaction 7a. Add Substrate & Incubate Collect_Supernatant->Enzyme_Reaction Read_Absorbance 8a. Read Absorbance (405nm) Enzyme_Reaction->Read_Absorbance Data_Analysis 9. Data Analysis & Interpretation Read_Absorbance->Data_Analysis Wash_Cells 7b. Wash Cells Stain_Cells->Wash_Cells Acquire_Data 8b. Acquire on Flow Cytometer Wash_Cells->Acquire_Data Acquire_Data->Data_Analysis

References

Remibrutinib's Impact on Basophil Activation and Histamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of remibrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, on basophil activation and subsequent histamine release. By targeting BTK, a critical signaling molecule in the FcεRI pathway, this compound offers a promising therapeutic strategy for managing IgE-mediated allergic and inflammatory conditions, such as chronic spontaneous urticaria (CSU).[1][2] This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of BTK-Mediated Degranulation

Basophils and mast cells are key effector cells in type I hypersensitivity reactions.[3] Upon cross-linking of the high-affinity IgE receptor (FcεRI) by an allergen, a signaling cascade is initiated, leading to the degranulation of these cells and the release of pre-formed mediators, most notably histamine.[4] Bruton's tyrosine kinase (BTK) is a crucial downstream signaling molecule in this pathway.[4] this compound, as a BTK inhibitor, effectively blocks this signaling cascade, thereby preventing basophil and mast cell degranulation and the release of histamine and other pro-inflammatory mediators.[5][6] This targeted inhibition addresses the root cause of allergic symptoms in conditions like CSU.[2][7]

Quantitative Data on the Inhibition of Basophil Activation and Histamine Release

While specific IC50 values for this compound's direct inhibition of basophil activation markers and histamine release are not yet widely published, data from studies on other potent BTK inhibitors provide a strong indication of the expected efficacy. The following tables summarize the inhibitory concentrations (IC50) for various BTK inhibitors on basophil activation markers and histamine release. This data serves as a valuable proxy for understanding the potential potency of this compound.

Table 1: IC50 Values of BTK Inhibitors on Basophil Activation Markers [8]

BTK InhibitorActivation MarkerStimulusIC50 (µmol/L)
IbrutinibCD13anti-IgE0.1 - 0.5
IbrutinibCD63anti-IgE0.1 - 0.5
IbrutinibCD164anti-IgE0.1 - 0.5
IbrutinibCD203canti-IgE0.1 - 0.5
DasatinibCD13anti-IgENot specified
DasatinibCD63anti-IgENot specified
DasatinibCD164anti-IgENot specified
DasatinibCD203canti-IgENot specified

Table 2: IC50 Values of BTK Inhibitors on Histamine Release from Basophils [8]

BTK InhibitorDonor TypeStimulusIC50 (µmol/L)
IbrutinibAllergicAllergen0.003 - 0.023
IbrutinibNon-allergicanti-IgE0.003 - 0.03
AVL-292AllergicAllergenNot specified
AVL-292Non-allergicanti-IgENot specified
DasatinibAllergicAllergenNot specified
DasatinibNon-allergicanti-IgENot specified
CNX-774AllergicAllergenNot specified
CNX-774Non-allergicanti-IgENot specified

Note: The provided data for other BTK inhibitors is intended to be representative of the drug class. Specific values for this compound may vary.

Experimental Protocols

Basophil Activation Test (BAT)

The Basophil Activation Test is a flow cytometry-based assay used to measure the expression of activation markers, such as CD63 and CD203c, on the surface of basophils following stimulation.[9][10]

Methodology:

  • Blood Collection: Collect whole blood from healthy donors or patients into heparin-containing tubes.[10]

  • Pre-incubation with this compound: Incubate whole blood samples with or without varying concentrations of this compound (e.g., a concentration of 1 µM has been used in studies) for 1 hour at 37°C.[11][12]

  • Stimulation:

    • Positive Control: Stimulate a sample of blood with a known basophil activator, such as anti-FcεRI monoclonal antibodies, to induce degranulation.[11]

    • Negative Control: Include an unstimulated blood sample to establish baseline activation levels.[11]

    • Test Condition: Stimulate the this compound-treated and untreated blood samples with the stimulus of interest (e.g., serum from chronic urticaria patients at a 10% concentration).[11][12]

  • Incubation: Incubate all samples for an additional 30 minutes at 37°C.[11][12]

  • Staining: Stain the blood cells with fluorescently labeled antibodies specific for basophil identification (e.g., anti-CD193-PE) and activation markers (e.g., anti-CD63-FITC).[11][12]

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.[11][12]

  • Flow Cytometry Analysis: Acquire and analyze the samples using a flow cytometer to quantify the percentage of activated (CD63-positive) basophils.[11][12]

Histamine Release Assay

The histamine release assay is a method to quantify the amount of histamine released from basophils following stimulation. This is often performed using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Methodology:

  • Blood Collection: Collect heparinized whole blood from subjects.[3]

  • Pre-incubation with this compound: Aliquot whole blood and pre-incubate with a range of this compound concentrations or a vehicle control.

  • Stimulation:

    • Total Histamine: Lyse a sample of basophils to determine the total histamine content.[3]

    • Spontaneous Release: Incubate a sample without any stimulus to measure the baseline histamine release.[3]

    • Positive Control: Stimulate a sample with a potent secretagogue (e.g., anti-IgE) to induce maximal histamine release.[3]

    • Test Condition: Stimulate the this compound-treated and untreated samples with the specific allergen or stimulus.

  • Incubation: Incubate all samples for a specified time (e.g., 60 minutes) at 37°C.[3]

  • Stop Reaction and Centrifugation: Stop the reaction by placing the samples on ice and then centrifuge to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatants containing the released histamine.

  • Histamine Quantification (ELISA):

    • Coat a microplate with an anti-histamine antibody.

    • Add standards and the collected supernatants to the wells.

    • Add an enzyme-conjugated secondary antibody.

    • Add a substrate to produce a colorimetric reaction.

    • Measure the absorbance using a microplate reader and calculate the histamine concentration based on the standard curve.

  • Data Analysis: Express the histamine release as a percentage of the total histamine content after subtracting the spontaneous release.

Visualizing the Core Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

G cluster_0 IgE-Mediated Basophil Activation Pathway Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Generates Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Induces Degranulation Degranulation Ca_Influx->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->BTK Inhibits

Caption: IgE-Mediated Basophil Activation and the inhibitory action of this compound.

G cluster_1 Basophil Activation Test (BAT) Workflow A Whole Blood Collection (Heparin) B Pre-incubation with this compound or Vehicle A->B C Stimulation (e.g., anti-FcεRI) B->C D Incubation (37°C) C->D E Staining with Fluorescent Antibodies (anti-CD63, anti-CD193) D->E F Red Blood Cell Lysis E->F G Flow Cytometry Analysis F->G H Quantification of % CD63+ Basophils G->H

Caption: Experimental workflow for the Basophil Activation Test (BAT).

G cluster_2 Histamine Release Assay Workflow I Whole Blood Collection (Heparin) J Pre-incubation with this compound or Vehicle I->J K Stimulation (e.g., Allergen) J->K L Incubation (37°C) K->L M Centrifugation to Pellet Cells L->M N Supernatant Collection M->N O Histamine Quantification (ELISA) N->O P Calculation of % Histamine Release O->P

Caption: Experimental workflow for the Histamine Release Assay.

References

Methodological & Application

Application Notes: In Vitro Cell-Based Assays for Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a non-receptor kinase, BTK is a critical signaling mediator in various immune cells, including B cells, mast cells, and basophils.[1][3] Its role in the B-cell receptor (BCR) and Fc receptor (FcεRI, FcγR) signaling pathways makes it a key therapeutic target for autoimmune and inflammatory diseases.[3][4] In conditions like chronic spontaneous urticaria (CSU), BTK is integral to the signaling cascade that leads to mast cell and basophil degranulation and the subsequent release of histamine and other proinflammatory mediators.[5][6]

This compound is a covalent inhibitor that binds to the active site of BTK, effectively blocking its activation and downstream signaling.[3][7] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the potency, selectivity, and mechanism of action of this compound and other BTK inhibitors.

Mechanism of Action: BTK Inhibition in Mast Cells

Bruton's tyrosine kinase is a key node in the signaling pathway that governs mast cell degranulation. The process is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.[7] This event triggers a phosphorylation cascade involving kinases like LYN and SYK, which in turn activate BTK.[7] Activated BTK drives the downstream events leading to the release of granules containing histamine and other inflammatory mediators.[4][5] this compound covalently binds to BTK, preventing its activation and interrupting this inflammatory cascade.[7]

BTK_Signaling_Pathway Antigen Antigen (Cross-linking) IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI LYN LYN FceRI->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg Downstream Signaling BTK->PLCg Degranulation Degranulation (Histamine Release) PLCg->Degranulation This compound This compound This compound->BTK Inhibits

Caption: this compound inhibits the BTK signaling cascade in mast cells.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various biochemical and cell-based assays.

Assay TypeTarget / ReadoutCell Type / SystemIC50 / Kd ValueReference
Biochemical Kinase Assay BTK Enzymatic ActivityCell-Free1.0 nM[1]
BTK Enzymatic ActivityCell-Free1.3 nM[2]
Binding Affinity BTK BindingCell-FreeKd = 0.63 nM[5]
TEC Kinase BindingCell-FreeKd = 110 nM[5]
BMX Kinase BindingCell-FreeKd = 540 nM[5]
Whole Blood Assay BTK ActivityRat Whole Blood23 nM (0.023 µM)[1]
BTK Binding (1 hr)Human Whole Blood21 nM[8]
B-Cell Activation CD69 ExpressionHuman Blood B-Cells18 nM[2][8]
FcγR Signaling Assay IL-8 SecretionTHP-1 Monocytic Cells2.5 nM[2]
Basophil Activation CD63 ExpressionHuman Blood BasophilsNear complete inhibition at ≥100 mg (in vivo)[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are designed to assess the functional consequences of BTK inhibition by this compound in relevant immune cells.

Protocol 1: Mast Cell and Basophil Degranulation Assay via Flow Cytometry

This assay quantifies the ability of this compound to inhibit IgE-mediated degranulation of mast cells and basophils by measuring the surface expression of CD63, a marker for granule release.[10][11][12]

Degranulation_Workflow start Start cell_prep Cell Preparation (Isolate Basophils or Culture CD34+ Mast Cells) start->cell_prep sensitize Sensitization (Incubate with IgE) cell_prep->sensitize preincubate Pre-incubation (Add this compound or Vehicle) sensitize->preincubate stimulate Stimulation (Add anti-IgE Antibody) preincubate->stimulate stain Staining (Add fluorescent anti-CD63 and cell-specific antibodies) stimulate->stain acquire Data Acquisition (Flow Cytometry) stain->acquire analyze Data Analysis (Gate on cells, quantify % CD63+ population) acquire->analyze end End analyze->end

Caption: Experimental workflow for the mast cell/basophil degranulation assay.

Methodology:

  • Cell Preparation:

    • Basophils: Isolate basophils from the peripheral blood of healthy donors using standard density gradient centrifugation followed by negative selection.

    • Mast Cells: Generate mast cells by culturing CD34+ progenitor cells from healthy donors in appropriate cytokine-supplemented media for several weeks.[10]

  • Sensitization (for Mast Cells):

    • Incubate cultured mast cells with a sensitizing concentration of human IgE for 24-48 hours. Wash cells to remove unbound IgE.

  • Inhibitor Pre-incubation:

    • Resuspend cells (basophils or sensitized mast cells) in a suitable buffer (e.g., Tyrode's buffer).

    • Add serial dilutions of this compound (or vehicle control) to the cells and incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Induce degranulation by adding an optimal concentration of a cross-linking agent, such as an anti-IgE antibody. For negative controls, add buffer only. For positive controls, use a known secretagogue (e.g., ionomycin).

    • Incubate for 30-60 minutes at 37°C.

  • Staining:

    • Stop the reaction by placing the cells on ice.

    • Add a cocktail of fluorescently-labeled antibodies to identify the cell population and degranulation status. For basophils, this may include anti-CD193 (CCR3) and anti-CD63. For mast cells, lineage markers and anti-CD63 are used.[10][12]

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells to remove excess antibodies and resuspend them in a suitable sheath fluid.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population (e.g., CD193+ basophils).

    • Quantify the percentage of CD63+ cells within the target gate for each condition.

    • Calculate the percent inhibition of degranulation for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: B-Cell Activation Assay

This protocol assesses the effect of this compound on B-cell activation by measuring the upregulation of the early activation marker CD69 following stimulation of the B-cell receptor (BCR).[2][8]

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. B-cells can be further purified via negative selection if desired.

  • Inhibitor Pre-incubation:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Activate the B-cells by adding a combination of anti-IgM antibody and Interleukin-4 (IL-4).[2]

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Staining:

    • Harvest the cells and stain with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.

  • Flow Cytometry and Analysis:

    • Acquire and analyze the data as described in Protocol 1, gating on the B-cell population and quantifying the percentage of CD69+ cells.

    • Determine the IC50 value for the inhibition of B-cell activation.

Protocol 3: FcγR-Mediated Cytokine Release Assay

This assay uses the human monocytic cell line THP-1 to evaluate the inhibitory effect of this compound on BTK signaling downstream of the activating Fc gamma receptor (FcγR).[2]

Methodology:

  • Plate Coating:

    • Coat a 384-well tissue culture plate with pooled non-specific human IgG and incubate overnight at 4°C to engage FcγRs.[2]

    • Wash the plate to remove unbound IgG.

  • Cell Culture and Differentiation:

    • Culture THP-1 cells according to standard protocols. Differentiate the cells for several days with a reagent like Vitamin D3 to enhance FcγR expression and signaling.[2]

  • Assay Procedure:

    • Dispense serial dilutions of this compound into the IgG-coated wells.

    • Add the differentiated THP-1 cells to each well.

    • Incubate the plate for 24 hours at 37°C.[2]

  • Cytokine Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Measure the concentration of a relevant downstream cytokine, such as Interleukin-8 (IL-8), using a suitable immunoassay (e.g., ELISA or a homogeneous immunoassay).[2]

  • Data Analysis:

    • Calculate the percent inhibition of IL-8 secretion for each this compound concentration and determine the IC50 value.

References

Application Notes and Protocols for In Vitro Studies with Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vitro experiments to evaluate the biological activity of remibrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The protocols detailed below are intended to serve as a foundation for studying the effects of this compound on key immune cells involved in various inflammatory and autoimmune diseases.

Introduction to this compound

This compound (LOU064) is an orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] These pathways are essential for the activation, proliferation, and survival of B-cells, as well as the activation and degranulation of mast cells and basophils. By inhibiting BTK, this compound effectively modulates the activity of these immune cells, making it a promising therapeutic agent for a range of immune-mediated conditions, including chronic spontaneous urticaria (CSU) and other autoimmune diseases.[1][3]

Mechanism of Action and Target Signaling Pathways

This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This targeted action blocks the downstream signaling cascades that are crucial for the function of several immune cell types.

B-Cell Receptor (BCR) Signaling

In B-cells, BTK is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and antibody production. This compound's inhibition of BTK disrupts this entire cascade.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 NFkB NF-κB Activation PLCy2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

FcεRI Signaling in Mast Cells and Basophils

In mast cells and basophils, BTK is activated downstream of the high-affinity IgE receptor, FcεRI. Cross-linking of IgE bound to FcεRI by an allergen or other stimuli initiates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK. Activated BTK is crucial for the degranulation of these cells, leading to the release of histamine, cytokines, and other inflammatory mediators. This compound's inhibition of BTK effectively blocks this degranulation process.[4][5]

FceRI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn_Syk Lyn/Syk FceRI->Lyn_Syk BTK BTK Lyn_Syk->BTK Degranulation Degranulation (Histamine & Cytokine Release) BTK->Degranulation This compound This compound This compound->BTK Inhibits

Caption: FcεRI Signaling in Mast Cells/Basophils and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays. This data can be used as a reference for designing dose-response experiments.

Assay TypeCell Type/SystemParameterThis compound ValueReference
Enzyme Activity Recombinant BTKIC501.3 nM--INVALID-LINK--
B-Cell Function Human Blood B-CellsIC50 (CD69 expression)18 nM--INVALID-LINK--
Basophil Activation Human Blood BasophilsIC50Comparable to B-cells--INVALID-LINK--
Monocyte Function Human Monocytic Cell Line (THP-1)IC50 (FcγR-induced IL-8)2.5 nM--INVALID-LINK--
Platelet Aggregation Human Platelets (GPVI-mediated)IC500.03 µM[6]

Experimental Protocols

Human Mast Cell Culture from CD34+ Progenitors

This protocol describes the generation of human mast cells from CD34+ progenitor cells, which can then be used for degranulation and cytokine release assays.

Materials:

  • CD34+ hematopoietic progenitor cells (from cord blood, bone marrow, or peripheral blood)

  • StemSpan™ SFEM II medium

  • Stem Cell Factor (SCF)

  • Interleukin-6 (IL-6)

  • Interleukin-3 (IL-3) (optional, for initial expansion)

  • Fetal Bovine Serum (FBS) (for later stages of culture)

  • Culture flasks/plates

Protocol:

  • Thaw cryopreserved CD34+ cells according to the supplier's instructions.

  • Culture the cells in StemSpan™ SFEM II medium supplemented with SCF (e.g., 100 ng/mL) and IL-6 (e.g., 50 ng/mL). For the first week, IL-3 (e.g., 10 ng/mL) can be added to promote progenitor expansion.

  • Maintain the cell cultures at 37°C in a humidified incubator with 5% CO2.

  • Every 3-4 days, perform a half-medium change with fresh, pre-warmed medium containing the same cytokine concentrations.

  • After approximately 4-6 weeks, the culture medium can be supplemented with 10% FBS to support mast cell maturation.

  • Monitor mast cell differentiation weekly by flow cytometry, staining for mast cell markers such as CD117 (c-Kit) and FcεRI. Mature mast cells are typically CD117+/FcεRI+.

MastCell_Culture_Workflow CD34_Cells CD34+ Progenitor Cells Initial_Culture Initial Culture (SCF, IL-6, +/- IL-3) CD34_Cells->Initial_Culture Medium_Change Regular Medium Changes Initial_Culture->Medium_Change Maturation Maturation Phase (+10% FBS) Medium_Change->Maturation Mature_Mast_Cells Mature Mast Cells (CD117+/FcεRI+) Maturation->Mature_Mast_Cells

Caption: Workflow for the generation of human mast cells from CD34+ progenitors.

Mast Cell Degranulation Assay (CD63 Upregulation)

This protocol measures mast cell degranulation by quantifying the surface expression of CD63, a marker for the fusion of secretory granules with the plasma membrane, using flow cytometry.

Materials:

  • Cultured human mast cells (from protocol 4.1)

  • This compound

  • Stimulation buffer (e.g., Tyrode's buffer)

  • Activating agent (e.g., anti-IgE antibody, calcium ionophore)

  • Fluorochrome-conjugated anti-CD63 antibody

  • Flow cytometer

Protocol:

  • Harvest mature mast cells and wash them with stimulation buffer.

  • Resuspend the cells in stimulation buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Add the activating agent (e.g., anti-IgE) to the cell suspension and incubate for the optimal time to induce degranulation (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding ice-cold buffer.

  • Stain the cells with a fluorochrome-conjugated anti-CD63 antibody for 30 minutes on ice.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells by flow cytometry, gating on the mast cell population and quantifying the percentage of CD63-positive cells.

Basophil Activation Test (BAT)

This protocol assesses the activation of basophils in whole blood by measuring the upregulation of activation markers like CD63 or CD203c.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

  • This compound

  • Activation buffer (e.g., from a commercial BAT kit)

  • Activating agent (e.g., anti-IgE, fMLP)

  • Fluorochrome-conjugated antibodies against a basophil marker (e.g., CD193/CCR3) and an activation marker (e.g., CD63 or CD203c)

  • Red blood cell lysis buffer

  • Flow cytometer

Protocol:

  • Aliquot whole blood into flow cytometry tubes.

  • Add various concentrations of this compound (or vehicle control) to the blood samples and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Add the activating agent and incubate for the optimal time (e.g., 15-30 minutes) at 37°C.

  • Stop the activation by placing the tubes on ice.

  • Add the antibody cocktail (e.g., anti-CCR3 and anti-CD63) and incubate for 30 minutes on ice in the dark.

  • Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

  • Wash the remaining cells.

  • Resuspend the cells in buffer and acquire the data on a flow cytometer.

  • Gate on the basophil population (e.g., CCR3-positive) and determine the percentage of activated (CD63 or CD203c positive) basophils.

B-Cell Proliferation Assay

This protocol measures the effect of this compound on B-cell proliferation in response to stimulation.

Materials:

  • Isolated human peripheral blood B-cells

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • B-cell mitogen (e.g., anti-IgM antibodies, CpG ODN)

  • Proliferation assay reagent (e.g., CFSE, BrdU, or a colorimetric reagent like WST-1)

  • 96-well culture plates

Protocol:

  • Isolate B-cells from human peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.

  • If using CFSE, label the B-cells with CFSE according to the manufacturer's protocol.

  • Plate the B-cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Add serial dilutions of this compound (or vehicle control) to the wells.

  • Add the B-cell mitogen to stimulate proliferation.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assess proliferation:

    • CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.

    • BrdU: Add BrdU during the last 18-24 hours of culture and measure its incorporation using an anti-BrdU antibody (ELISA or flow cytometry).

    • WST-1: Add the WST-1 reagent for the last 4 hours of culture and measure the absorbance at the appropriate wavelength.

Cytokine Release Assay

This protocol quantifies the effect of this compound on the release of cytokines from immune cells.

Materials:

  • Isolated immune cells (e.g., PBMCs, B-cells, or cultured mast cells)

  • This compound

  • Cell culture medium

  • Stimulating agent (e.g., LPS for PBMCs, anti-IgM for B-cells, anti-IgE for mast cells)

  • ELISA or multiplex immunoassay kit for the cytokine(s) of interest (e.g., IL-6, TNF-α, IL-8)

Protocol:

  • Plate the cells at a suitable density in a culture plate.

  • Pre-treat the cells with different concentrations of this compound (or vehicle control) for a specified duration (e.g., 1 hour).

  • Add the stimulating agent to the wells.

  • Incubate the plate for an appropriate time to allow for cytokine production and release (e.g., 24-48 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the cytokine(s) of interest in the supernatants using an ELISA or multiplex immunoassay kit, following the manufacturer's instructions.

In Vitro Microglia Activation Assay

This protocol assesses the effect of this compound on the activation of microglia, which is relevant for neuro-inflammatory conditions.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • This compound

  • DMEM/F-12 medium with 10% FBS

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-1β)

Protocol:

  • Plate the microglia in a culture plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the culture supernatant for analysis of secreted factors.

  • Analyze the supernatant for nitric oxide production using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.

Microglia_Activation_Workflow Plate_Microglia Plate Microglia Pretreat_this compound Pre-treat with this compound Plate_Microglia->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Analyze_Markers Analyze Activation Markers (NO, Cytokines) Collect_Supernatant->Analyze_Markers

Caption: Workflow for assessing the effect of this compound on microglia activation.

Data Analysis and Interpretation

For dose-response experiments, calculate the IC50 values of this compound for each assay. This can be done by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). Compare the IC50 values across different cell types and assays to understand the selectivity and potency of this compound. For other experiments, use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects of this compound compared to the vehicle control.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. By utilizing the described protocols, researchers can gain valuable insights into the mechanism of action and cellular effects of this promising BTK inhibitor. The provided quantitative data serves as a useful benchmark for experimental design and data interpretation. As with any experimental work, optimization of these protocols for specific laboratory conditions and cell systems is recommended.

References

Application Notes: Remibrutinib (LOU064) in Preclinical Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Remibrutinib (LOU064) is an oral, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in the pathways of B cells and myeloid cells, including microglia, which are key cellular mediators in the pathogenesis of multiple sclerosis (MS).[4][5] The inhibition of BTK is an emerging therapeutic strategy for autoimmune diseases like MS, aiming to modulate both the adaptive and innate immune responses that drive neuroinflammation.[1][4] Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have been crucial in elucidating the mechanism and efficacy of this compound.[1][6]

Mechanism of Action in MS Models

In preclinical EAE models, this compound demonstrates a dual mechanism of action, targeting key inflammatory pathways without causing broad immunosuppression.[1][2][7]

  • Inhibition of B Cell-Mediated Pathogenesis : this compound effectively inhibits the B cell receptor (BCR) signaling pathway, which is crucial for B cell activation, antigen presentation, and subsequent T cell activation.[1][3] This was observed through the reduction of MOG-specific T cell recall responses in treated animals.[1][6][7] Importantly, this is achieved without depleting the B cell population or reducing total immunoglobulin levels.[1][8]

  • Modulation of Myeloid and Microglial Cell Activity : BTK is also a key component of Fc receptor (FcR) signaling in myeloid cells.[1][3] By inhibiting BTK, this compound dampens the activation of microglia and other myeloid cells in the central nervous system (CNS), reducing the production of pro-inflammatory mediators.[1][2] This direct anti-inflammatory effect on the innate immune cells within the CNS contributes significantly to its efficacy.[7][8]

cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response BCR B Cell Receptor (BCR) BTK BTK Activation BCR->BTK FcR Fc Receptor (FcR) FcR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Activation Cell Activation & Pro-inflammatory Cytokines Downstream->Activation This compound This compound This compound->BTK

This compound inhibits BTK-mediated signaling pathways.

Quantitative Data from Preclinical EAE Studies

The efficacy of this compound has been quantified in two distinct EAE mouse models, each highlighting a different aspect of its mechanism.

Table 1: Efficacy of this compound in B Cell-Dependent HuMOG EAE Model Data summarized from studies in C57BL/6 mice immunized with human myelin oligodendrocyte glycoprotein (HuMOG).

Treatment GroupDose (mg/kg, oral)Key OutcomeResult
Vehicle Control-Neurological SymptomsProgressive EAE development
This compound3Neurological SymptomsDose-dependent reduction in symptoms
This compound30Neurological SymptomsStrong reduction in neurological symptoms[1][6]
This compound30MOG-specific T cell recallInhibited[6][7]
This compound30Polyclonal T cell recallNot inhibited[1][7]
This compound30B Cell Counts & Total IgNo reduction observed[1][7]

Table 2: Efficacy of this compound in Myeloid-Driven RatMOG EAE Model Data summarized from studies investigating the role of myeloid cells and microglia using rat MOG for immunization.

Treatment GroupDose (mg/kg, oral)Key OutcomeResult
Vehicle Control-Neurological SymptomsProgressive EAE development
This compound30 (b.i.d.)Neurological SymptomsSignificantly reduced EAE scores from day 12 onward[9]
This compound30 (b.i.d.)CNS InflammationAnti-inflammatory effects detected in microglia via scRNA-seq[1][7]

Table 3: BTK Occupancy Following this compound Administration in EAE Mice Target engagement was measured 16 hours after the final dose to assess trough occupancy.

Dose (mg/kg)TissueBTK OccupancySignificance
30SpleenHigh[1][9]Demonstrates peripheral target engagement
30BloodHigh[1][9]Demonstrates systemic exposure and target engagement
30BrainStrong / High[1][7][9]Demonstrates CNS penetration and target engagement

Experimental Protocols

Protocol 1: EAE Induction and Treatment

This protocol outlines the methodology for inducing EAE in C57BL/6 mice and administering this compound.[6]

  • Animal Model : Female C57BL/6 mice, 8-12 weeks old.

  • EAE Induction :

    • HuMOG EAE (B Cell-Dependent) : Immunize mice subcutaneously with an emulsion containing human MOG peptide, complete Freund's adjuvant (CFA), and Mycobacterium tuberculosis. Administer pertussis toxin intraperitoneally on day 0 and day 2.[1][2]

    • RatMOG EAE (Myeloid-Driven) : Immunize mice using a similar protocol but with rat MOG peptide.[1][2]

  • Treatment Administration :

    • Compound : Prepare this compound in a suitable vehicle for oral administration.

    • Dosing : Administer this compound (e.g., 3 mg/kg or 30 mg/kg) or vehicle orally, once daily or twice daily (b.i.d.), starting from the day of immunization.[8][9]

  • Clinical Assessment :

    • Monitor mice daily for clinical signs of EAE.

    • Score disease severity using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Data Analysis : Compare mean clinical scores between treatment groups over time using appropriate statistical methods (e.g., Kruskal-Wallis test).[9]

cluster_0 Phase 1: Induction (Day 0) cluster_1 Phase 2: Disease Development cluster_2 Phase 3: Endpoint Analysis A Animal Acclimation (C57BL/6 Mice) B Immunization (MOG Peptide + Adjuvant) A->B D Daily Treatment Administration B->D C Initiate Treatment (this compound or Vehicle, Oral) C->D E Daily Clinical Scoring (0-5 Scale) D->E G Tissue Collection (CNS, Spleen, Blood) D->G I Statistical Analysis of Clinical Scores E->I F Monitor Weight and Overall Health F->I H BTK Occupancy Assay, Histology, scRNA-seq G->H

Generalized workflow for an EAE study with this compound.

Protocol 2: BTK Occupancy Measurement

This protocol describes how to assess the engagement of this compound with its target, BTK, in various tissues.

  • Sample Collection : At the study endpoint, collect blood, spleen, and brain tissue at a defined time point after the last dose (e.g., 16 hours) to measure trough occupancy.[9]

  • Tissue Processing : Prepare tissue homogenates from the brain and spleen. Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.

  • Occupancy Assay : Use a validated immunoassay. This typically involves:

    • Lysing cells/tissues to release proteins.

    • Incubating lysates with a BTK-specific probe that binds only to the unoccupied enzyme.

    • Quantifying the amount of probe-bound BTK relative to the total BTK amount in a vehicle-treated sample.

  • Data Analysis : Express BTK occupancy as the percentage reduction in probe binding in the this compound-treated samples compared to vehicle controls.

Protocol 3: MOG-Specific T Cell Recall Assay

This protocol is used to determine the effect of treatment on the antigen-specific T cell response.

  • Cell Isolation : Eight days post-immunization, harvest spleens and draining lymph nodes.[8]

  • Single-Cell Suspension : Prepare single-cell suspensions from the lymphoid organs.

  • Cell Culture :

    • Plate the cells at a determined density.

    • Stimulate the cells ex vivo with:

      • Antigen-Specific : HuMOG peptide.

      • Polyclonal (Control) : Anti-CD3/CD28 antibodies.

      • Unstimulated (Control) : Medium only.

  • Proliferation Measurement : After 48-72 hours, measure T cell proliferation using a standard method, such as tritiated thymidine incorporation or a colorimetric assay (e.g., BrdU).

  • Data Analysis : Compare the proliferation in response to MOG stimulation between this compound- and vehicle-treated groups.

cluster_B B Cells cluster_M Myeloid Cells / Microglia Rem This compound B_Cell Inhibits BCR Signaling Rem->B_Cell blocks BTK M_Cell Inhibits FcR Signaling Rem->M_Cell blocks BTK Outcome Reduced Neuroinflammation in EAE B_Cell->Outcome M_Cell->Outcome

Dual mechanism of this compound in EAE models.

References

Application Notes and Protocols: Oral Administration of Remibrutinib in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in various immune cells, including B cells and myeloid cells, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] Preclinical evaluation in rodent models is a critical step in the development of BTK inhibitors like this compound, providing essential data on pharmacokinetics, pharmacodynamics, efficacy, and safety prior to human clinical trials.

These application notes provide a summary of the available data and detailed protocols for the oral administration of this compound in common rodent models of autoimmune disease, specifically the rat collagen-induced arthritis (CIA) model and the mouse experimental autoimmune encephalomyelitis (EAE) model.

Data Presentation

Pharmacokinetics

While specific pharmacokinetic parameters for this compound in rodents (e.g., Cmax, Tmax, AUC, half-life) are not extensively detailed in the reviewed literature, the selection of doses for efficacy studies was guided by the rodent pharmacokinetic profile.[2]

Pharmacodynamics: Target Occupancy

In vivo target occupancy of BTK is a key measure of this compound's pharmacodynamic effect.

SpeciesModelDoseTissueBTK OccupancyTime PointCitation
RatHealthy1.6 mg/kgNot SpecifiedEC90Not Specified[1]
MouseHuMOG EAE30 mg/kgSpleen>90%1, 5, and 8 hours post-last dose[2]
MouseHuMOG EAE30 mg/kgLymph Nodes>90%1, 5, and 8 hours post-last dose[2]
MouseHuMOG EAE30 mg/kgBrain~60-70%1, 5, and 8 hours post-last dose[2]
MouseHuMOG EAE3 mg/kgSpleen>90%1, 5, and 8 hours post-last dose[2]
MouseHuMOG EAE3 mg/kgLymph Nodes>90%1, 5, and 8 hours post-last dose[2]
MouseHuMOG EAE3 mg/kgBrain~20-30%1, 5, and 8 hours post-last dose[2]
Efficacy Data

Rat Collagen-Induced Arthritis (CIA)

This compound has demonstrated dose-dependent efficacy in a rat model of collagen-induced arthritis.[1]

SpeciesModelDosing RegimenEfficacy EndpointResultCitation
RatCollagen-Induced ArthritisOral, dailyArthritis ScoreDose-dependent reduction[1]

Mouse Experimental Autoimmune Encephalomyelitis (EAE)

This compound has shown efficacy in reducing disease severity in a B cell-dependent human myelin oligodendrocyte glycoprotein (HuMOG)-induced EAE mouse model.[2]

SpeciesModelDosing RegimenEfficacy EndpointResultCitation
MouseHuMOG EAE3 mg/kg, oral, dailyClinical ScoreModerate reduction in disease severity[2]
MouseHuMOG EAE30 mg/kg, oral, dailyClinical ScoreStatistically significant reduction in disease severity from day 11 onwards[2]
Toxicology

A preclinical toxicology program for this compound identified clinically relevant effects on platelet function.[3] In reproductive toxicology studies, no effects on fertility or embryo-fetal development were observed in rats up to the highest dose tested. However, in rabbits, adverse effects including body weight loss, reduced food consumption, and a higher incidence of external fetal malformations were noted at doses of 300 mg/kg/day and higher.[3] A study in rats indicated that only a very small fraction (0.4%) of the administered dose of this compound is excreted unchanged in the bile.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

Objective: To provide a standardized procedure for the oral administration of this compound to rats and mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water)[5]

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Permanent marker

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 3 mg/kg and 30 mg/kg doses).

    • Ensure the suspension is well-mixed before each administration.

  • Animal Preparation and Dose Calculation:

    • Weigh each animal to determine the precise dosing volume. The recommended maximum oral gavage volume is 10 mL/kg for mice and rats, although lower volumes are preferable to minimize the risk of aspiration.

    • Calculate the volume to be administered using the formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Suspension (mg/mL)

  • Gavage Needle Selection and Measurement:

    • Select an appropriately sized gavage needle based on the animal's size.

    • Measure the correct insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle with a permanent marker to prevent over-insertion.

  • Animal Restraint:

    • Restrain the animal firmly but gently to immobilize the head and neck, ensuring the airway is not obstructed. For mice, this can be achieved by scruffing the neck. For rats, a similar scruffing technique or wrapping in a soft cloth can be used.

  • Gavage Administration:

    • With the animal's head and neck extended to create a straight path to the esophagus, gently insert the gavage needle into the mouth.

    • Guide the needle along the roof of the mouth and over the base of the tongue into the esophagus. The needle should advance smoothly with minimal resistance. If resistance is met, withdraw the needle and reposition.

    • Advance the needle to the pre-measured mark.

    • Slowly administer the calculated volume of the this compound suspension.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for several minutes for any signs of respiratory distress or adverse reactions.

Protocol 2: Rat Collagen-Induced Arthritis (CIA) Model

Objective: To induce arthritis in rats and evaluate the efficacy of orally administered this compound.

Materials:

  • Lewis rats (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles for immunization

  • This compound dosing solution and vehicle

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen in CFA.

    • On day 0, immunize rats with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • On day 7, provide a booster immunization with an emulsion of bovine type II collagen in IFA, also administered intradermally at the base of the tail.

  • Treatment:

    • Upon the first signs of arthritis (typically around day 10-12), randomize animals into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound or vehicle daily via oral gavage as described in Protocol 1.

  • Efficacy Assessment:

    • Monitor animals daily for clinical signs of arthritis.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per animal is 16.

    • Measure paw thickness using calipers every 2-3 days.

    • At the end of the study, collect blood for analysis of inflammatory biomarkers and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Protocol 3: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To induce EAE in mice and assess the therapeutic potential of orally administered this compound.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Human myelin oligodendrocyte glycoprotein (HuMOG) peptide (amino acids 1-125)[2]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Syringes and needles for immunization and injections

  • This compound dosing solution (e.g., 3 mg/kg and 30 mg/kg) and vehicle[2]

Procedure:

  • Induction of EAE:

    • Prepare an emulsion of HuMOG peptide in CFA.

    • On day 0, immunize mice subcutaneously at two sites on the flank with the HuMOG/CFA emulsion.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Treatment:

    • Begin daily oral gavage of this compound or vehicle on the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).[2]

  • Efficacy Assessment:

    • Monitor animals daily for body weight and clinical signs of EAE.

    • Score clinical signs based on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

    • At the end of the study, collect tissues (spleen, lymph nodes, brain, spinal cord) for analysis of BTK occupancy, immune cell infiltration, and demyelination.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates FcR Fc Receptor (FcR) FcR->LYN activates Antigen Antigen Antigen->BCR binds ImmuneComplex Immune Complex ImmuneComplex->FcR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺) PLCg2->Downstream CellularResponse Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->CellularResponse This compound This compound This compound->BTK inhibits

Caption: Simplified BTK signaling pathway inhibited by this compound.

Experimental_Workflow cluster_model_induction Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy & PD Assessment Induction Immunization (e.g., Collagen/CFA in Rats or HuMOG/CFA in Mice) Randomization Randomization into Treatment Groups Induction->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Daily Clinical Scoring & Paw Measurement Dosing->Monitoring throughout Endpoint Terminal Endpoint Analysis (Histology, Biomarkers, BTK Occupancy) Dosing->Endpoint Monitoring->Endpoint

Caption: General experimental workflow for rodent efficacy studies.

References

Application Notes and Protocols for Remibrutinib in In Vivo Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase expressed in various immune cells, including B cells, mast cells, basophils, and macrophages.[3][4] It serves as a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] Aberrant activation of BTK is implicated in numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[5] this compound's high selectivity and covalent mechanism of action offer a powerful tool for investigating the role of BTK in preclinical in vivo models of immunological diseases.[2][4] These notes provide detailed applications and protocols for utilizing this compound in relevant animal models.

Mechanism of Action

This compound works by irreversibly binding to the active site of BTK, thereby preventing its activation and downstream signaling.[5][6] In mast cells and basophils, BTK is essential for signaling through the high-affinity IgE receptor (FcεRI).[3][7] Inhibition of BTK by this compound blocks the signaling cascade that leads to degranulation and the release of histamine and other pro-inflammatory mediators.[3][6][8] In B cells, BTK is a vital component of the BCR signaling pathway, which is crucial for B-cell survival, proliferation, and differentiation.[5] By disrupting this pathway, this compound can suppress pathogenic B-cell activity and autoantibody production, which are central to many autoimmune diseases.[1][5]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcεRI / FcγR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB / NFAT Activation PLCg2->NFkB Degranulation Mast Cell / Basophil Degranulation (Histamine Release) PLCg2->Degranulation Bcell_Activation B-Cell Activation, Proliferation, & Autoantibody Production NFkB->Bcell_Activation This compound This compound This compound->BTK Inhibits EAE_Workflow start Start immunization Day 0: EAE Induction (HuMOG + CFA) start->immunization ptx1 Day 0: Pertussis Toxin (i.p.) immunization->ptx1 treatment Daily Treatment: This compound or Vehicle (Oral Gavage) immunization->treatment ptx2 Day 2: Pertussis Toxin (i.p.) monitoring Daily Monitoring: Clinical Scoring & Weight Measurement treatment->monitoring endpoint Endpoint Analysis (e.g., Day 21-28) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for the Experimental Use of Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of remibrutinib, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. Detailed protocols for in vitro and in vivo studies are provided to facilitate research into its mechanism of action and therapeutic potential in various immune-mediated diseases.

Introduction to this compound

This compound (LOU064) is an orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in the activation, proliferation, and differentiation of B-cells and other immune cells like mast cells and basophils.[1][2][3] By selectively and irreversibly binding to BTK, this compound effectively blocks these signaling cascades, leading to the suppression of inflammatory responses.[2][4][5] This targeted mechanism of action makes this compound a valuable tool for investigating the role of BTK in various autoimmune and inflammatory conditions.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. This information is essential for the proper handling, storage, and experimental design involving this compound.

PropertyValueReference
Molecular Formula C₂₇H₂₇F₂N₅O₃[6]
Molecular Weight 507.53 g/mol [6]
CAS Number 1787294-07-8[6]
Appearance Powder[7]
Purity (by HPLC) ≥ 98%[7]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5][7]
Storage (in Solvent) -80°C for up to 2 years; -20°C for up to 1 year[7][8]
Solubility in DMSO ≥ 125 mg/mL (246.29 mM)[5]
Water Solubility 0.005 mg/mL[8]
logP 3.67[8]
BTK IC₅₀ (biochemical) 1 nM[6]
BTK IC₅₀ (in blood) 0.023 µM[6]
Absorption (Tₘₐₓ) 0.5 - 1.25 hours (single oral dose)[2][9]
Apparent Blood Clearance 280 - 560 L/h[2][9]
Apparent Volume of Distribution 400 - 15,000 L[2][9]

Signaling Pathway Inhibition

This compound targets the BTK signaling pathway, which is integral to the function of various immune cells. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) or Fc Receptor (FcR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen/Ligand Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Cellular_Response Cellular Response (Proliferation, Differentiation, Cytokine & Histamine Release) NFkB_NFAT->Cellular_Response This compound This compound This compound->BTK Covalent Inhibition

Figure 1. This compound inhibits the BTK signaling pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

4.1.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

4.1.2. Protocol for 10 mM Stock Solution:

  • Weigh out the desired amount of this compound powder (Molecular Weight: 507.53 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.075 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.075 mg of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[7][8]

4.1.3. Preparation of Working Solutions:

  • Dilute the stock solution to the desired final concentration using an appropriate solvent or cell culture medium immediately before use. For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

In Vitro Assays

4.2.1. Mast Cell Degranulation Assay

This protocol is adapted from a study investigating the effect of this compound on mast cell degranulation.[4][10]

4.2.1.1. Experimental Workflow:

Figure 2. Mast Cell Degranulation Assay Workflow.

4.2.1.2. Protocol:

  • Cell Culture and Sensitization:

    • Culture human CD34+ hematopoietic stem cells to differentiate into mast cells.[11]

    • Sensitize the mast cells by incubating them for 48-72 hours with 1 µg/mL of human IgE and 20 ng/mL of IL-4.[4]

  • Cell Preparation:

    • Harvest the sensitized mast cells, wash them, and resuspend them in a suitable stimulation buffer (e.g., from a commercial basophil activation test kit).[4]

  • Inhibition with this compound:

    • Pre-incubate the cells with 1 µM this compound (or the desired concentration range) for 1 hour at 37°C.[4][10] A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulation of Degranulation:

    • Stimulate the cells with a degranulating agent, such as 1 µg/mL goat anti-human IgE or 10% serum from chronic urticaria patients, for 30 minutes at 37°C.[4][10]

    • Include negative (unstimulated sensitized cells) and positive (sensitized cells with stimulus but no inhibitor) controls.[4]

  • Stopping the Reaction and Staining:

    • Stop the degranulation process by placing the cells on ice for 10 minutes.[10]

    • Stain the cells with fluorescently labeled antibodies against a degranulation marker, such as CD63.

  • Flow Cytometry Analysis:

    • Analyze the expression of the degranulation marker on the cell surface using a flow cytometer to quantify the percentage of activated mast cells.[11]

4.2.2. B-Cell Activation Assay (Protocol Outline)

This protocol outline is based on general B-cell activation assays and information from studies involving this compound.[11][12]

  • Cell Source:

    • Peripheral blood mononuclear cells (PBMCs) or isolated CD19+ B cells.[12]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density.

  • Inhibition with this compound:

    • Pre-incubate cells with a range of this compound concentrations or a vehicle control.

  • Stimulation:

    • Activate B-cells using T-cell dependent (e.g., CD40L and IL-21) or T-cell independent (e.g., CpG and IL-2) stimuli.[12] B-cell receptor (BCR) cross-linking with anti-IgM/IgD antibodies can also be used.

  • Incubation:

    • Incubate the cells for an appropriate duration (e.g., 6-9 days) to allow for B-cell differentiation and proliferation.[12]

  • Readout:

    • Analyze B-cell activation and differentiation by measuring:

      • Plasmablast and plasma cell formation (e.g., CD27+CD38+ and CD138+ expression) by flow cytometry.[12]

      • Immunoglobulin (Ig) secretion in the culture supernatant by ELISA.[12]

      • Expression of activation markers like CD69 or CD86 by flow cytometry.

4.2.3. BTK Occupancy Assay (Protocol Outline)

This protocol outline is based on information from a phase I clinical trial of this compound and general protocols for Meso Scale Discovery (MSD) assays.[2][9]

  • Sample Collection:

    • Collect whole blood or PBMCs from subjects treated with this compound or from in vitro experiments.

  • Lysate Preparation:

    • Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • MSD Immunoassay:

    • Use a Meso Scale Discovery (MSD) platform with an immunoassay to measure free (unoccupied) and total BTK.[2]

    • This typically involves a sandwich immunoassay format where:

      • A capture antibody specific for BTK is coated on the MSD plate.

      • The cell lysate is added to the wells.

      • A detection antibody, which may distinguish between this compound-bound and unbound BTK, is used. This could be an antibody that recognizes an epitope that is masked upon this compound binding.

      • The plate is read on an MSD instrument.

  • Calculation of BTK Occupancy:

    • BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.

In Vivo Studies

4.3.1. Preparation of this compound for Oral Administration

Several formulations can be used for the oral administration of this compound in animal studies. The choice of vehicle will depend on the specific experimental requirements.

Vehicle Formulations:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline:

    • Dissolve this compound in DMSO to make a stock solution.

    • Add PEG300 and mix.

    • Add Tween-80 and mix.

    • Add saline to the final volume and mix.[5][8]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline):

    • Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Dissolve this compound in DMSO.

    • Add the SBE-β-CD solution to the this compound/DMSO mixture.[5][8]

  • 10% DMSO, 90% Corn Oil:

    • Dissolve this compound in DMSO.

    • Add corn oil to the final volume and mix.[5][8]

4.3.2. Animal Models

4.3.2.1. Collagen-Induced Arthritis (CIA) in Rats or Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.[3][13][14]

  • Induction of Arthritis:

    • Immunize susceptible rodent strains (e.g., DBA/1 mice) with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13]

    • A booster injection is typically given 21 days after the initial immunization.[13]

  • This compound Administration:

    • Begin oral administration of this compound at the desired dose (e.g., daily) before or after the onset of clinical signs of arthritis.

  • Assessment of Efficacy:

    • Monitor the incidence and severity of arthritis using a clinical scoring system.

    • Measure paw swelling.

    • Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

    • Measure levels of inflammatory cytokines and anti-collagen antibodies in serum.

4.3.2.2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a common animal model for multiple sclerosis.[8]

  • Induction of EAE:

    • Immunize mice (e.g., C57BL/6) with myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in CFA.

  • This compound Administration:

    • Administer this compound orally at a specific dose (e.g., 30 mg/kg) daily.[8]

  • Assessment of Efficacy:

    • Monitor clinical signs of EAE (e.g., paralysis) using a standardized scoring system.

    • Assess BTK occupancy in peripheral immune organs and the brain.[8]

    • Analyze immune cell infiltration and demyelination in the central nervous system by histology.

    • Perform ex vivo T-cell recall responses to MOG.[8]

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell Type/SystemParameterValueReference
Biochemical AssayPurified BTK enzymeIC₅₀1 nM[6]
B-Cell Activation AssayRat whole bloodIC₅₀0.023 µM[6]
FcγR-induced IL-8 ReleaseTHP-1 cellsIC₅₀2.5 nM[15]
Anti-IgM/IL-4-induced CD69Human Blood B-cellsIC₅₀18 nM[15]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesDoseEffectReference
Collagen-Induced ArthritisRatNot SpecifiedDose-dependent efficacy[1]
Experimental Autoimmune EncephalomyelitisMouse30 mg/kg (oral)Strong BTK occupancy in periphery and brain, reduced neurological symptoms[8]

Table 3: Clinical Efficacy of this compound in Chronic Spontaneous Urticaria (REMIX-1 and REMIX-2 Trials)

ParameterThis compound (25 mg b.i.d.)Placebop-valueReference
Change in UAS7 at Week 12 (REMIX-1) -20.0 ± 0.7-13.8 ± 1.0<0.001[16]
Change in UAS7 at Week 12 (REMIX-2) -19.4 ± 0.7-11.7 ± 0.9<0.001[16]

UAS7: Weekly Urticaria Activity Score

Conclusion

This compound is a highly selective and potent BTK inhibitor with demonstrated efficacy in preclinical models of autoimmune diseases and in clinical trials for chronic spontaneous urticaria. The protocols and data presented in these application notes provide a foundation for researchers to further explore the therapeutic potential of this compound in various experimental settings. Proper preparation and handling of the compound, as outlined in these notes, are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Remibrutinib Treatment in Human Microglia Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remibrutinib (LOU064) is a potent, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule in various immune cells, including B cells and myeloid cells.[4] In the central nervous system (CNS), microglia are the resident immune cells, and their activation is implicated in the pathogenesis of neuroinflammatory diseases like multiple sclerosis (MS).[2][4] BTK is a key node in the signaling pathways of Fc receptors (FcR) on microglia, which, when activated by immune complexes (ICs), can trigger a pro-inflammatory response.[1][5] Preclinical studies have demonstrated that this compound can exert direct anti-inflammatory effects on microglia, positioning it as a promising therapeutic agent for neuroinflammatory conditions.[1][2][6] Specifically, this compound has been shown to potently inhibit the inflammatory response of human microglia driven by immune complexes in vitro.[1][5][6]

These application notes provide an overview and detailed protocols for studying the effects of this compound on human microglia cell cultures, focusing on an immune complex-mediated activation model.

Data Presentation

The primary mechanism of this compound in microglia involves the inhibition of the Fc receptor (FcR) signaling pathway.[1] This has been quantified by measuring the inhibition of tumor necrosis factor-alpha (TNFα) secretion from human induced pluripotent stem cell (iPSC)-derived microglia (iMicroglia) following stimulation with immune complexes.[5]

Table 1: In Vitro Efficacy of this compound on Human Microglia

Cell Type Stimulus Assay Measured Effect IC₅₀ Reference

| Human iPSC-derived Microglia (iMicroglia) | Immune Complexes (ICs) | TNFα Secretion | Inhibition of FcGR-mediated TNFα secretion | 1.1 nM |[5] |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Microglia

This compound targets BTK, which is activated downstream of Fc gamma receptor (FcγR) engagement by immune complexes. Inhibition of BTK by this compound blocks the subsequent signaling cascade that leads to the production and release of pro-inflammatory cytokines like TNFα.[1][5][7]

Remibrutinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immune_Complex Immune Complex Fc_Receptor Fcγ Receptor Immune_Complex->Fc_Receptor Binds BTK BTK Fc_Receptor->BTK Activates Signaling_Cascade Downstream Signaling BTK->Signaling_Cascade Phosphorylates Transcription Gene Transcription Signaling_Cascade->Transcription Activates This compound This compound This compound->BTK Inhibits TNFa TNFα Secretion (Pro-inflammatory) Transcription->TNFa Leads to

Caption: FcγR signaling pathway in microglia and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in a human microglia cell culture model of neuroinflammation.

Experimental_Workflow Workflow for Testing this compound in Human Microglia A 1. Culture Human iPSC-derived Microglia B 2. Pre-treat with this compound (or Vehicle Control) A->B C 3. Stimulate with Immune Complexes (ICs) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure TNFα Levels (e.g., ELISA) E->F G 7. Data Analysis (IC₅₀ Calculation) F->G

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Experimental Protocols

Protocol 1: Culture of Human iPSC-Derived Microglia (iMG)

This protocol is a generalized method for the culture of human iPSC-derived microglia. Commercially available kits or published protocols for differentiating iPSCs into microglia are recommended.[7][8]

Materials:

  • Cryopreserved human iPSC-derived microglia precursor cells

  • Microglia differentiation and maturation medium (as per manufacturer's instructions)

  • Poly-D-lysine (PDL) or Matrigel-coated 96-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

Method:

  • Plate Coating: Coat 96-well plates with PDL or another suitable extracellular matrix protein according to the manufacturer's instructions. Incubate as required and then wash with sterile DPBS.

  • Thawing Cells: Rapidly thaw the cryopreserved microglia precursors in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed microglia medium.

  • Cell Seeding: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh microglia maturation medium and perform a cell count.

  • Plating: Seed the cells onto the coated 96-well plates at a density of 25,000 to 50,000 cells per well.

  • Maturation: Culture the cells for 7-14 days to allow for differentiation and maturation into a ramified, microglia-like phenotype.[8] Replace half of the medium every 2-3 days. Confirm maturation by observing cell morphology and expression of microglia-specific markers like TMEM119 and P2RY12 via immunocytochemistry if desired.[8]

Protocol 2: In Vitro Model of Immune Complex-Mediated Microglia Activation

This protocol describes how to stimulate mature iMG with immune complexes (ICs) to induce a pro-inflammatory response.[5][7]

Materials:

  • Mature iMG cultures (from Protocol 1)

  • Human IgG (or specific antibody relevant to the disease model)

  • Corresponding antigen (e.g., Goat anti-Human IgG F(ab')₂)

  • Serum-free culture medium (e.g., DMEM/F12)

Method:

  • Prepare Immune Complexes (ICs):

    • To prepare ICs, mix the antigen and antibody in serum-free medium. A common method is to use plate-bound IgG.

    • Alternatively, pre-form ICs in solution by incubating human IgG with a cross-linking anti-human IgG antibody for 1-2 hours at 37°C before adding to the cells.

  • Plate-Bound IC Stimulation (Recommended):

    • Coat the wells of a 96-well plate with Human IgG (e.g., at 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove unbound IgG.

    • Culture the iMG on these IgG-coated plates as described in Protocol 1. The activation occurs as the cells adhere and interact with the bound IgG. For acute stimulation, mature iMG can be re-plated onto the IgG-coated wells.

Protocol 3: Assessing the Effect of this compound on Microglia Activation

This protocol details the treatment of iMG with this compound and the subsequent measurement of TNFα as a marker of inflammation.

Materials:

  • Mature iMG cultures activated with ICs (from Protocol 2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Serum-free culture medium

  • Human TNFα ELISA kit

Method:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in serum-free culture medium to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.01 nM to 1000 nM).

    • Prepare a vehicle control dilution with the same final concentration of DMSO as the highest this compound dose.

  • Pre-treatment:

    • Remove the existing culture medium from the mature iMG wells.

    • Add the prepared this compound or vehicle control dilutions to the appropriate wells.

    • Incubate the cells for 1-2 hours at 37°C.

  • Stimulation:

    • If using pre-formed ICs in solution, add them to the wells following the pre-treatment incubation.

    • If using plate-bound ICs, the stimulation is already initiated. The pre-treatment medium should contain the ICs if they are being added simultaneously, or the cells should be plated on the IC-coated surface in the presence of this compound.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for analysis.

  • TNFα Measurement:

    • Quantify the concentration of TNFα in the collected supernatants using a human TNFα ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the TNFα concentration against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the TNFα secretion.

References

Utilizing Remibrutinib to Elucidate Neuroinflammatory Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune disorders of the central nervous system (CNS). Bruton's tyrosine kinase (BTK), a key signaling protein in both adaptive and innate immune cells, has emerged as a promising therapeutic target to modulate these processes. Remibrutinib (LOU064) is a potent, highly selective, covalent BTK inhibitor that has demonstrated efficacy in preclinical models of neuroinflammation, making it a valuable tool for studying the underlying mechanisms of these diseases.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neuroinflammatory processes, particularly focusing on its effects on microglia and B cells.

Introduction

Bruton's tyrosine kinase is a non-receptor tyrosine kinase expressed in B lymphocytes and myeloid cells, including microglia, the resident immune cells of the CNS.[4][5][6] It is a crucial transducer for several signaling pathways, including the B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are implicated in autoimmune and inflammatory responses.[2][3] Dysregulation of BTK signaling is associated with chronic microglial activation, pro-inflammatory cytokine production, and subsequent neuronal damage.[5][7]

This compound is a second-generation BTK inhibitor characterized by its high selectivity and covalent binding mechanism.[6] Preclinical studies have shown that this compound can cross the blood-brain barrier and effectively inhibit BTK in both peripheral immune cells and CNS-resident microglia.[1][2] Its mechanism of action involves the inhibition of pathogenic B-cell activity and direct anti-inflammatory effects on myeloid cells, thereby reducing neuroinflammation without causing B-cell depletion.[2][3] These properties make this compound an excellent candidate for both therapeutic development and as a research tool to dissect the roles of BTK in neuroinflammatory diseases like multiple sclerosis (MS).[1][2][8]

Key Signaling Pathways

This compound's primary molecular target is BTK. By inhibiting BTK, it modulates downstream signaling cascades that are critical for immune cell activation, proliferation, and inflammatory responses.

BTK_Signaling_Pathway BCR BCR / FcR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 MAPK MAPK BTK->MAPK NFkB NF-κB PLCg2->NFkB Gene Gene Transcription (Cytokines, Chemokines) NFkB->Gene MAPK->NFkB This compound This compound This compound->BTK Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Isolate & Culture Human/Murine Microglia Pretreat 2. Pretreat with this compound (Dose-Response) Culture->Pretreat Stimulate 3. Stimulate with LPS/IFNγ to Induce Inflammation Pretreat->Stimulate BTK_Occ 4a. BTK Occupancy Assay Stimulate->BTK_Occ Cytokine 4b. Cytokine Release (ELISA / Multiplex) Stimulate->Cytokine NFkB_Assay 4c. NF-κB Activation (Western / Reporter Assay) Stimulate->NFkB_Assay Gene_Exp 4d. Gene Expression (qRT-PCR / RNA-seq) Stimulate->Gene_Exp

References

Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies with Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluating the therapeutic efficacy of remibrutinib, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor. The protocols and data presented are based on preclinical studies of this compound in models of multiple sclerosis (MS).

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is characterized by an autoimmune attack on the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage, which clinically manifests as paralysis.

This compound (LOU064) is a covalent BTK inhibitor that has shown efficacy in preclinical EAE models.[1][2][3] Bruton's tyrosine kinase is a crucial signaling molecule in both B cells and myeloid cells, such as microglia.[2][3] By inhibiting BTK, this compound is thought to exert a dual effect: it can modulate the activation of pathogenic B cells and also suppress the inflammatory responses of myeloid cells within the CNS.[1][2][3]

This document outlines the methodologies for two distinct EAE models used to evaluate the different facets of this compound's mechanism of action: the human myelin oligodendrocyte glycoprotein (HuMOG)-induced EAE model, which is B cell-dependent, and the rat MOG (RatMOG)-induced EAE model, which is driven by myeloid cell and microglia-mediated neuroinflammation.[2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound in EAE models. The data illustrates a dose-dependent reduction in clinical signs of EAE with this compound treatment.

Table 1: Effect of this compound on Clinical Score in HuMOG-Induced EAE [3]

Treatment GroupMean Peak Clinical Score (± SEM)
Vehicle3.5 (± 0.2)
This compound (3 mg/kg)2.8 (± 0.3)
This compound (30 mg/kg)1.5 (± 0.4)*

*p < 0.05 compared to vehicle

Table 2: Effect of this compound on Clinical Score in RatMOG-Induced EAE [1]

Treatment GroupMean Peak Clinical Score (± SEM)
Vehicle3.2 (± 0.3)
This compound (30 mg/kg)2.1 (± 0.4)*

*p < 0.05 compared to vehicle

Experimental Protocols

I. EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using either human MOG or rat MOG.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Human Myelin Oligodendrocyte Glycoprotein (HuMOG) or Rat Myelin Oligodendrocyte Glycoprotein (RatMOG)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • This compound (or vehicle control) for oral administration

  • Isoflurane for anesthesia

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization (Day 0), prepare an emulsion of MOG in CFA. A common concentration is 2 mg/mL of MOG in an equal volume of CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize mice with isoflurane.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total of 200 µL per mouse).

    • Administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.).

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second dose of 200 ng of pertussis toxin in 100 µL of PBS i.p.

  • This compound Administration:

    • Begin daily oral administration of this compound or vehicle control at the desired dose (e.g., 3 mg/kg or 30 mg/kg) starting from the day of immunization (prophylactic treatment) or upon the first signs of clinical symptoms (therapeutic treatment).

  • Clinical Scoring and Body Weight Monitoring:

    • Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

    • Use a standard 0-5 scoring scale (see Table 3).

Table 3: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or paresis
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness or paralysis
5Moribund or dead
II. Histological Analysis of Spinal Cord

Procedure:

  • At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

  • Dissect the spinal cord and post-fix in 4% PFA overnight.

  • Process the tissue for paraffin embedding or cryosectioning.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to assess demyelination.

  • Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system or image analysis software.

Mandatory Visualizations

Signaling Pathways

BTK_Signaling_Pathway cluster_B_Cell B Cell cluster_Microglia Microglia BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK_B BTK Lyn_Syk->BTK_B PLCG2_B PLCγ2 BTK_B->PLCG2_B Downstream_B Downstream Signaling (NF-κB, NFAT, AP-1) PLCG2_B->Downstream_B Activation_B B Cell Activation, Proliferation, Antibody Production Downstream_B->Activation_B Remibrutinib_B This compound Remibrutinib_B->BTK_B FcR Fc Receptor (FcR) Syk_M Syk FcR->Syk_M BTK_M BTK Syk_M->BTK_M PLCG2_M PLCγ2 BTK_M->PLCG2_M Downstream_M Downstream Signaling (NF-κB, MAPK) PLCG2_M->Downstream_M Activation_M Microglia Activation, Cytokine Release Downstream_M->Activation_M Remibrutinib_M This compound Remibrutinib_M->BTK_M

Caption: BTK Signaling in B Cells and Microglia.

Experimental Workflow

EAE_Workflow Day0 Day 0: Immunization with MOG/CFA and first PTX injection Day2 Day 2: Second PTX injection Day0->Day2 Treatment Daily Treatment: This compound or Vehicle (Oral Gavage) Day0->Treatment Monitoring Daily Monitoring (starting Day 7): Clinical Scoring and Body Weight Treatment->Monitoring Endpoint Study Endpoint: Histological Analysis of Spinal Cord Monitoring->Endpoint

Caption: EAE Experimental Workflow with this compound.

References

Measuring BTK Occupancy of Remibrutinib in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in various immune cells, including B cells and myeloid cells, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. As a covalent inhibitor, this compound forms a stable bond with its target, leading to sustained inhibition. Therefore, accurately measuring BTK occupancy in relevant tissues is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and ensuring target engagement in both preclinical and clinical development.

These application notes provide detailed protocols for three key methods to measure BTK occupancy of this compound in tissues: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay, an Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS) method, and a Positron Emission Tomography (PET) imaging technique.

BTK Signaling Pathway

BTK is a key component of multiple signaling pathways, including the B cell receptor (BCR) and Fc receptor (FcR) signaling cascades.[1][2] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2. This cascade ultimately results in the activation of transcription factors that control cell proliferation, differentiation, and cytokine secretion.[1][2] this compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly blocking its enzymatic activity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) or Fc Receptor (FcR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Transcription Gene Transcription (Proliferation, Survival, Cytokine Release) Downstream->Transcription This compound This compound This compound->BTK Covalent Inhibition

Figure 1. Simplified BTK signaling pathway and the inhibitory action of this compound.

Data Presentation: BTK Occupancy of this compound

The following tables summarize publicly available quantitative data on this compound's BTK occupancy in both preclinical and clinical settings.

Table 1: Preclinical BTK Occupancy of this compound in Mice

TissueDose (mg/kg)Dosing RegimenTimepointBTK Occupancy (%)Reference
Spleen3b.i.d.24h post-last doseIntermediate[3]
Spleen30b.i.d.24h post-last doseNear-maximal[3]
Brain3b.i.d.24h post-last doseLower[3]
Brain30b.i.d.24h post-last doseHigher[3]

Table 2: Clinical BTK Occupancy of this compound in Blood (Healthy Subjects)

DoseDosing RegimenTimepointBTK Occupancy (%)Reference
≥ 30 mgSingle Ascending Dose (SAD)≥ 24 hours> 95%[4][5]
≥ 10 mgMultiple Ascending Dose (MAD, q.d.)Day 12, pre-doseNear complete[4][5]
≥ 25 mgMultiple Ascending Dose (MAD)Within 30 mins of first dose> 95%[4]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay

This method provides a quantitative assessment of BTK occupancy by measuring the ratio of free (unoccupied) to total BTK in tissue lysates.

TR_FRET_Workflow cluster_sample_prep Sample Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Lysis Cell Lysis Tissue->Lysis Lysate Clarified Lysate Lysis->Lysate Total_BTK Add Total BTK Antibody Mix (e.g., Tb-anti-BTK & D2-anti-BTK) Lysate->Total_BTK Free_BTK Add Free BTK Probe Mix (e.g., Tb-anti-BTK & Biotinylated Probe + Acceptor) Lysate->Free_BTK Incubate Incubate Total_BTK->Incubate Free_BTK->Incubate Read Read TR-FRET Signal (e.g., 665nm for total, 620nm for free) Incubate->Read Calculate_Ratio Calculate Free/Total BTK Ratio Read->Calculate_Ratio Determine_Occupancy Determine % Occupancy: (1 - [Free BTK]treated / [Free BTK]vehicle) x 100 Calculate_Ratio->Determine_Occupancy

Figure 2. Experimental workflow for the TR-FRET based BTK occupancy assay.

Materials:

  • Tissue of interest (e.g., spleen, lymph node)

  • Homogenizer (e.g., Tissuelyser)

  • Lysis buffer (e.g., from a commercial TR-FRET kit) containing protease and phosphatase inhibitors

  • Microcentrifuge

  • TR-FRET BTK assay kit (containing donor and acceptor-labeled antibodies, and a biotinylated BTK probe)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Protocol:

  • Tissue Lysate Preparation:

    • Excise and weigh the tissue of interest on ice.

    • Add ice-cold lysis buffer to the tissue in a 2 mL tube containing a stainless steel bead.

    • Homogenize the tissue using a tissue lyser until completely disrupted.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (clarified lysate) and determine the protein concentration.

  • TR-FRET Assay:

    • Dilute the tissue lysate to a concentration within the dynamic range of the assay.

    • In a 384-well plate, add the diluted lysate to wells designated for total BTK and free BTK measurement.

    • To the "total BTK" wells, add the antibody mix for total BTK detection (e.g., Terbium-labeled anti-BTK antibody and a D2-labeled anti-BTK antibody that binds a different epitope).

    • To the "free BTK" wells, add the reagents for free BTK detection (e.g., Terbium-labeled anti-BTK antibody and a biotinylated covalent probe that binds to unoccupied BTK, followed by an acceptor-labeled streptavidin).

    • Incubate the plate at room temperature for the time specified in the kit manufacturer's protocol (typically 1-2 hours), protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the total BTK acceptor and 620 nm for the free BTK acceptor, with excitation around 340 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission for both total and free BTK measurements.

    • Determine the concentration of total and free BTK using a standard curve generated with recombinant BTK protein.

    • Calculate the BTK occupancy using the following formula: % Occupancy = (1 - (Free BTK in treated sample / Free BTK in vehicle-treated control)) x 100

Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS)

This highly sensitive and specific method directly measures this compound-bound BTK and free BTK in tissue lysates. A key step is the immediate quenching of free BTK with a reactive compound to prevent ex vivo binding of this compound during sample processing.

IC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_immunocapture Immunocapture cluster_digestion_lcms Digestion & LC-MS/MS cluster_analysis Data Analysis Tissue Tissue Homogenization in Lysis Buffer with Quencher Lysate Clarified Lysate Tissue->Lysate Add_Beads Add Anti-BTK Antibody-Coated Magnetic Beads Lysate->Add_Beads Incubate_Bind Incubate to Capture BTK (Drug-bound, Quencher-bound) Add_Beads->Incubate_Bind Wash Wash Beads Incubate_Bind->Wash Elute Elute BTK Wash->Elute Digest Trypsin Digestion Elute->Digest Peptides Generate Peptides Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Quantify Quantify Signature Peptides for Drug-bound and Quencher-bound BTK LCMS->Quantify Calculate_Occupancy Calculate % Occupancy Quantify->Calculate_Occupancy

Figure 3. Workflow for measuring BTK occupancy by IC-LC-MS/MS.

Materials:

  • Tissue of interest

  • Homogenizer

  • Lysis buffer containing a "quencher" molecule (a highly reactive covalent probe for BTK) and protease/phosphatase inhibitors

  • Anti-BTK antibody-conjugated magnetic beads

  • Magnetic rack

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Tissue Lysate Preparation with Quenching:

    • Immediately after collection, homogenize the tissue in ice-cold lysis buffer containing an excess of a quencher molecule. This ensures that any free BTK is immediately and irreversibly bound by the quencher, preventing any subsequent binding by this compound present in the lysate.

    • Clarify the lysate by centrifugation as described in the TR-FRET protocol.

  • Immunocapture:

    • Add anti-BTK antibody-coated magnetic beads to the clarified lysate.

    • Incubate for a sufficient time (e.g., 1-2 hours or overnight at 4°C) with gentle rotation to allow the antibody to capture all BTK (this compound-bound and quencher-bound).

    • Place the tubes on a magnetic rack to pellet the beads.

    • Aspirate the supernatant and wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the captured BTK from the beads using an appropriate elution buffer (e.g., low pH buffer).

  • Protein Digestion and LC-MS/MS Analysis:

    • Neutralize the eluate and digest the captured BTK with trypsin to generate peptides.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the signature peptide containing the Cys481 residue bound to this compound and the signature peptide with Cys481 bound to the quencher.

  • Data Analysis:

    • Calculate the amounts of this compound-bound BTK and quencher-bound (free) BTK based on the peak areas of their respective signature peptides.

    • Determine the BTK occupancy using the formula: % Occupancy = (Amount of this compound-bound BTK / (Amount of this compound-bound BTK + Amount of Quencher-bound BTK)) x 100

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to quantify BTK expression and occupancy in living subjects. This requires a radiolabeled version of a BTK inhibitor. A PET tracer derived from this compound, [18F]PTBTK3, has been developed for this purpose.[6]

PET_Imaging_Workflow cluster_baseline Baseline Scan cluster_post_drug Post-Drug Scan cluster_analysis Occupancy Calculation Inject_Tracer_Base Inject PET Tracer (e.g., [18F]PTBTK3) Scan_Base Acquire Dynamic PET Scan Inject_Tracer_Base->Scan_Base Analyze_Base Analyze Tracer Uptake in Target Tissue Scan_Base->Analyze_Base Compare_Uptake Compare Tracer Uptake (Baseline vs. Post-Drug) Analyze_Base->Compare_Uptake Administer_this compound Administer this compound Inject_Tracer_Post Inject PET Tracer Administer_this compound->Inject_Tracer_Post Scan_Post Acquire Dynamic PET Scan Inject_Tracer_Post->Scan_Post Analyze_Post Analyze Tracer Uptake Scan_Post->Analyze_Post Analyze_Post->Compare_Uptake Calculate_Occupancy_PET Calculate % BTK Occupancy Compare_Uptake->Calculate_Occupancy_PET

Figure 4. General workflow for a PET imaging study to determine BTK occupancy.

Materials:

  • PET/CT or PET/MR scanner

  • Radiolabeled BTK inhibitor (e.g., [18F]PTBTK3)

  • Anesthetized research subject (e.g., rodent model)

  • Image analysis software

Protocol (General Outline):

  • Baseline Scan:

    • Anesthetize the subject and position it in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of the radiolabeled BTK tracer intravenously.

    • Acquire a dynamic PET scan over a period of time (e.g., 60-90 minutes) to measure the tracer uptake in the tissue(s) of interest.

  • This compound Administration:

    • Administer a single dose of this compound to the same subject at the desired dose and route.

  • Post-Drug Scan:

    • At a specified time after this compound administration, perform a second PET scan following the same procedure as the baseline scan.

  • Image and Data Analysis:

    • Reconstruct the PET images.

    • Co-register PET images with CT or MR images for anatomical localization.

    • Draw regions of interest (ROIs) over the target tissues.

    • Generate time-activity curves (TACs) for each ROI to quantify the tracer uptake (e.g., as Standardized Uptake Value, SUV, or by kinetic modeling to determine the binding potential, BP_ND_).

    • Calculate BTK occupancy by comparing the tracer uptake in the post-drug scan to the baseline scan: % Occupancy = ((Uptake_Baseline - Uptake_Post-drug) / Uptake_Baseline) x 100

Conclusion

The selection of an appropriate method for measuring this compound's BTK occupancy depends on the specific research question, the available resources, and the biological matrix being investigated. TR-FRET immunoassays are well-suited for high-throughput screening and analysis of tissue lysates. IC-LC-MS/MS offers the highest specificity and sensitivity for direct measurement of drug-target engagement. PET imaging provides the unique advantage of non-invasively measuring BTK occupancy in various tissues within a living subject over time. The protocols and data presented here provide a comprehensive guide for researchers to effectively measure and understand the target engagement of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remibrutinib (LOU048) is a potent and highly selective oral inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in various immune cells, including B cells, mast cells, and basophils. Its inhibition by this compound modulates immune responses, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases, including chronic spontaneous urticaria (CSU).

Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. It allows for the precise quantification of immune cell populations, their activation status, and the direct measurement of target engagement (BTK occupancy). These application notes provide detailed protocols for assessing the effects of this compound on various cell types using flow cytometry.

Mechanism of Action of this compound

This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blockade disrupts downstream signaling pathways essential for the function of several immune cells:

  • B cells: BTK is a key component of the B cell receptor (BCR) signaling pathway. Inhibition of BTK by this compound can suppress B cell activation, proliferation, and antibody production.

  • Mast cells and Basophils: In these cells, BTK is involved in the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI). By inhibiting BTK, this compound prevents the degranulation of mast cells and basophils, thereby reducing the release of histamine and other pro-inflammatory mediators that drive allergic and inflammatory responses.

Data Presentation

The following tables summarize the quantitative effects of this compound on basophil activation and BTK occupancy as determined by flow cytometry.

Table 1: this compound-Mediated Inhibition of Basophil Activation

This compound ConcentrationMean Inhibition of CD63 Upregulation (%)Mean Inhibition of CD203c Upregulation (%)
1 µM> 90%Not explicitly quantified in the provided results, but inhibition is demonstrated.
In vivo (≥ 50 mg q.d.)Near complete inhibitionNear complete inhibition

Note: The in-vitro data is based on a single concentration from the available search results. In-vivo data reflects near-complete inhibition at the specified dose.

Table 2: BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs) Following this compound Treatment

This compound Dose (Single Ascending Dose)Time Post-DoseMean BTK Occupancy (%)
≥ 30 mg24 hours> 95%
≥ 10 mg (Multiple Ascending Dose)Day 12 (pre-dose)Near complete

Experimental Protocols

Here we provide detailed protocols for key flow cytometry-based assays to study the effects of this compound.

Protocol 1: Basophil Activation Test (BAT)

This protocol is designed to assess the inhibitory effect of this compound on basophil degranulation by measuring the expression of the activation markers CD63 and CD203c.

Materials:

  • Heparinized whole blood from healthy donors or patients.

  • This compound (LOU064)

  • Stimulating agents: Anti-FcεRI antibody or patient serum with known activating potential.

  • Staining antibodies:

    • Anti-CD193 (CCR3)-PE (for basophil identification)

    • Anti-CD63-FITC (activation marker)

    • Anti-CD203c-PE (activation marker)

  • Red blood cell lysis buffer

  • Wash buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood in heparin-containing tubes.

  • This compound Incubation:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add this compound to achieve the desired final concentration (e.g., a dose-response from 0.1 nM to 1 µM). For a standard inhibition assay, a final concentration of 1 µM can be used.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Basophil Stimulation:

    • Add the stimulating agent (e.g., anti-FcεRI antibody or 10% patient serum).

    • Include a negative control (unstimulated) and a positive control (stimulated without this compound).

    • Incubate for 30 minutes at 37°C.

  • Staining:

    • Add the antibody cocktail (anti-CD193-PE and anti-CD63-FITC, or anti-CD203c-PE) to each tube.

    • Incubate for 20 minutes at 4°C in the dark.

  • Lysis:

    • Add 2 mL of red blood cell lysis buffer to each tube.

    • Incubate for 10 minutes at room temperature in the dark.

  • Wash:

    • Centrifuge the tubes at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 200 µL of wash buffer.

  • Acquisition:

    • Acquire the samples on a flow cytometer. Collect at least 1,000 basophil events.

  • Gating Strategy:

    • Gate on basophils based on their forward and side scatter properties and high expression of CD193 (CCR3).

    • Within the basophil gate, quantify the percentage of cells expressing CD63 and the mean fluorescence intensity (MFI) of CD203c.

Protocol 2: B-Cell Subset Analysis

This protocol allows for the immunophenotyping of major B-cell subsets in peripheral blood to assess the impact of this compound treatment.

Materials:

  • EDTA-anticoagulated whole blood or isolated PBMCs.

  • Staining antibodies (example panel):

    • Anti-CD19-APC (Pan B-cell marker)

    • Anti-CD27-PE-Cy7 (Memory B-cell marker)

    • Anti-IgD-FITC (to differentiate naïve and memory B-cells)

    • Anti-CD38-PerCP-Cy5.5 (Plasmablast/Plasma cell marker)

    • Anti-CD24-PE

  • Red blood cell lysis buffer (for whole blood)

  • Wash buffer

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • For whole blood: Aliquot 100 µL into flow cytometry tubes.

    • For PBMCs: Aliquot 1 x 10^6 cells into flow cytometry tubes.

  • Staining:

    • Add the antibody cocktail to each tube.

    • Incubate for 30 minutes at 4°C in the dark.

  • Lysis (for whole blood):

    • Add 2 mL of red blood cell lysis buffer and incubate for 10 minutes at room temperature.

  • Wash:

    • Centrifuge the tubes at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 200 µL of wash buffer.

  • Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events to analyze B-cell subsets accurately.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • From the lymphocyte gate, identify B-cells as CD19-positive.

    • Within the CD19+ gate, differentiate B-cell subsets based on the differential expression of IgD and CD27:

      • Naïve B-cells: IgD+ CD27-

      • Memory B-cells: CD27+

        • Switched memory B-cells: IgD- CD27+

        • Non-switched memory B-cells: IgD+ CD27+

      • Double-negative B-cells: IgD- CD27-

    • Further characterization of plasmablasts can be done by gating on CD19+ CD27++ CD38++ cells.

Protocol 3: BTK Occupancy Assay

This protocol provides a method to determine the percentage of BTK molecules that are covalently bound by this compound in PBMCs. This is a critical pharmacodynamic biomarker. While specialized immunoassays are often used, flow cytometry can be adapted to measure intracellular phospho-BTK as a surrogate for BTK activity, which is inhibited by this compound. A more direct occupancy assay by flow cytometry would require a fluorescently labeled probe that competes with this compound for the BTK binding site, which is a more complex and less common approach. The following protocol focuses on the more accessible phospho-flow method.

Materials:

  • Isolated PBMCs from treated and untreated subjects.

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Perm/Wash™ Buffer I)

  • Staining antibodies:

    • Anti-CD19-APC (to gate on B-cells)

    • Anti-phospho-BTK (Y551)-PE

  • Wash buffer

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Stimulation (Optional but Recommended):

    • To assess the inhibitory effect of this compound, cells can be stimulated to induce BTK phosphorylation.

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed RPMI media.

    • Stimulate with an appropriate agonist (e.g., anti-IgM) for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, add an equal volume of Fixation Buffer.

    • Incubate for 10 minutes at 37°C.

  • Permeabilization:

    • Centrifuge cells and resuspend in Permeabilization Buffer.

    • Incubate for 30 minutes on ice.

  • Staining:

    • Wash the cells with wash buffer.

    • Add the antibody cocktail (anti-CD19-APC and anti-phospho-BTK-PE).

    • Incubate for 60 minutes at room temperature in the dark.

  • Wash:

    • Wash the cells twice with wash buffer.

  • Acquisition:

    • Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Identify B-cells as CD19-positive.

    • Within the CD19+ gate, measure the MFI of phospho-BTK. A decrease in phospho-BTK MFI in this compound-treated samples compared to controls indicates BTK inhibition.

Mandatory Visualizations

Remibrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcERI FcεRI Signaling (Mast Cells/Basophils) BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK_B BTK SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 B_Cell_Activation B-Cell Activation, Proliferation, Antibody Production PLCg2->B_Cell_Activation FcERI FcεRI LYN_F LYN FcERI->LYN_F IgE cross-linking SYK_F SYK LYN_F->SYK_F BTK_F BTK SYK_F->BTK_F Degranulation Degranulation (Histamine Release) BTK_F->Degranulation This compound This compound This compound->BTK_B This compound->BTK_F

Caption: this compound inhibits BTK in B-cells and mast cells/basophils.

BAT_Workflow cluster_workflow Basophil Activation Test (BAT) Workflow start Heparinized Whole Blood incubation Incubate with this compound (1 hr, 37°C) start->incubation stimulation Stimulate (e.g., anti-FcεRI) (30 min, 37°C) incubation->stimulation staining Stain with Antibodies (e.g., anti-CD193, anti-CD63) (20 min, 4°C) stimulation->staining lysis RBC Lysis staining->lysis wash Wash lysis->wash acquisition Flow Cytometry Acquisition wash->acquisition analysis Gate on Basophils (CD193+) Analyze CD63 Expression acquisition->analysis BCell_Subset_Workflow cluster_workflow B-Cell Subset Analysis Workflow start Whole Blood (EDTA) or PBMCs staining Stain with Antibody Panel (e.g., CD19, CD27, IgD) (30 min, 4°C) start->staining lysis RBC Lysis (if whole blood) staining->lysis wash Wash lysis->wash acquisition Flow Cytometry Acquisition wash->acquisition analysis Gate on B-Cells (CD19+) Analyze Subsets (IgD/CD27) acquisition->analysis

Application Notes and Protocols: Remibrutinib in Ex Vivo Models of Chronic Spontaneous Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Spontaneous Urticaria (CSU) is a debilitating skin condition characterized by the recurrent appearance of wheals, angioedema, or both, for six weeks or more, without an identifiable external trigger. The pathogenesis of CSU involves the activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[1] Bruton's tyrosine kinase (BTK) is a critical enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI), which plays a pivotal role in the activation of these cells.[1][2]

Remibrutinib (LOU064) is a highly selective, oral BTK inhibitor that has shown significant efficacy in reducing symptoms of CSU in clinical trials.[1][3] By blocking BTK, this compound effectively inhibits the degranulation of mast cells and basophils, thus preventing the release of symptom-driving mediators.[4] These application notes provide detailed protocols for utilizing this compound in ex vivo models of CSU, offering a valuable tool for preclinical research and mechanistic studies.

Signaling Pathway of Mast Cell and Basophil Activation in CSU

The activation of mast cells and basophils in CSU can be triggered by the cross-linking of FcεRI receptors. This initiates a signaling cascade involving multiple kinases, with BTK playing a crucial role in signal amplification, leading to degranulation and the release of histamine and other pro-inflammatory mediators. This compound, by covalently binding to BTK, effectively blocks this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI LYN_SYK LYN/SYK Activation FcεRI->LYN_SYK BTK BTK LYN_SYK->BTK Downstream Downstream Signaling (e.g., PLCγ, MAPK) BTK->Downstream Granules Mediator Granules Downstream->Granules Mobilizes Degranulation Degranulation (Histamine Release) Granules->Degranulation IgE_Crosslinking IgE Cross-linking (e.g., by autoantibodies or allergens) IgE_Crosslinking->FcεRI Activates This compound This compound This compound->Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood (or Cultured Mast Cells) Preincubation Pre-incubate Cells with this compound Blood->Preincubation Remibrutinib_prep Prepare this compound Dilutions Remibrutinib_prep->Preincubation Stimulation Stimulate Cells (e.g., anti-FcεRI, patient serum) Preincubation->Stimulation Staining Stain with Fluorescent Antibodies (e.g., anti-CD63) Stimulation->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis (% CD63+ cells) Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Optimizing Remibrutinib Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, remibrutinib, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key signaling enzyme in various immune cells, including B cells, mast cells, and basophils.[1] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly blocks its activity.[4] This inhibition disrupts the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which in turn prevents the activation, proliferation, and release of inflammatory mediators (like histamine and cytokines) from these cells.[1][5][6] Notably, this compound binds to an inactive conformation of BTK, which contributes to its high selectivity.[3]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available in vitro data, a good starting point for many cell-based assays is in the low nanomolar to low micromolar range. For instance, a concentration of 1 µM has been effectively used to inhibit mast cell degranulation.[5] For assays involving human B cells or basophils, where the IC50 for inhibition is around 18 nM, a starting concentration range of 10-100 nM would be appropriate.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. To minimize the final DMSO concentration in your assay and avoid solvent-induced artifacts, the final DMSO concentration should ideally be kept below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic to cells?

As a highly selective kinase inhibitor, this compound is expected to have low general cytotoxicity at concentrations where it effectively inhibits BTK. However, at very high concentrations, off-target effects or solvent toxicity could lead to cell death. It is crucial to perform a cell viability or cytotoxicity assay (e.g., using MTT, MTS, or a live/dead cell stain) in parallel with your functional assays to ensure that the observed effects are due to specific BTK inhibition and not a general cytotoxic response.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or assay conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 for your specific assay.
Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.
Cellular resistance: Some cell lines may have intrinsic or acquired resistance to BTK inhibitors.Verify BTK expression and activity in your cell line. Consider using a different cell line with known sensitivity to BTK inhibitors.
Assay sensitivity: The assay readout may not be sensitive enough to detect the inhibitory effect.Optimize your assay conditions (e.g., stimulation time, reagent concentrations) to ensure a robust signal window.
High variability between replicates Inconsistent cell seeding: Uneven cell distribution in the assay plate can lead to variable results.Ensure proper mixing of the cell suspension before and during plating. Use a multichannel pipette for consistent dispensing.
Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health and compound activity.Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile medium or PBS to minimize evaporation.
Inaccurate pipetting: Small errors in pipetting can lead to significant variations in compound concentration.Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions.
Unexpected or off-target effects High this compound concentration: At high concentrations, even selective inhibitors can have off-target effects. This compound has shown some activity against TEC and BMX kinases.[1]Use the lowest effective concentration of this compound as determined by your dose-response curve. If off-target effects are suspected, consider using another BTK inhibitor with a different selectivity profile for comparison.
DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells.Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Quantitative Data Summary

Assay TypeCell Type/TargetIC50 / Effective ConcentrationReference(s)
Enzymatic AssayPurified BTK1.3 nM[3]
B Cell InhibitionHuman Blood B Cells18 nM[2]
Basophil InhibitionHuman Blood BasophilsComparable to B cells[2]
IL-8 SecretionTHP-1 (human monocytic cell line)2.5 nM (FcγR-induced)[3]
CD69 ExpressionHuman Blood B Cells18 nM (anti-IgM/IL-4-induced)[3]
Mast Cell DegranulationCD34+ derived mast cells1 µM (inhibitory effect)[5]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay

This protocol is adapted from a study investigating the effect of this compound on mast cell degranulation.[5]

1. Cell Culture and Sensitization:

  • Culture human CD34+ progenitor-derived mast cells in appropriate media and supplements.

  • For sensitization, incubate mast cells with human IgE (e.g., 1 µg/mL) for 48-72 hours.

2. This compound Treatment:

  • Pre-incubate the sensitized mast cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

3. Stimulation:

  • Induce degranulation by adding a cross-linking agent, such as anti-IgE antibody.

4. Measurement of Degranulation:

  • Degranulation can be assessed by measuring the release of β-hexosaminidase into the supernatant or by flow cytometric analysis of surface markers of degranulation, such as CD63.

Protocol 2: B Cell Activation Assay

This protocol is a general guideline for assessing the effect of this compound on B cell activation.

1. B Cell Isolation:

  • Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

2. This compound Treatment:

  • Pre-incubate the isolated B cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or a vehicle control for 1-2 hours at 37°C.

3. Stimulation:

  • Activate the B cells by stimulating the B-cell receptor, for example, with anti-IgM antibodies in the presence of IL-4.

4. Assessment of Activation:

  • B cell activation can be measured by various readouts, including:

    • Proliferation: Using assays like [3H]-thymidine incorporation or CFSE dilution.

    • Surface marker expression: Analyzing the upregulation of activation markers such as CD69 or CD86 by flow cytometry.

    • Cytokine production: Measuring the secretion of cytokines like IL-6 or TNF-α into the supernatant by ELISA or a multiplex bead-based assay.

Visualizations

Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Isolation 1. Isolate/Culture Target Cells Pre_incubation 3. Pre-incubate Cells with this compound Cell_Isolation->Pre_incubation Remi_Prep 2. Prepare this compound Stock & Dilutions Remi_Prep->Pre_incubation Stimulation 4. Add Stimulus (e.g., anti-IgM, anti-IgE) Pre_incubation->Stimulation Incubation 5. Incubate for Defined Period Stimulation->Incubation Readout 6. Perform Assay Readout (e.g., Flow Cytometry, ELISA) Incubation->Readout

Caption: General Experimental Workflow for Cell-Based Assays with this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the oral bioavailability of Bruton's Tyrosine Kinase (BTK) inhibitors. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of BTK inhibitors?

A1: The primary challenges stem from the physicochemical properties of many BTK inhibitors, which often fall under the Biopharmaceutics Classification System (BCS) Class II or IV.[1] This means they typically exhibit:

  • Poor Aqueous Solubility: Many BTK inhibitors have low solubility in aqueous solutions, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2][3][4] Some, like certain tyrosine kinase inhibitors (TKIs), show pH-dependent solubility, being more soluble in the acidic environment of the stomach than in the more neutral pH of the intestines.

  • High Lipophilicity: While a degree of lipophilicity is necessary for membrane permeation, high lipophilicity can lead to poor solubility in the GI fluids and potential nonspecific binding.

  • Extensive First-Pass Metabolism: BTK inhibitors are often substrates for cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[5] This can lead to significant metabolism of the drug before it reaches systemic circulation, thereby reducing its bioavailability.

  • Efflux Transporter Activity: BTK inhibitors can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[6][7]

Q2: What are the main formulation strategies to improve the oral bioavailability of poorly soluble BTK inhibitors?

A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of BTK inhibitors:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state.[8][9] The amorphous form has higher free energy and thus greater solubility and faster dissolution compared to the crystalline form.[10] This technique can also reduce the pH-dependent solubility issues of some TKIs.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug into lipidic excipients.[2][3] Upon contact with GI fluids, they form fine emulsions or microemulsions, which can enhance the solubilization and absorption of lipophilic drugs.

  • Nanotechnology-Based Formulations: Reducing the particle size of the drug to the nanoscale (nanosuspensions, nanoparticles) increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and solubility.[4]

  • Co-amorphous Systems: This approach involves creating an amorphous single-phase system of the drug with a small molecule co-former. This can improve the physical stability and dissolution of the amorphous drug.

  • Prodrugs: This chemical modification strategy involves attaching a pro-moiety to the drug to improve its solubility or permeability.[11] The pro-moiety is then cleaved in vivo to release the active drug.

Q3: How can I assess if my BTK inhibitor is a substrate of an efflux transporter like P-gp?

A3: The most common in vitro method is the bidirectional Caco-2 permeability assay.[12] In this assay, the transport of the drug is measured across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[13] To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the drug is a substrate.[12]

Troubleshooting Guides

Issue 1: Low Recovery of BTK Inhibitor in Caco-2 Permeability Assay

Symptoms:

  • The total amount of the compound in the apical, basolateral, and cell lysate at the end of the experiment is significantly less than the initial amount added.

  • Mass balance is poor, making the calculated apparent permeability (Papp) value unreliable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility and precipitation in the assay buffer. 1. Check Compound Solubility: First, determine the kinetic solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).2. Add a Co-solvent: If solubility is low, consider adding a small percentage (typically ≤1%) of a biocompatible co-solvent like DMSO to the apical (donor) compartment.[14]3. Use Simulated Intestinal Fluid: For lipophilic compounds, using fasted state simulated intestinal fluid (FaSSIF) in the apical compartment can improve solubility and better mimic in vivo conditions.[15]
Nonspecific binding to the plasticware (transwell plates, pipette tips). 1. Incorporate Bovine Serum Albumin (BSA): Add BSA (typically 1-4%) to the basolateral (receiver) compartment. BSA acts as a "sink" by binding the compound that has permeated, which can improve recovery and mimic in vivo conditions.[14][16]2. Use Low-Binding Plates: If available, use low-binding tissue culture plates.3. Pre-treat Plates: Pre-incubating the plates with a solution of a similar but unlabeled compound can sometimes help to saturate nonspecific binding sites.
Compound accumulation within the Caco-2 cell monolayer. 1. Perform Cell Lysis: At the end of the experiment, lyse the cells and quantify the amount of compound in the lysate. This will help to close the mass balance.2. Extend Incubation Time: For highly lipophilic compounds, a longer incubation time may be needed to reach equilibrium, but be mindful of potential cytotoxicity.
Metabolism by Caco-2 cells. 1. Analyze for Metabolites: Use LC-MS/MS to look for potential metabolites in the apical and basolateral compartments, as well as the cell lysate.2. Use Metabolic Inhibitors: If metabolism is significant, consider co-incubating with broad-spectrum CYP450 inhibitors to reduce metabolic clearance, though this will alter the physiological relevance.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals (e.g., rats or mice).

  • Inconsistent and highly variable calculated pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor formulation and inconsistent dissolution in vivo. 1. Optimize Formulation: For poorly soluble compounds, a simple suspension may not be adequate. Consider using a solution (if a suitable vehicle is found), a co-solvent system, or an enabling formulation like an amorphous solid dispersion or a lipid-based formulation.[17]2. Control Particle Size: If using a suspension, ensure the particle size is small and uniform. Micronization or nanosizing can improve dissolution.
Food effects. 1. Standardize Fasting Period: Ensure all animals are fasted for a consistent period before dosing (typically overnight for rodents) and that food is returned at a standardized time post-dosing.2. Conduct a Food-Effect Study: If variability persists, it may be necessary to conduct a formal food-effect study to understand how food impacts the absorption of your BTK inhibitor.
Variable gastric emptying. 1. Control Dosing Volume: Use a consistent and appropriate dosing volume for the size of the animal.2. Minimize Stress: Stress can affect gastric emptying. Handle animals carefully and consistently.
Genetic variability in metabolic enzymes or transporters. 1. Use Inbred Strains: Employ inbred strains of rodents (e.g., Sprague-Dawley rats, BALB/c mice) to minimize genetic variability.2. Increase Group Size: A larger number of animals per group can help to improve the statistical power and provide a more reliable mean pharmacokinetic profile.

Quantitative Data Summary

Table 1: Comparison of Oral Bioavailability of Different BTK Inhibitors

BTK InhibitorOral Bioavailability (%)Key Factors Influencing Bioavailability
Ibrutinib ~2.9% (fasting)Extensive first-pass metabolism by CYP3A4.[18]
Acalabrutinib ~25%Rapid absorption, but also subject to metabolism.[3]
Zanubrutinib Higher than ibrutinibDesigned for more favorable pharmacokinetic properties.[14]
BGT-002 92.7% (mice), 53.8% (dogs)Good pharmacokinetic profiles in preclinical species.[19]

Table 2: Effect of Formulation Strategies on Oral Bioavailability of Ibrutinib

Formulation StrategyKey Findings
Co-amorphous IBT-SAC - Increased solubility up to 7.7-fold.- Increased dissolution up to 4.3-fold.- Notable increases in Cmax and AUC in vivo compared to crystalline form.
Aqueous Nanosuspension - Improved pharmacokinetic profile in vivo.
PLGA-NPs - Slower degradation of nanoparticles leading to sustained drug release.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Poorly Soluble BTK Inhibitors

Objective: To determine the apparent permeability coefficient (Papp) of a poorly soluble BTK inhibitor across a Caco-2 cell monolayer and to assess its potential for active efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Lucifer yellow (monolayer integrity marker)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

  • Test BTK inhibitor

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto the apical side of the Transwell inserts at a density of ~6 x 10^4 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.[18]

    • Alternatively, assess the permeability of lucifer yellow. A Papp of <0.5 x 10⁻⁶ cm/s for lucifer yellow indicates good monolayer integrity.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of the test BTK inhibitor in DMSO.

    • Prepare the final dosing solution by diluting the stock into pre-warmed (37°C) transport buffer. The final DMSO concentration should be ≤1%.

    • Prepare dosing solutions for control compounds similarly.

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL).

      • Add transport buffer containing 1-4% BSA to the basolateral (receiver) compartment (e.g., 1.2 mL).[14]

    • Basolateral to Apical (B-A) Transport:

      • Add the dosing solution to the basolateral (donor) compartment.

      • Add transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the BTK inhibitor in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation (amount of drug in the receiver compartment over time).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[20]

  • Active Efflux: Efflux Ratio > 2

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) of a BTK inhibitor after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (e.g., 250-300 g)

  • Dosing formulation of the BTK inhibitor (e.g., solution, suspension, or enabling formulation)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Anesthetic (for terminal bleed if required)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization and Housing:

    • Acclimatize rats for at least 3-5 days before the study.

    • House animals in a controlled environment (temperature, humidity, light/dark cycle).

    • Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Divide rats into two groups: Intravenous (IV) for bioavailability determination and Oral (PO).

    • Oral (PO) Group: Administer the BTK inhibitor formulation via oral gavage at the desired dose (e.g., 10 mg/kg).[21] Record the exact time of dosing.

    • Intravenous (IV) Group: Administer a solution formulation of the BTK inhibitor via tail vein injection at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., ~200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predefined time points.

    • Typical time points for oral dosing: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[21]

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the BTK inhibitor in rat plasma.[22]

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Cmax (maximum observed plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC₀-t (area under the plasma concentration-time curve from time 0 to the last measurable time point)

      • AUC₀-inf (AUC extrapolated to infinity)

      • t₁/₂ (elimination half-life)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

G cluster_0 Formulation & Physicochemical Properties cluster_1 Absorption Phase cluster_2 Outcome Solubility Poor Aqueous Solubility Dissolution Dissolution in GI Fluids Solubility->Dissolution limits Permeability Membrane Permeability Absorption Absorption across Intestinal Epithelium Permeability->Absorption governs Metabolism First-Pass Metabolism Bioavailability Oral Bioavailability Metabolism->Bioavailability reduces Efflux Transporter Efflux Efflux->Absorption reduces Dissolution->Absorption enables Absorption->Bioavailability leads to G cluster_workflow Experimental Workflow for Assessing Oral Bioavailability Start BTK Inhibitor Candidate SolubilityAssay Aqueous Solubility Determination Start->SolubilityAssay Caco2Assay In Vitro Permeability (Caco-2 Assay) SolubilityAssay->Caco2Assay Formulation Formulation Development Caco2Assay->Formulation PKStudy In Vivo PK Study (Rodent Model) Formulation->PKStudy DataAnalysis Data Analysis & Bioavailability Calculation PKStudy->DataAnalysis Decision Decision Gate: Proceed to further development? DataAnalysis->Decision

References

Remibrutinib Safety and Tolerability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and tolerability profile of remibrutinib. The content is structured to offer quick access to troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the established clinical safety profile of this compound?

A1: Clinical trial data, primarily from studies in chronic spontaneous urticaria (CSU), have shown that this compound is generally well-tolerated.[1][2][3][4][5] The majority of treatment-emergent adverse events (TEAEs) reported have been mild to moderate in severity.[1][6]

Q2: What are the most commonly reported adverse events in clinical trials?

A2: Across Phase II and Phase III studies in CSU, the most frequently observed adverse events include infections (such as nasopharyngitis and respiratory tract infections), skin and subcutaneous tissue disorders, and gastrointestinal issues.[1][5][6][7] Headaches have also been reported as a common adverse event.[5][7]

Q3: Are there any serious adverse events (SAEs) associated with this compound?

A3: Serious adverse events have been reported infrequently in clinical trials and were generally not considered by investigators to be related to this compound.[2][3][8][9] The rates of SAEs were comparable between the this compound and placebo groups in these studies.[2][3]

Q4: What is the effect of this compound on liver function?

A4: Clinical studies have shown that liver transaminase elevations were balanced between this compound and placebo groups.[2][3][5] These elevations were noted to be asymptomatic, transient, and reversible.[2][3][5]

Q5: What are the known drug-drug interactions with this compound?

A5: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] Therefore, co-administration with strong CYP3A4 inhibitors (like ritonavir) can significantly increase this compound exposure, while strong CYP3A4 inducers (like rifampicin) can markedly decrease its exposure.[10][11][12] Caution is advised when co-administering this compound with moderate to strong CYP3A4 inhibitors or inducers.

Q6: How does the selectivity of this compound contribute to its safety profile?

A6: this compound is a highly selective Bruton's tyrosine kinase (BTK) inhibitor.[3][10][11] Its high selectivity is hypothesized to mitigate off-target side effects that have been observed with less selective BTK inhibitors.[10][11]

Troubleshooting Guides for Preclinical Safety and Tolerability Assessment

This section provides guidance for researchers encountering common issues during the in vitro and in vivo preclinical safety evaluation of this compound and other BTK inhibitors.

In Vitro Cytotoxicity Assays

Issue: High background signal or inconsistent results in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®).

Possible Causes & Troubleshooting Steps:

  • Compound Precipitation:

    • Observation: Visible precipitate in the culture medium.

    • Solution: Check the solubility of this compound in your specific culture medium. Consider using a lower concentration range or dissolving the compound in a different solvent (ensure final solvent concentration is non-toxic to cells).

  • Interference with Assay Reagents:

    • Observation: Absorbance or luminescence readings in cell-free wells containing the compound and assay reagents.

    • Solution: Run a cell-free control with this compound at all tested concentrations to determine if it directly reacts with the assay reagents. If interference is observed, consider switching to an alternative cytotoxicity assay with a different detection method.

  • Cell Seeding Density:

    • Observation: Inconsistent cell growth across the plate.

    • Solution: Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Perform a cell titration experiment to determine the optimal number of cells per well.

Off-Target Kinase Screening

Issue: Difficulty in interpreting the significance of off-target hits from a kinase panel screen.

Possible Causes & Troubleshooting Steps:

  • Distinguishing True Hits from Assay Artifacts:

    • Solution: Confirm hits using a different assay format (e.g., a binding assay to confirm an enzymatic assay hit). Perform dose-response curves for any off-target kinases to determine the IC50 or Kd values.

  • Relating In Vitro Potency to Potential In Vivo Effects:

    • Solution: Compare the in vitro potency (IC50) against off-target kinases to the on-target potency for BTK. A large therapeutic window between on-target and off-target potencies suggests a lower risk of off-target effects at therapeutic concentrations. Consider the physiological role of the off-target kinase to predict potential clinical adverse events.

In Vivo Preclinical Studies

Issue: Unexpected toxicity observed in animal models (e.g., weight loss, lethargy).

Possible Causes & Troubleshooting Steps:

  • Vehicle Toxicity:

    • Observation: Adverse effects are also seen in the vehicle control group.

    • Solution: Assess the tolerability of the vehicle alone in a separate cohort of animals. If necessary, reformulate the vehicle.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:

    • Observation: Toxicity is observed at doses that do not correlate with the expected therapeutic exposure.

    • Solution: Conduct a thorough PK/PD analysis to understand the relationship between drug exposure, target engagement (BTK occupancy), and the observed toxicity. This can help in selecting a more appropriate dosing regimen.

  • Species-Specific Metabolism:

    • Observation: Toxicity profile differs significantly from what is expected based on in vitro data.

    • Solution: Investigate the metabolic profile of this compound in the specific animal model used. The formation of unique metabolites could contribute to unexpected toxicity.

Quantitative Data Summary

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from a Phase 2b Extension Study in Chronic Spontaneous Urticaria (52 weeks)

System Organ ClassPercentage of Patients Reporting TEAEs
Infections and infestations30.9%
Skin and subcutaneous tissue disorders26.8%
Gastrointestinal disorders16.5%

Data from a study where patients received this compound 100 mg twice daily.[6]

Table 2: Drug-Drug Interaction Potential of this compound with CYP3A4 Modulators

Co-administered DrugCYP3A4 ActivityEffect on this compound Exposure (Area Under the Curve - AUC)
RitonavirStrong Inhibitor4.27-fold increase
ErythromycinModerate Inhibitor2.71-fold increase (predicted)
FluvoxamineWeak Inhibitor<1.25-fold increase (predicted)
RifampicinStrong Inducer89% decrease (predicted)
EfavirenzModerate Inducer64% decrease (predicted)

Data from a clinical drug-drug interaction study and physiologically-based pharmacokinetic (PBPK) modeling.[10][11][12]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytotoxicity using a Luminescent Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in culture medium to the final desired concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling
  • Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service or perform the assay in-house if the platform is available.

  • Assay Principle: These services typically use in vitro enzymatic assays for a large panel of kinases (e.g., >400). The activity of each kinase is measured in the presence and absence of the test compound.

  • Data Output: The primary data is usually presented as the percentage of inhibition of each kinase at the tested concentration.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the overall selectivity of the compound. This is often expressed as the number of kinases inhibited above a certain threshold at a given concentration.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) or FcεRI LYN_SYK LYN / SYK BCR->LYN_SYK Phosphorylation Antigen Antigen / Allergen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cellular_Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Cellular_Response This compound This compound This compound->BTK Inhibition

Caption: Simplified signaling pathway of BTK and the inhibitory action of this compound.

Experimental_Workflow_Safety cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Clinical Assessment Kinase_Profiling Kinase Selectivity Profiling Off_Target_Validation Off-Target Hit Validation (IC50) Kinase_Profiling->Off_Target_Validation Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) Tolerability Maximum Tolerated Dose (MTD) Studies Cytotoxicity->Tolerability Off_Target_Validation->Tolerability Toxicology GLP Toxicology (Rodent & Non-Rodent) Tolerability->Toxicology Phase_I Phase I (Safety, PK/PD) Toxicology->Phase_I Phase_II_III Phase II/III (Efficacy & Safety) Phase_I->Phase_II_III

Caption: General experimental workflow for assessing the safety of a kinase inhibitor.

Troubleshooting_Logic Start Inconsistent In Vitro Assay Results Check_Solubility Check Compound Solubility Start->Check_Solubility Precipitate Precipitate Observed? Check_Solubility->Precipitate Check_Interference Run Cell-Free Interference Control Interference Interference Observed? Check_Interference->Interference Optimize_Seeding Optimize Cell Seeding Density Uneven_Growth Uneven Growth? Optimize_Seeding->Uneven_Growth Precipitate->Check_Interference No Reformulate Reformulate or Lower Concentration Precipitate->Reformulate Yes Interference->Optimize_Seeding No Change_Assay Change Assay Method Interference->Change_Assay Yes Retitrate_Cells Re-titrate Cell Number Uneven_Growth->Retitrate_Cells Yes End Consistent Results Uneven_Growth->End No Reformulate->End Change_Assay->End Retitrate_Cells->End

Caption: Troubleshooting logic for inconsistent in vitro assay results.

References

Technical Support Center: Assessing Drug-Drug Interactions with Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing potential drug-drug interactions (DDIs) with remibrutinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and which cytochrome P450 (CYP) enzyme is predominantly involved?

This compound is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the predominant enzyme responsible for its elimination.[1][2] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the main contributor to its metabolism.[1] The major metabolic changes observed include oxygenation, dealkylation, demethylation, epoxidation, and hydrolysis.[3]

Q2: What is the potential impact of co-administering a CYP3A4 inhibitor with this compound?

Co-administration of a strong CYP3A4 inhibitor can significantly increase the plasma concentration and exposure (AUC) of this compound. For instance, a clinical study with the strong CYP3A4 inhibitor ritonavir resulted in a 4.27-fold increase in the oral exposure of this compound.[1][2] This suggests that this compound is a moderate CYP3A4 substrate.[1] Therefore, caution should be exercised and dose adjustments may be necessary when this compound is co-administered with strong or moderate CYP3A4 inhibitors.

Q3: What is the potential impact of co-administering a CYP3A4 inducer with this compound?

Co-administration of moderate to strong CYP3A4 inducers is expected to decrease the plasma concentration and exposure of this compound, which may reduce its efficacy. Physiologically-based pharmacokinetic (PBPK) modeling predicts that moderate and strong CYP3A4 inducers, such as efavirenz and rifampicin, could lead to a significant decrease in this compound exposure by 64% and 89%, respectively.[1][2]

Q4: Does this compound have the potential to inhibit or induce CYP enzymes, thereby affecting other drugs?

This compound has been investigated as a potential "perpetrator" of DDIs. Studies have shown that this compound is a weak inhibitor of CYP3A4 and CYP2C9.[4] It is not considered a clinically relevant inhibitor of uptake and efflux transporters, with the exception of intestinal P-glycoprotein and breast cancer resistance protein.[4] Furthermore, this compound is not expected to have a significant impact on the effectiveness of oral contraceptives that are metabolized by CYP3A4.[4]

Troubleshooting Guides

Problem: Unexpectedly high variability in pharmacokinetic (PK) data from in vivo studies with this compound.

  • Possible Cause 1: Concomitant medications.

    • Troubleshooting Step: Review the full list of concomitant medications administered to the study subjects. Identify any known inhibitors or inducers of CYP3A4. Even weak inhibitors or inducers, when combined, could contribute to variability.

  • Possible Cause 2: Dietary factors.

    • Troubleshooting Step: Certain foods and drinks, such as grapefruit juice, are known inhibitors of intestinal CYP3A4.[1] Ensure that study protocols include clear dietary restrictions and that compliance is monitored. A clinical study showed that grapefruit juice increased this compound exposure.[1]

  • Possible Cause 3: Genetic polymorphism of CYP3A4.

    • Troubleshooting Step: While CYP3A4 is generally considered to have less clinically significant genetic polymorphism compared to other CYPs, it can still contribute to inter-individual variability. Consider genotyping for relevant CYP3A alleles if variability remains unexplained.

Problem: In vitro DDI assay results are inconsistent with in vivo observations.

  • Possible Cause 1: Inappropriate concentration range.

    • Troubleshooting Step: Ensure that the concentrations of this compound and the interacting drug used in the in vitro assay are clinically relevant. The concentrations should cover the expected therapeutic plasma concentrations at the enzyme or transporter site.

  • Possible Cause 2: Covalent binding of this compound.

    • Troubleshooting Step: this compound is a covalent inhibitor of its target, Bruton's tyrosine kinase (BTK).[5][6] While studies suggest the reactive acrylamide moiety does not significantly impact CYP enzyme and transporter inhibition, it's a factor to consider in assay design and interpretation.[4] Comparing results with a non-covalent analog could be a useful mechanistic tool.[4]

  • Possible Cause 3: Contribution of transporters not evaluated.

    • Troubleshooting Step: While this compound is not a major substrate of many transporters, the interplay between metabolism and transport can be complex.[7][8] If metabolism-based DDI predictions are inaccurate, consider conducting in vitro studies to evaluate this compound as a substrate or inhibitor of relevant drug transporters like P-gp and BCRP, for which it has shown some intestinal inhibition.[4]

Data on Drug-Drug Interactions with this compound

The following tables summarize the quantitative data from clinical and PBPK modeling studies on the drug-drug interaction potential of this compound.

Table 1: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics

Interacting DrugCYP3A4 Inhibition StrengthEffect on this compound AUCFold Change in AUCReference
RitonavirStrongIncreased4.27[1][2]
Grapefruit JuiceModerate (intestinal)IncreasedNot specified[1]
ErythromycinModerateIncreased (Predicted)2.71[1][2]
FluvoxamineWeakNo significant change (Predicted)<1.25[1][2]

Table 2: Predicted Effect of CYP3A4 Inducers on this compound Pharmacokinetics

Interacting DrugCYP3A4 Induction StrengthPredicted Effect on this compound AUCPredicted % Decrease in AUCReference
RifampicinStrongDecreased89%[1][2]
EfavirenzModerateDecreased64%[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound as a CYP3A4 Substrate

Objective: To determine if this compound is metabolized by CYP3A4 using human liver microsomes (HLMs) and recombinant human CYP3A4 (rCYP3A4).

Methodology:

  • Incubation with HLMs:

    • Prepare an incubation mixture containing pooled HLMs (e.g., 0.2-0.5 mg/mL), this compound (at a concentration near its Km, if known, or a range of concentrations, e.g., 1-10 µM), and a NADPH-generating system in phosphate buffer.

    • In parallel, set up incubations with and without a selective CYP3A4 inhibitor (e.g., ketoconazole) to determine the extent of CYP3A4-mediated metabolism.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the disappearance of this compound over time using a validated LC-MS/MS method.

  • Incubation with rCYP3A4:

    • Prepare an incubation mixture containing rCYP3A4, this compound, and a NADPH-generating system.

    • Follow the same incubation and analysis procedure as with HLMs.

    • The formation of metabolites can also be monitored if analytical standards are available.

Protocol 2: Clinical DDI Study (Victim Potential)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., ritonavir) on the pharmacokinetics of this compound in healthy volunteers.

Methodology:

  • Study Design: An open-label, two-period, fixed-sequence study.

  • Period 1: Administer a single oral dose of this compound to subjects. Collect serial blood samples over a specified period (e.g., 48-72 hours) to determine the single-dose pharmacokinetic profile of this compound (AUC, Cmax, Tmax, t1/2).

  • Washout Period: A suitable washout period is allowed.

  • Period 2: Administer the strong CYP3A4 inhibitor (e.g., ritonavir) to the same subjects for several days to achieve steady-state inhibition. On the last day of inhibitor administration, co-administer a single oral dose of this compound. Collect serial blood samples over the same time course as in Period 1.

  • Pharmacokinetic Analysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method. Calculate pharmacokinetic parameters for both periods and determine the geometric mean ratio of AUC and Cmax with and without the inhibitor to quantify the magnitude of the DDI.

Visualizations

Remibrutinib_Metabolism cluster_Gut Intestinal Metabolism cluster_Liver Hepatic Metabolism This compound This compound (Oral) Absorbed Absorbed this compound This compound->Absorbed Absorption Intestinal_CYP3A4 CYP3A4 Absorbed->Intestinal_CYP3A4 First-Pass Hepatic_CYP3A4 CYP3A4 (Major) Absorbed->Hepatic_CYP3A4 Other_Enzymes Other Enzymes (Minor) Absorbed->Other_Enzymes Metabolites Metabolites Elimination Elimination Metabolites->Elimination Intestinal_CYP3A4->Metabolites Hepatic_CYP3A4->Metabolites Other_Enzymes->Metabolites

Caption: Metabolic pathway of this compound.

DDI_Workflow start Start: Assess DDI Potential of Test Compound with this compound in_vitro_cyp In Vitro CYP Inhibition/Induction Assays (CYP3A4) start->in_vitro_cyp in_vitro_transporter In Vitro Transporter Assays (P-gp, BCRP) start->in_vitro_transporter pbpk PBPK Modeling in_vitro_cyp->pbpk in_vitro_transporter->pbpk decision Clinically Significant Interaction Predicted? pbpk->decision clinical_ddi Conduct Clinical DDI Study decision->clinical_ddi Yes no_ddi Low DDI Risk: No Clinical Study Needed decision->no_ddi No

Caption: Experimental workflow for DDI assessment.

Clinical_DDI_Decision start Is co-administration of this compound with a CYP3A4 modulator likely? victim_ddi Victim DDI Study Needed start->victim_ddi Yes no_victim_ddi Low Priority for Victim DDI Study start->no_victim_ddi No perpetrator_eval Does this compound show significant inhibition/induction of CYPs/transporters in vitro? victim_ddi->perpetrator_eval no_victim_ddi->perpetrator_eval perpetrator_ddi Perpetrator DDI Study Needed perpetrator_eval->perpetrator_ddi Yes no_perpetrator_ddi Low Risk as a Perpetrator perpetrator_eval->no_perpetrator_ddi No

Caption: Decision tree for clinical DDI studies.

References

considerations for designing clinical trials with remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals designing clinical trials involving remibrutinib. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is an oral, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the signaling pathways of various immune cells, including B-cells, mast cells, and basophils.[4] In allergic and autoimmune responses, such as Chronic Spontaneous Urticaria (CSU), the activation of mast cells and basophils via B-cell receptor (BCR) and Fc receptor signaling leads to the release of histamine and other pro-inflammatory mediators.[1][5] this compound works by irreversibly binding to BTK, effectively blocking this signaling cascade and preventing the degranulation of these cells, which helps to reduce symptoms like itch, hives, and swelling.[2][5][6][7]

Remibrutinib_MoA cluster_cell Mast Cell / Basophil cluster_intervention Intervention FcR Fc Receptor (FcεRI) BTK Bruton's Tyrosine Kinase (BTK) FcR->BTK Activation Mediators Histamine & Pro-inflammatory Mediators BTK->Mediators Signaling Cascade Hives Hives Mediators->Hives Itch Itch Mediators->Itch This compound This compound This compound->BTK Inhibits Antigen_IgE Antigen/IgE Complex Antigen_IgE->FcR Binds

Caption: this compound's mechanism of action in inhibiting mast cell degranulation.

Q2: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

This compound is characterized by rapid absorption and elimination. Following oral administration, it reaches maximum plasma concentration (Tmax) in approximately 0.5 to 1.25 hours.[8][9] It has a high apparent blood clearance and a short mean residence time of less than 3 hours, with no significant accumulation detected with multiple doses.[8][9] The oral bioavailability is estimated to be 34%.[10] Food intake does not have a clinically relevant effect on its exposure.[8][9] this compound is primarily metabolized by the enzyme CYP3A4.[1][10] From a pharmacodynamic perspective, this compound demonstrates potent and near-complete BTK inhibition.[11]

Data Presentation: Pharmacokinetic Parameters
ParameterValueSource
Time to Max. Concentration (Tmax) 0.5 - 1.25 hours[8][9]
Apparent Blood Clearance 280 - 560 L/h[8][9]
Apparent Volume of Distribution 400 - 15,000 L[8][9]
Elimination Half-life 1 - 2 hours[1]
Plasma Protein Binding 95.4%[1]
Primary Metabolism Pathway CYP3A4[1][10]
Food Effect No clinically relevant effect[8][9]
Q3: What is the established safety and tolerability profile for this compound?

Across Phase II and Phase III studies, this compound has demonstrated a favorable and consistent safety profile.[6][12][13] Most treatment-emergent adverse events (AEs) were mild to moderate.[12][14] The overall rates of AEs, serious AEs, and treatment discontinuations due to AEs were comparable between this compound and placebo groups.[6][13][15] Notably, liver transaminase elevations were balanced across treatment and placebo groups, and were asymptomatic, transient, and reversible.[6][13]

Data Presentation: Common Adverse Events from Phase III REMIX Studies
Adverse Event (System Organ Class)Frequency (this compound)Frequency (Placebo)Source
Infections and Infestations 32.8% - 30.9%34.0%[14][15]
Nasopharyngitis / Resp. Tract Infections≥3% (Comparable to Placebo)≥3%[15][16]
Skin and Subcutaneous Tissue Disorders 26.8%N/A[14]
Petechiae3.8%0.3%[7][17]
Gastrointestinal Disorders 16.5%N/A[14]
Headache ≥3% (Comparable to Placebo)≥3%[15][16]
Q4: What are the primary considerations for patient population and endpoints in a CSU trial?

Based on the successful REMIX-1 and REMIX-2 Phase III trials, the target population is typically adult patients with moderate to severe CSU who remain symptomatic despite treatment with second-generation H1-antihistamines.[7][15][18]

Key Inclusion Criteria:

  • Diagnosis of CSU for at least 6 months.[18]

  • Weekly Urticaria Activity Score (UAS7) of ≥16 at baseline.[12][18][19]

  • Willingness and ability to complete a daily urticaria diary.[19]

Primary Efficacy Endpoints:

  • The primary endpoint is typically the absolute change from baseline in the Weekly Urticaria Activity Score (UAS7) at Week 12.[7][15]

Secondary Efficacy Endpoints:

  • Absolute change from baseline in Weekly Itch Severity Score (ISS7) and Weekly Hive Severity Score (HSS7) at Week 12.[13]

  • Proportion of patients with a complete response (UAS7=0).[12][17]

  • Proportion of patients with well-controlled disease (UAS7≤6).[12][17]

  • Time to onset of action, with improvements often seen as early as Week 1 or 2.[7][17]

Troubleshooting Guides

Problem: High variability or poor compliance with patient-reported outcomes (e.g., UAS7).
  • Potential Cause: Inconsistent or inaccurate completion of the Urticaria Patient Daily Diary (UPDD), which is the source for calculating the UAS7 score.

  • Troubleshooting Steps:

    • Standardized Training: Ensure all participants receive thorough and standardized training on how to complete the UPDD, including the definitions of itch and hive severity scores.

    • Implement Electronic Diaries (eDiaries): Utilize eDiaries on smartphones or dedicated devices. This can improve data quality through time-stamped entries, automated reminders, and logical checks.

    • Monitor Compliance: In the trial protocol, specify a minimum compliance rate for diary completion (e.g., no more than one missing entry in the 7 days prior to randomization).[19]

    • Regular Reinforcement: During study visits, clinical staff should review diary completion with participants to address any questions and reinforce the importance of consistent daily reporting.

Problem: Unexpected drug-drug interactions (DDIs) or altered drug exposure.
  • Potential Cause: this compound is primarily metabolized by CYP3A4, making its exposure susceptible to co-administration with strong inhibitors or inducers of this enzyme.[1][10]

  • Troubleshooting Steps:

    • Review Concomitant Medications: Carefully review and document all concomitant medications at screening and throughout the trial. Pay special attention to known strong CYP3A4 inhibitors (e.g., ritonavir, ketoconazole) and inducers (e.g., rifampicin).

    • Protocol Exclusions: Exclude patients who require treatment with strong CYP3A4 inhibitors or inducers.

    • Dose Adjustment Considerations: While not standard practice, physiologically-based pharmacokinetic (PBPK) modeling suggests that moderate CYP3A4 inhibitors (e.g., erythromycin) can increase this compound exposure, while inducers can significantly decrease it.[10] This data can inform the analysis of outlier PK results.

    • Pharmacokinetic Sub-studies: For trials investigating new populations or regions, consider a PK sub-study to confirm the drug's metabolic profile and identify potential population-specific factors.

Troubleshooting_Efficacy Start Sub-Optimal Efficacy Observed in a Trial Participant CheckAdherence Verify Patient Adherence to Twice-Daily Dosing Start->CheckAdherence AdherenceIssue Non-Adherence Identified CheckAdherence->AdherenceIssue CheckDDI Review Concomitant Medications for CYP3A4 Interactions DDI_Issue CYP3A4 Inducer Identified? CheckDDI->DDI_Issue CheckEligibility Re-confirm Diagnosis and Eligibility Criteria EligibilityIssue Ineligibility or Misdiagnosis Suspected CheckEligibility->EligibilityIssue AdherenceIssue->CheckDDI No ActionAdherence Implement Adherence Support & Re-education AdherenceIssue->ActionAdherence Yes DDI_Issue->CheckEligibility No ActionDDI Evaluate Need for Medication Change; Consider PK Analysis DDI_Issue->ActionDDI Yes ActionEligibility Conduct Clinical Re-assessment; Consider Discontinuation EligibilityIssue->ActionEligibility Yes

Caption: Troubleshooting logic for addressing sub-optimal efficacy in a clinical trial.

Experimental Protocols

Protocol 1: Assessment of Weekly Urticaria Activity Score (UAS7)

Objective: To quantify disease activity in Chronic Spontaneous Urticaria by assessing the severity of itch and hives over a 7-day period.

Methodology:

  • Patient Training: At the screening or baseline visit, train the participant to use the Urticaria Patient Daily Diary (UPDD).

  • Daily Assessment: The participant must record the severity of their itch and the number of their hives twice daily (morning and evening).

    • Itch Severity Score: Rated on a 4-point scale from 0 (none) to 3 (intense).

    • Hive Count Score: Rated on a 4-point scale from 0 (none) to 3 (>50 hives/24h or large confluent areas).

  • Daily Score Calculation: The daily itch and hive scores are summed to produce a total daily Urticaria Activity Score (UAS), ranging from 0 to 6.

  • Weekly Score Calculation (UAS7): The UAS scores from 7 consecutive days are summed to calculate the UAS7, which ranges from 0 (symptom-free) to 42 (maximum severity).[19]

  • Data Collection: UAS7 scores are collected at baseline and at specified follow-up visits (e.g., Weeks 1, 2, 4, 12, 24, 52) to assess treatment efficacy.[7][12]

Protocol 2: Ex Vivo Basophil Activation Test (BAT)

Objective: To measure the pharmacodynamic effect of this compound by assessing the inhibition of basophil degranulation in response to an allergen or stimulus.

Methodology:

  • Blood Collection: Collect whole blood samples from trial participants into sodium heparin tubes at pre-dose and various post-dose time points.

  • Stimulation: Aliquot whole blood and stimulate with a relevant stimulus (e.g., anti-IgE antibody) for a defined period (e.g., 15-30 minutes) at 37°C. Include a negative control (buffer) and a positive control (e.g., fMLP).

  • Staining: Following stimulation, stain the cells with a cocktail of fluorescently-labeled antibodies, including markers for basophils (e.g., anti-CCR3) and activation markers (e.g., anti-CD63 or anti-CD203c).[11]

  • Red Blood Cell Lysis: Lyse red blood cells using a gentle lysing solution.

  • Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population and quantify the percentage of cells expressing the activation marker (e.g., %CD63+ basophils). Calculate the percent inhibition of activation at post-dose time points relative to the pre-dose baseline.

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period (24 Weeks) Screening Screening Period (Up to 4 weeks) - Inclusion/Exclusion Criteria - Baseline UAS7 Randomization Randomization (Day 1) Screening->Randomization ArmA Arm A: This compound 25mg BID Randomization->ArmA ArmB Arm B: Placebo BID Randomization->ArmB Visits Study Visits (e.g., Wk 1, 2, 4, 12, 24) - Efficacy (UAS7) - Safety Assessments - PK/PD Sampling OpenLabel Open-Label Extension (Optional, 28 Weeks) All patients receive this compound Visits->OpenLabel After Week 24 FollowUp Treatment-Free Follow-Up (4 Weeks) OpenLabel->FollowUp End Study Completion FollowUp->End

Caption: A typical workflow for a Phase III this compound trial in CSU.[7]

References

Validation & Comparative

Remibrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms; however, the clinical utility of these agents is often dictated by their selectivity. Off-target inhibition of other kinases can lead to a spectrum of adverse events, underscoring the importance of developing highly selective inhibitors. This guide provides a detailed comparison of remibrutinib (LOU064), a novel BTK inhibitor, and ibrutinib, the first-in-class BTK inhibitor, with a focus on their comparative selectivity.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of BTK.[1][2] Emerging data suggests it possesses a "best-in-class" selectivity profile, distinguishing it from the first-generation BTK inhibitor, ibrutinib.[3] Ibrutinib, while effective, is known for its off-target activities against a number of other kinases, which are associated with clinical side effects.[4][5] This guide will delve into the quantitative differences in selectivity, the experimental methodologies used to determine these differences, and the signaling pathways involved.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ibrutinib against BTK and a panel of off-target kinases. Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase assays.

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)
BTK 1.3 [1]0.5 [4][6][7][8]
BMXOff-target activity measured[2]Modestly potent[6]
CSK-Modestly potent[6]
EGFR-Less potent[6]
ERBB2-Less potent[6]
ERBB4--
FGR-Modestly potent[6]
HCK-Modestly potent[6]
ITK-Potently inhibits[7]
JAK3-Less potent[6]
TECOff-target activity measured[2]-
YES-Less potent[6]

Note: A comprehensive head-to-head kinome scan from a bioRxiv preprint indicates that at a concentration of 1 µM, this compound had only one off-target hit among 468 kinases, while ibrutinib had numerous off-target hits.[9]

Signaling Pathway

The diagram below illustrates the central role of BTK in B-cell receptor (BCR) signaling and the points of inhibition by this compound and ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_off_target Ibrutinib Off-Targets BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream This compound This compound This compound->BTK ibrutinib Ibrutinib ibrutinib->BTK EGFR EGFR ibrutinib->EGFR TEC TEC ibrutinib->TEC ITK ITK ibrutinib->ITK

BTK Signaling Pathway and Inhibition

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug development. Below are detailed methodologies for two common in vitro kinase assays used to assess the potency and selectivity of compounds like this compound and ibrutinib.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to a kinase.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody that is bound to the kinase results in a high degree of FRET. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the FRET signal.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[11]

    • Prepare serial dilutions of the test compound (e.g., this compound, ibrutinib) in 100% DMSO. From these, create intermediate 3X dilutions in 1X Kinase Buffer A.

    • Prepare a 3X solution of the kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound dilution to the assay wells.[11]

    • Add 5 µL of the 3X kinase/antibody mixture to each well.[11]

    • Add 5 µL of the 3X tracer solution to each well.[11]

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[10]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow A Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Tracer B Add 5 µL of each 3X solution to 384-well plate A->B C Incubate at RT for 1 hour B->C D Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) C->D E Calculate Emission Ratio and Determine IC50 D->E

LanthaScreen Assay Workflow
ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare the desired kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).[14]

    • Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction (384-well plate format):

    • Add 1 µL of the test compound or DMSO (vehicle control) to the assay wells.[14]

    • Add 2 µL of the enzyme solution.[14]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[14]

    • Incubate at room temperature for 60 minutes.[14]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well.[15]

    • Incubate at room temperature for 30-60 minutes.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADPGlo_Workflow A Set up Kinase Reaction: - Kinase - Substrate/ATP - Test Compound B Incubate at RT for 60 min A->B C Add ADP-Glo™ Reagent (Incubate 40 min) B->C D Add Kinase Detection Reagent (Incubate 30-60 min) C->D E Measure Luminescence and Determine IC50 D->E

ADP-Glo Assay Workflow

Conclusion

The available data strongly indicates that this compound is a more selective BTK inhibitor compared to ibrutinib. This enhanced selectivity is a key differentiator and may translate to an improved safety profile in clinical applications. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel kinase inhibitors, which is essential for the advancement of targeted therapies.

References

A Comparative Analysis of Remibrutinib and Other Covalent BTK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, selectivity, and experimental validation of the next generation of Bruton's Tyrosine Kinase inhibitors.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of B-cell malignancies and autoimmune disorders. The development of covalent BTK inhibitors has revolutionized treatment paradigms in these areas. This guide provides a detailed comparison of remibrutinib, a novel covalent BTK inhibitor, with other established inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. We will delve into their mechanisms of action, comparative efficacy and safety profiles from clinical trials, and the experimental protocols used to characterize these molecules.

Mechanism of Action and Signaling Pathway

Covalent BTK inhibitors function by forming an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This effectively blocks its kinase activity and downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.[1] this compound is a highly selective, oral, covalent BTK inhibitor.[2] Its high selectivity is attributed to its unique binding to an inactive conformation of BTK, which is believed to contribute to a favorable safety profile by minimizing off-target kinase inhibition.[3]

The BTK signaling pathway is initiated by the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules like PLCγ2, which in turn mobilizes intracellular calcium and activates transcription factors such as NF-κB. These transcription factors regulate the expression of genes essential for B-cell survival and proliferation. By inhibiting BTK, these drugs effectively shut down this critical signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus Antigen Antigen Antigen->BCR binds This compound This compound & other covalent inhibitors This compound->BTK irreversibly inhibits

Caption: Simplified BTK signaling pathway and the point of inhibition by covalent BTK inhibitors.

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other covalent BTK inhibitors, focusing on their potency and selectivity.

Table 1: In Vitro Potency (IC50) of BTK Inhibitors
InhibitorBTK IC50 (nM)Whole Blood Assay IC50 (nM)Reference(s)
This compound 123[4]
Ibrutinib 0.5 - 9.62.1[5]
Acalabrutinib 3 - 5.19.1[5][6]
Zanubrutinib 0.2 - 3.54.8[5]

IC50 values can vary depending on the specific assay conditions.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
KinaseThis compoundIbrutinibAcalabrutinibZanubrutinibReference(s)
BTK >99%>99%>99%>99%[3][6][7]
TEC LowHighModerateLow[6][7]
ITK LowHighLowLow[6][7]
EGFR Very LowModerateVery LowLow[6][7]
ERBB2 (HER2) Very LowModerateVery LowLow[6][7]
JAK3 Very LowModerateVery LowLow[6][7]

This table provides a qualitative summary based on published kinome scan data. "High" indicates significant inhibition, "Moderate" indicates some inhibition, and "Low" or "Very Low" indicates minimal to no inhibition at the tested concentration.

Clinical Efficacy and Safety

This compound in Chronic Spontaneous Urticaria (CSU)

Pivotal Phase III trials (REMIX-1 and REMIX-2) have demonstrated the efficacy and safety of this compound in patients with CSU who had an inadequate response to H1-antihistamines.[8][9]

  • Efficacy : Treatment with this compound resulted in statistically significant and clinically meaningful improvements in the weekly Urticaria Activity Score (UAS7), weekly Itch Severity Score (ISS7), and weekly Hive Severity Score (HSS7) as early as week 2, with sustained efficacy up to 52 weeks.[8][9]

  • Safety : this compound has shown a favorable safety profile.[2] Importantly, it has demonstrated a lack of liver toxicity concerns that have been associated with some other BTK inhibitors.[9] In the REMIX studies, liver transaminase elevations were balanced between the this compound and placebo groups, and all instances were asymptomatic, transient, and reversible.[8][9] The most common adverse events were respiratory tract infections and headache, with rates comparable to placebo.[9]

Comparison with Other Covalent BTK Inhibitors

Ibrutinib, acalabrutinib, and zanubrutinib are primarily approved for the treatment of B-cell malignancies. Their clinical profiles have been extensively studied in these indications.

  • Ibrutinib : As the first-in-class BTK inhibitor, ibrutinib has shown significant efficacy but is associated with off-target effects, including bleeding, atrial fibrillation, and rash, which are attributed to its inhibition of other kinases like TEC, ITK, and EGFR.[6]

  • Acalabrutinib and Zanubrutinib : These second-generation inhibitors were designed to have improved selectivity over ibrutinib, leading to a reduction in off-target adverse events.[7] Clinical trials have shown that acalabrutinib and zanubrutinib have comparable efficacy to ibrutinib in B-cell malignancies but with a better safety profile, particularly with lower rates of atrial fibrillation and bleeding.[10]

Experimental Protocols

The characterization of BTK inhibitors relies on a variety of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Example Assay: LanthaScreen™ Eu Kinase Binding Assay

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[11]

Materials:

  • Recombinant BTK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled tracer

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • Test inhibitor (serially diluted)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test inhibitor at various concentrations.

  • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To assess the selectivity of an inhibitor by screening it against a large panel of kinases.

Example Assay: KINOMEscan™

Principle: This is a competition binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method.[12]

Procedure:

  • A diverse panel of recombinant kinases is used.

  • The test inhibitor is incubated with the kinases and the immobilized ligand.

  • After an incubation period, unbound kinase is washed away.

  • The amount of kinase bound to the solid support is measured using qPCR.

  • The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a control (DMSO). A lower percentage indicates stronger binding of the inhibitor to the kinase.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_preclinical Preclinical Models cluster_clinical Clinical Trials IC50 IC50 Determination (e.g., LanthaScreen) KinomeScan Kinase Selectivity Profiling (e.g., KINOMEscan) IC50->KinomeScan Lead Optimization WholeBlood Whole Blood Assay (BTK Occupancy) KinomeScan->WholeBlood Signaling Downstream Signaling (e.g., pPLCγ2 Western Blot) WholeBlood->Signaling Efficacy In Vivo Efficacy Models (e.g., Arthritis Model) Signaling->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety, PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy, Dose-Finding) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: A typical experimental workflow for the development and characterization of a BTK inhibitor.

Conclusion

This compound is a highly potent and selective covalent BTK inhibitor with a promising efficacy and safety profile, particularly in the context of chronic spontaneous urticaria. Its high selectivity, attributed to its unique binding mechanism, appears to translate into a favorable safety profile with a notable lack of liver toxicity signals observed with some other BTK inhibitors. While direct head-to-head comparative data across all parameters are still emerging, the available preclinical and clinical evidence suggests that this compound represents a significant advancement in the class of covalent BTK inhibitors. For researchers and drug development professionals, the continued investigation of this compound and other next-generation BTK inhibitors will be crucial in expanding the therapeutic landscape for a range of immune-mediated diseases.

References

Assessing the Cross-Reactivity of Remibrutinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of remibrutinib against other Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data and detailed methodologies.

This compound, a novel covalent BTK inhibitor, has demonstrated a high degree of selectivity in preclinical and clinical studies.[1][2] This high selectivity is a key differentiator from first-generation BTK inhibitors and is critical for minimizing off-target effects and improving the overall safety profile of the drug.[1] This guide delves into the comparative cross-reactivity of this compound, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target inhibition can lead to unforeseen side effects, complicating clinical development and patient outcomes. This compound has been engineered for high specificity to BTK, a claim supported by comprehensive kinome screening.

A recent study utilizing the scanMAX Kinase Profiling Panel, which covers approximately 75% of the human kinome, demonstrated the superior selectivity of this compound.[3] When tested at a concentration of 1 µM, this compound exhibited only one off-target hit out of 403 unique wild-type kinases.[3] This positions it as one of the most selective BTK inhibitors currently in development.

The following tables summarize the available quantitative data on the cross-reactivity of this compound and other BTK inhibitors.

Table 1: Kinome Scan Selectivity of Various BTK Inhibitors

BTK InhibitorClassNumber of Off-Target Hits (>65% inhibition at 1 µM)Data Source
This compound Covalent1[3]
Ibrutinib Covalent (First-Generation)97[3]
Acalabrutinib Covalent (Second-Generation)11[3]
Zanubrutinib Covalent (Second-Generation)15[4]
Spebrutinib Covalent50[3]

Table 2: Comparative IC50 Values (nM) of BTK Inhibitors Against BTK and Key Off-Target Kinases

KinaseThis compoundIbrutinibAcalabrutinibZanubrutinibSpebrutinib
BTK 0.03 µM [5]0.5 nM[6][7]3 nM[8]2 nM[9]<0.5 nM[7]
TEC Barely Inhibits[5]78 nM[10]>1000 nM-0.8 nM[5]
EGFR ->1000 nM[10]No Activity-442 nM[11]
ITK -10 nM[10]>1000 nM--
BLK -0.5 nM[10]---
BMX Off-target activity measured[1]0.8 nM[6]--2665 nM[11]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.

Experimental Protocols

The assessment of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed methodologies for two key experiments commonly used in the field.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a compound.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[12][13][14]

Detailed Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, the specific substrate, ATP, and the test inhibitor (e.g., this compound) at various concentrations in a kinase reaction buffer.

    • A typical reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM EDTA, 1 mM DTT, and 0.01% Brij-35.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well of the reaction plate.

    • This reagent contains an enzyme that specifically degrades ATP.

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.[15]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains ADP-to-ATP conversion enzymes and the luciferase/luciferin pair.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction to stabilize.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinobead-Based Kinase Inhibitor Profiling

This chemical proteomics approach allows for the unbiased assessment of a compound's binding affinity to a large number of kinases simultaneously in a cellular context.

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (kinobeads). These beads are used to capture kinases from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor (e.g., this compound). The free inhibitor competes with the kinobeads for binding to its target kinases. The amount of each kinase captured by the beads is then quantified by mass spectrometry. A reduction in the amount of a kinase captured in the presence of the free inhibitor indicates a direct interaction.[16][17]

Detailed Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a buffer that preserves kinase activity and integrity (e.g., a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Incubate aliquots of the cell lysate with increasing concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a defined period (e.g., 45-60 minutes) at 4°C.[17]

  • Kinase Enrichment:

    • Add the kinobeads to the inhibitor-treated lysates.

    • Incubate for an additional period (e.g., 30-60 minutes) at 4°C to allow for kinase binding to the beads.[17]

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Digestion and Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins captured in each sample using specialized proteomics software.

    • For each identified kinase, generate a dose-response curve by plotting the relative abundance of the kinase in the inhibitor-treated samples compared to the vehicle control.

    • The resulting curves can be used to determine the binding affinity (e.g., IC50) of the inhibitor for each kinase.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the central role of BTK in key signaling pathways relevant to the therapeutic action of this compound.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling (Mast Cells) BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB & AP-1 Ca_PKC->NFkB_AP1 Proliferation B-Cell Proliferation & Survival NFkB_AP1->Proliferation FcR FcεRI LYN_FcR LYN FcR->LYN_FcR Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcR SYK_FcR SYK LYN_FcR->SYK_FcR BTK_FcR BTK SYK_FcR->BTK_FcR PLCg2_FcR PLCγ2 BTK_FcR->PLCg2_FcR Degranulation Degranulation (Histamine Release) PLCg2_FcR->Degranulation This compound This compound This compound->BTK This compound->BTK_FcR

Caption: BTK's central role in B-cell receptor and Fc receptor signaling pathways.

Experimental Workflows

The following diagrams outline the experimental workflows for assessing kinase inhibitor cross-reactivity.

Kinase_Inhibition_Assay_Workflow start Start: Kinase Reaction add_inhibitor Add Test Inhibitor (e.g., this compound) start->add_inhibitor incubate_kinase Incubate add_inhibitor->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent incubate_kinase->add_adp_glo incubate_deplete Incubate (ATP Depletion) add_adp_glo->incubate_deplete add_detection Add Kinase Detection Reagent incubate_deplete->add_detection incubate_signal Incubate (Signal Generation) add_detection->incubate_signal measure_luminescence Measure Luminescence incubate_signal->measure_luminescence analyze_data Data Analysis (IC50 Determination) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Kinobead_Profiling_Workflow start Start: Cell Lysate add_inhibitor Add Test Inhibitor (Competitive Binding) start->add_inhibitor add_kinobeads Add Kinobeads add_inhibitor->add_kinobeads enrich_kinases Enrich Kinases add_kinobeads->enrich_kinases wash_elute Wash & Elute enrich_kinases->wash_elute digest Protein Digestion wash_elute->digest lc_ms LC-MS/MS Analysis digest->lc_ms analyze_data Data Analysis (Identify & Quantify Kinases) lc_ms->analyze_data end End analyze_data->end

References

A Comparative Analysis of Remibrutinib and Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors (BTKis) has evolved from the first-generation covalent inhibitor, ibrutinib, to next-generation agents designed for improved selectivity and safety. This guide provides a comparative overview of remibrutinib (LOU064), a novel, highly selective, covalent BTKi, against other next-generation inhibitors such as acalabrutinib and zanubrutinib.

Mechanism of Action of BTK Inhibitors

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B-cells, mast cells, and basophils.[1] Downstream of the B-cell receptor (BCR) and Fc receptors (FcεRI and FcγR), BTK activation triggers a cascade of signaling events that lead to cell proliferation, differentiation, and the release of pro-inflammatory mediators like histamine.[2] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, covalent BTK inhibitors block its enzymatic activity, thereby attenuating these inflammatory and proliferative signals.

A distinguishing feature of this compound is its ability to bind to an inactive conformation of BTK, which contributes to its high selectivity.[1] This targeted inhibition of BTK in mast cells and basophils is central to its efficacy in conditions like chronic spontaneous urticaria (CSU), where it prevents the release of histamine and other mediators responsible for hives and itching.[2]

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI LYN LYN FcεRI->LYN Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Cross-linking SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates IP3_DAG IP3 + DAG PLCg2->IP3_DAG Generates Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Induces Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Triggers Mediators Histamine & Pro-inflammatory Mediators Degranulation->Mediators Release This compound This compound This compound->BTK Inhibits

BTK Signaling Pathway in Mast Cells.

Comparative Data Presentation

The following tables summarize key quantitative data for this compound and other next-generation BTK inhibitors. Direct comparison should be approached with caution, as experimental conditions and clinical trial populations (autoimmune vs. oncology) may vary.

Table 1: Kinase Selectivity Profile of Next-Generation BTK Inhibitors

High selectivity is a hallmark of next-generation BTKis, aiming to minimize off-target effects associated with first-generation inhibitors.[1] this compound, in particular, has been described as having a "best-in-class" selectivity profile.[1]

KinaseThis compound (IC50 nM)Acalabrutinib (IC50 nM)Zanubrutinib (IC50 nM)
BTK 1.3 - 21 [3][4]5.1 [5]<1
TEC>1000>10002.0
ITK>1000>100010.0
EGFR>1000>10003.5
SRC>1000>100011.0
LYN>1000>10001.0
JAK3>1000>100081.0
Note: IC50 values are compiled from various biochemical and cellular assays and may not be directly comparable. A higher IC50 value indicates lower potency of inhibition.
Table 2: Pharmacokinetic Properties of Next-Generation BTK Inhibitors
ParameterThis compoundAcalabrutinibZanubrutinib
Tmax (median, hours) 0.5 - 1.25[6][7]~1.5~2.0[8]
Apparent Clearance (CL/F, L/h) 280 - 560[6][7]169[9][10]~116
Apparent Volume of Distribution (Vd/F, L) 400 - 15,000[6][7]259 (Central + Peripheral)[10]~790
Plasma Protein Binding ~95%~97%[11]~94%[11]
Effect of Food Negligible[6][7]High-fat meal decreases AUCHigh-fat meal delays Tmax
Note: Pharmacokinetic parameters can vary based on patient population, dosage, and study design.
Table 3: Clinical Efficacy of this compound in Chronic Spontaneous Urticaria (Phase III REMIX-1 & REMIX-2)

This compound has demonstrated rapid and sustained efficacy in patients with CSU who had an inadequate response to second-generation H1-antihistamines.[2]

Endpoint (at Week 12)This compound (25 mg b.i.d.)Placebo
Change from Baseline in UAS7 (REMIX-1) -20.0[12]-13.8[12]
Change from Baseline in UAS7 (REMIX-2) -19.4[12]-11.7[12]
Rapid Onset of Action Significant improvement by Week 2[2]-
Sustained Efficacy Improvements sustained up to Week 52[13]-
UAS7 (Weekly Urticaria Activity Score) is a composite score of itch and hives severity, ranging from 0 to 42. A lower score indicates less disease activity.
Table 4: Safety and Tolerability Profile of Next-Generation BTK Inhibitors

The improved selectivity of next-generation BTKis generally translates to a more favorable safety profile compared to ibrutinib.[14]

Adverse Event (Any Grade)This compound (in CSU)Acalabrutinib (in B-Cell Malignancies)Zanubrutinib (in B-Cell Malignancies)
Headache ~5-10%~37% [15]~15-20%
Diarrhea ~3-5%~30%[15]~23%[16]
Upper Respiratory Tract Infection ~10-15%~20-30%~39% [17]
Hemorrhage/Bruising ~4% (petechiae)[12]~41%[15]~30%[17]
Atrial Fibrillation Not commonly reported~5%[18]~3-4%[16]
Hypertension Not commonly reported~6-9%[15][18]~5-8%[16][19]
Note: Incidence rates are pooled from various clinical trials and indications. Direct comparison is limited by different patient populations and trial durations.

Experimental Protocols

Detailed protocols for proprietary assays are often not fully disclosed. However, the following sections describe the general methodologies for key experiments used to characterize BTK inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.

Principle: The assay measures the phosphorylation of a substrate peptide by the BTK enzyme. The amount of product formed (phosphorylated peptide or consumed ATP) is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human BTK enzyme

  • Synthetic peptide substrate (e.g., Poly (Glu4,Tyr1))[20]

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[21]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[20][21]

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Dilute the BTK enzyme to the desired concentration in kinase assay buffer and add to the wells containing the test compound.

  • Reaction Initiation: Prepare a substrate/ATP mix in kinase assay buffer. Add this mix to the wells to start the kinase reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[21]

  • Reaction Termination and Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]

    • Add a second reagent (e.g., Kinase Detection Reagent) which converts the ADP product back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.[21]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the BTK activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit BTK signaling within a cellular context.

Objective: To determine the potency of a test compound in inhibiting BTK-mediated signaling in cells.

Principle: B-cells are stimulated to activate the B-cell receptor pathway, leading to the autophosphorylation of BTK at Tyr223. The level of phosphorylated BTK (pBTK) is measured using techniques like flow cytometry or Western blotting. An effective inhibitor will reduce the amount of pBTK.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos cells)

  • Cell culture medium

  • Stimulating agent (e.g., anti-IgM antibody)

  • Test compound (e.g., this compound)

  • Fixation and permeabilization buffers

  • Fluorescently-labeled antibody against pBTK (Tyr223)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate the cells and treat with serial dilutions of the test compound for a specified pre-incubation time.

  • Cell Stimulation: Add the stimulating agent (e.g., anti-IgM) to the wells to activate the BCR pathway. Incubate for a short period (e.g., 15 minutes).

  • Fixation and Permeabilization: Stop the stimulation by fixing the cells with a fixation buffer. Then, permeabilize the cells to allow antibodies to access intracellular proteins.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated BTK.

  • Flow Cytometry: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pBTK antibody in the B-cell population.

  • Data Analysis: Calculate the percent inhibition of BTK phosphorylation for each compound concentration relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine the IC50 value by plotting percent inhibition against compound concentration.

BTKi_Evaluation_Workflow cluster_preclinical Preclinical Evaluation Start Compound Synthesis BiochemAssay Biochemical Kinase Assay (BTK IC50) Start->BiochemAssay KinomeScan Kinome Selectivity Screen (Off-target profiling) BiochemAssay->KinomeScan Potent & On-Target? CellAssay Cellular BTK Activity Assay (pBTK IC50) KinomeScan->CellAssay Selective? PK_PD Pharmacokinetics & Pharmacodynamics (In Vivo Models) CellAssay->PK_PD Cell-Potent? Tox Toxicology Studies PK_PD->Tox Clinical Clinical Trials (Phase I-III) Tox->Clinical Favorable Profile? End Regulatory Approval Clinical->End Efficacious & Safe?

General Workflow for BTK Inhibitor Evaluation.

Comparative Overview and Key Differentiators

This compound is distinguished from other next-generation BTKis by a combination of high selectivity, rapid onset of action, and a favorable safety profile demonstrated in autoimmune indications.

BTKi_Comparison This compound This compound Selectivity High Selectivity This compound->Selectivity Covalent Covalent Binding (to Cys481) This compound->Covalent Oral Oral Administration This compound->Oral Autoimmune Proven Efficacy in Autoimmune Disease (CSU) This compound->Autoimmune Rapid_Onset Rapid Onset (in CSU) This compound->Rapid_Onset CV_Risk Lower Cardiovascular Risk Profile This compound->CV_Risk Acalabrutinib Acalabrutinib Acalabrutinib->Selectivity Acalabrutinib->Covalent Acalabrutinib->Oral Oncology Proven Efficacy in Oncology Acalabrutinib->Oncology Headache Headache AE Acalabrutinib->Headache Acalabrutinib->CV_Risk Zanubrutinib Zanubrutinib Zanubrutinib->Selectivity Zanubrutinib->Covalent Zanubrutinib->Oral Zanubrutinib->Oncology Zanubrutinib->CV_Risk

Comparative Features of BTK Inhibitors.

Conclusion

This compound is a next-generation covalent BTK inhibitor characterized by a high degree of selectivity, which is attributed to its unique binding to an inactive BTK conformation.[1] This selectivity translates into a favorable safety profile, particularly with regard to cardiovascular adverse events that have been a concern with earlier BTKis.[22] Clinical data in chronic spontaneous urticaria have established its rapid and sustained efficacy in an autoimmune condition, a key differentiator from other next-generation agents primarily developed for oncology indications.[12] While direct head-to-head trials are lacking, the available data suggest that this compound's profile makes it a promising therapeutic option for a range of immune-mediated diseases.

References

Remibrutinib vs. Tolebrutinib: A Comparative Analysis of Efficacy in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) inhibitors are an emerging class of oral therapies for multiple sclerosis (MS), targeting both peripheral and central nervous system (CNS) inflammation. This guide provides a comparative overview of the preclinical efficacy of two promising BTK inhibitors, remibrutinib (LOU064) and tolebrutinib (SAR442168), in experimental autoimmune encephalomyelitis (EAE), a widely used animal model of MS. While direct head-to-head preclinical studies are not publicly available, this guide synthesizes the existing data to offer insights into their respective mechanisms and potential therapeutic benefits.

Mechanism of Action: Targeting B-Cells and Myeloid Cells

Both this compound and tolebrutinib are potent and selective covalent inhibitors of BTK.[1][2] BTK is a crucial signaling enzyme in B-cells and myeloid cells, including microglia.[3][4] By inhibiting BTK, these drugs are thought to modulate the autoimmune response in MS through a dual mechanism:

  • Inhibition of B-cell activation: BTK is essential for B-cell receptor signaling, which is critical for the survival and activation of B-cells.[3][4] By blocking this pathway, this compound and tolebrutinib can suppress the production of autoantibodies and reduce B-cell-mediated antigen presentation to T-cells.

  • Modulation of myeloid cell function: BTK also plays a role in the activation of myeloid cells like microglia and macrophages.[3][4] Inhibition of BTK in these cells can reduce the production of pro-inflammatory cytokines and dampen the inflammatory environment within the CNS.[3]

A key differentiator highlighted in preclinical studies is the superior brain penetration and potency of tolebrutinib compared to other BTK inhibitors like evobrutinib and fenebrutinib.[5][6] Preclinical data for this compound also demonstrates its ability to achieve significant BTK occupancy in the brain.[3][7]

Preclinical Efficacy in EAE Models

The following tables summarize the available quantitative data from preclinical EAE studies for this compound and a tolebrutinib-like BTK inhibitor. It is important to note that these data are from separate studies and not from a direct comparative trial.

Table 1: Efficacy of this compound in EAE Models.[3][7]
Experimental Model Dose Key Findings Quantitative Data
Human Myelin Oligodendrocyte Glycoprotein (HuMOG) EAE (B-cell dependent) 3 mg/kg, twice dailyDose-dependent reduction in neurological symptoms.-
30 mg/kg, twice dailyStrong reduction in neurological symptoms. Strong BTK occupancy in peripheral immune organs and the brain. Reduced MOG-specific T-cell recall response.Mean Clinical Score at Day 20: ~1.5 (vs. ~3.5 in vehicle)
Rat Myelin Oligodendrocyte Glycoprotein (RatMOG) EAE (Myeloid cell and microglia driven) 30 mg/kg, twice dailySignificantly reduced EAE scores from day 12 onward.Mean Clinical Score at Day 20: ~2.0 (vs. ~3.0 in vehicle)
Table 2: Efficacy of a Tolebrutinib-like BTKi in EAE Model.[8]
Experimental Model Dose Key Findings Quantitative Data
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 EAE 15 mg/kg, oralHalted disease progression. Significant reduction in clinical score starting after two days of treatment.Statistically significant difference in clinical scores between treatment and vehicle groups maintained until the end of the study (Day 10).

Experimental Protocols

This compound EAE Studies[3][7]
  • HuMOG EAE Model:

    • Animals: Female C57BL/6 mice.

    • Induction: Immunization with human myelin oligodendrocyte glycoprotein (HuMOG).

    • Treatment: this compound administered orally twice daily, starting from the day of immunization.

    • Assessments: Clinical EAE score was assessed regularly. BTK occupancy in peripheral organs and the brain was measured. Ex vivo MOG-specific T-cell recall response was evaluated.

  • RatMOG EAE Model:

    • Animals: Female C57BL/6 mice.

    • Induction: Immunization with rat myelin oligodendrocyte glycoprotein (RatMOG).

    • Treatment: this compound administered orally twice daily.

    • Assessments: Clinical EAE score was monitored.

Tolebrutinib-like BTKi EAE Study[8]
  • MOG35-55 EAE Model:

    • Animals: Female C57BL/6 mice.

    • Induction: Immunization with MOG35-55 peptide.

    • Treatment: Oral administration of a tolebrutinib-like BTKi (15 mg/kg) starting at a clinical score of 1.0-1.5.

    • Assessments: Daily monitoring of clinical scores.

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells and Myeloid Cells cluster_cell B-Cell / Myeloid Cell BCR_FcR B-Cell Receptor (BCR) / Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) BCR_FcR->BTK Activates Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylates Response Cellular Response: - Activation - Proliferation - Cytokine Release Downstream->Response BTKi This compound / Tolebrutinib BTKi->BTK Inhibits

Caption: BTK is a key enzyme downstream of the B-cell and Fc receptors.

EAE_Workflow General Experimental Autoimmune Encephalomyelitis (EAE) Workflow cluster_workflow EAE Study Protocol Immunization 1. Immunization (e.g., MOG peptide in CFA) Treatment 2. Treatment Initiation (Vehicle or BTK inhibitor) Immunization->Treatment Monitoring 3. Clinical Scoring (Daily monitoring of disease progression) Treatment->Monitoring Analysis 4. Endpoint Analysis (e.g., Histology, BTK occupancy, Immune cell profiling) Monitoring->Analysis

Caption: A simplified workflow for preclinical EAE studies.

Summary and Conclusion

Both this compound and tolebrutinib show promise in preclinical models of multiple sclerosis by targeting the underlying neuroinflammatory processes. This compound has demonstrated clear efficacy in reducing clinical severity in both B-cell and myeloid cell-driven EAE models.[3][7] Tolebrutinib, and its analogues, have shown the ability to halt disease progression in EAE models and are noted for superior brain penetration and potency in comparative in vitro and in vivo pharmacokinetic studies.[5][6][8]

References

A Comparative Analysis of Remibrutinib and Omalizumab for Chronic Spontaneous Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head examination of two distinct therapeutic approaches for the management of moderate-to-severe Chronic Spontaneous Urticaria (CSU) in patients with an inadequate response to H1-antihistamines. This guide provides a comprehensive comparison of the novel oral Bruton's tyrosine kinase (BTK) inhibitor, remibrutinib, and the established anti-IgE monoclonal antibody, omalizumab, for researchers, scientists, and drug development professionals.

Executive Summary

Chronic Spontaneous Urticaria (CSU) is a debilitating skin condition characterized by the recurrent onset of hives, angioedema, or both, for six weeks or more, without an identifiable external trigger.[1] While second-generation H1-antihistamines are the first-line therapy, a significant portion of patients remain symptomatic.[1][2] This guide delves into the comparative efficacy, mechanisms of action, and clinical trial designs of two key second-line treatments: this compound, an emerging oral therapy, and omalizumab, an approved injectable biologic. A network meta-analysis suggests that while omalizumab 300 mg demonstrates the highest efficacy across major outcomes, this compound shows a strong performance, particularly in improving quality of life, positioning it as a promising oral alternative.[3][4]

Comparative Efficacy

Clinical trial data for both this compound and omalizumab demonstrate significant improvements in disease activity for patients with CSU who are refractory to H1-antihistamines. The primary endpoint for assessing efficacy in most CSU trials is the change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is a patient-reported outcome that measures the severity of both itch and hives on a daily basis, with a total weekly score ranging from 0 to 42.[5][6]

Efficacy EndpointThis compound (REMIX-1 & REMIX-2)Omalizumab (ASTERIA I, II & GLACIAL)
Primary Endpoint Significant reduction in UAS7 from baseline at Week 12.[1][7]Significant reduction in weekly itch severity score (ISS7) from baseline at Week 12.
UAS7 Reduction Least-squares mean change from baseline at Week 12: -20.0 (REMIX-1) and -19.4 (REMIX-2).[7]In a pivotal study, the mean change from baseline in UAS7 at week 12 was not explicitly the primary endpoint, but significant reductions were observed.[8]
Complete Response (UAS7=0) Nearly half of patients achieved a UAS7 score of 0 by Week 52.[9]At week 12, 34% to 44% of patients receiving 300mg omalizumab achieved a UAS7 of 0.[10][11] In one study, 35.8% of the 300mg group reached UAS7=0 at week 12.[8]
Well-Controlled Disease (UAS7≤6) At Week 12, 49.8% (REMIX-1) and 46.8% (REMIX-2) of patients had a UAS7 of 6 or lower.[7]At week 12, 51.9% of patients in the 300mg group achieved a UAS7≤6.[8]
Onset of Action Rapid onset of action, with symptom improvement observed as early as Week 1 and 2.[1][12]Rapid decrease in symptoms, with changes evident by one week after the first dose.[13]
Sustained Efficacy Efficacy sustained up to 52 weeks.[9][12]Improvements from baseline in symptom scores were sustained at week 24.[8]

Mechanisms of Action

This compound and omalizumab target different components of the inflammatory cascade that drives CSU.

This compound: As a highly selective oral inhibitor of Bruton's tyrosine kinase (BTK), this compound plays a crucial role in the activation of mast cells and basophils.[14][15] By blocking BTK, this compound inhibits the release of histamine and other pro-inflammatory mediators that cause the characteristic symptoms of CSU.[1][2][12] This targeted approach aims to quell the inflammatory response at a key signaling node.[14]

Omalizumab: Omalizumab is a humanized monoclonal antibody that specifically targets and binds to free immunoglobulin E (IgE).[16][17] In CSU, it is believed that some patients have autoimmune responses, including IgE autoantibodies against autoantigens.[18][19] By sequestering free IgE, omalizumab reduces the amount of IgE available to bind to its high-affinity receptor (FcεRI) on mast cells and basophils.[16][19] This leads to a downregulation of FcεRI expression, making these cells less sensitive to activation and subsequent degranulation.[16][19]

G cluster_this compound This compound Mechanism cluster_omalizumab Omalizumab Mechanism antigen_receptor Antigen Receptor (FcεRI) btk BTK antigen_receptor->btk mast_cell_activation Mast Cell Activation btk->mast_cell_activation histamine_release Histamine Release mast_cell_activation->histamine_release This compound This compound This compound->btk free_ige Free IgE ige_binding IgE-FcεRI Binding free_ige->ige_binding fceri FcεRI on Mast Cell fceri->ige_binding mast_cell_degranulation Mast Cell Degranulation ige_binding->mast_cell_degranulation omalizumab Omalizumab omalizumab->free_ige

Figure 1: Simplified signaling pathways for this compound and Omalizumab in CSU.

Experimental Protocols

The clinical development programs for both this compound and omalizumab involved rigorous, multicenter, randomized, double-blind, placebo-controlled trials.

This compound (REMIX-1 & REMIX-2)

The REMIX-1 (NCT05030311) and REMIX-2 (NCT05032157) were replicate Phase III studies designed to evaluate the efficacy and safety of this compound in adults with CSU who remained symptomatic despite treatment with second-generation H1-antihistamines.[7][20][21]

  • Study Design: The trials consisted of a screening period, a 24-week double-blind, placebo-controlled treatment period, followed by a 28-week open-label extension where all patients received this compound.[20][21][22]

  • Patient Population: Adult patients (≥18 years) with a diagnosis of CSU for at least 6 months and who were inadequately controlled by second-generation H1-antihistamines.[20][21][22] Key inclusion criteria included a UAS7 score ≥16 at baseline.[20]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 25 mg twice daily or a placebo, in addition to their ongoing H1-antihistamine therapy.[21][22][23]

  • Primary Endpoint: The primary endpoint was the absolute change from baseline in UAS7 at Week 12.[1]

G screening Screening (≤ 4 weeks) randomization Randomization (2:1) screening->randomization treatment_rem This compound 25mg BID + H1-antihistamine (24 weeks) randomization->treatment_rem treatment_pla Placebo + H1-antihistamine (24 weeks) randomization->treatment_pla open_label Open-Label Extension All receive this compound 25mg BID (28 weeks) treatment_rem->open_label treatment_pla->open_label follow_up Follow-up (4 weeks) open_label->follow_up

Figure 2: REMIX-1 & REMIX-2 Clinical Trial Workflow.
Omalizumab (OPTIMA)

The OPTIMA study (NCT02161562) was a Phase IV trial designed to assess the efficacy of optimized re-treatment and step-up therapy with omalizumab in patients with CSU.[5][24]

  • Study Design: This was a prospective, randomized, open-label, non-comparator study with multiple phases including an initial dosing period, a withdrawal period, and a second dosing period for re-treatment or dose escalation.[24][25]

  • Patient Population: Adult patients with CSU who were symptomatic despite H1-antihistamine therapy.[24]

  • Intervention: Patients were initially randomized to receive either 150 mg or 300 mg of omalizumab every 4 weeks for 24 weeks.[5][24] The protocol allowed for dose escalation from 150 mg to 300 mg if symptom control was inadequate (UAS7 > 6).[24][26] Patients who relapsed after a treatment withdrawal period could be re-treated.[24][26]

  • Primary Endpoint: The primary endpoint focused on the proportion of well-controlled patients who relapsed after withdrawal and subsequently regained symptom control upon re-treatment.[24]

G screening Screening randomization Randomization screening->randomization initial_dosing_150 Initial Dosing: Omalizumab 150mg Q4W (24 weeks) randomization->initial_dosing_150 initial_dosing_300 Initial Dosing: Omalizumab 300mg Q4W (24 weeks) randomization->initial_dosing_300 uas_assessment UAS7 Assessment initial_dosing_150->uas_assessment withdrawal Treatment Withdrawal (if UAS7 ≤ 6) initial_dosing_300->withdrawal step_up Step-up to 300mg (if UAS7 > 6) uas_assessment->step_up Uncontrolled uas_assessment->withdrawal Controlled relapse_assessment Relapse Assessment (UAS7 ≥ 16) withdrawal->relapse_assessment retreatment Re-treatment relapse_assessment->retreatment

Figure 3: OPTIMA Clinical Trial Workflow.

Conclusion

Both this compound and omalizumab represent significant advancements in the treatment of Chronic Spontaneous Urticaria for patients who do not respond adequately to H1-antihistamines. Omalizumab, with its established efficacy and safety profile, has been a cornerstone of second-line therapy. This compound, a novel oral BTK inhibitor, has demonstrated rapid and sustained efficacy in its phase III clinical trial program, offering a much-needed oral treatment option. The choice between these therapies may ultimately depend on patient preference for oral versus injectable administration, as well as long-term safety data and real-world evidence as it becomes available. The distinct mechanisms of action also suggest that they could be suitable for different patient subpopulations or in cases of non-response to the other agent. Further head-to-head trials would be invaluable in providing a definitive comparison of their relative efficacy and safety.

References

Remibrutinib Phase 2b Clinical Trial: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and safety of the novel BTK inhibitor, remibrutinib, for chronic spontaneous urticaria, with a comparative look at alternative therapies.

This guide provides a comprehensive analysis of the Phase 2b clinical trial data for this compound, a Bruton's tyrosine kinase (BTK) inhibitor, in the treatment of chronic spontaneous urticaria (CSU). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visually represents the underlying signaling pathways to offer a clear comparison with existing and emerging therapies for CSU.

Mechanism of Action: Targeting the Root of Urticaria

This compound is a highly selective, oral BTK inhibitor.[1][2] BTK is a crucial signaling enzyme in the activation of mast cells and basophils, which are key drivers of the inflammatory response in CSU.[3][4] By blocking BTK, this compound effectively inhibits the release of histamine and other pro-inflammatory mediators, thereby reducing the symptoms of urticaria, such as itching and hives.[3][5]

BTK_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds to LYN_SYK LYN_SYK FcεRI->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 Activates IP3_DAG IP3_DAG PLCγ2->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Degranulation Degranulation Ca_PKC->Degranulation Leads to This compound This compound This compound->BTK Inhibits

Clinical Trial Data: this compound in Chronic Spontaneous Urticaria

The Phase 2b clinical trial (NCT03926611) was a randomized, double-blind, placebo-controlled, dose-finding study that evaluated the efficacy and safety of this compound over 12 weeks in patients with CSU who were inadequately controlled by second-generation H1-antihistamines.[2]

Table 1: Change from Baseline in Weekly Urticaria Activity Score (UAS7) at Week 4
Treatment GroupMean Change from Baseline in UAS7
Placebo-5.4
This compound 10 mg once daily-19.1
This compound 35 mg once daily-19.1
This compound 100 mg once daily-14.7
This compound 10 mg twice daily-16.0
This compound 25 mg twice daily-20.0
This compound 100 mg twice daily-18.1

Data from Maurer M, et al. J Allergy Clin Immunol. 2022.[2]

Table 2: Proportion of Patients Achieving Complete Response (UAS7=0) and Well-Controlled Disease (UAS7≤6) at Week 12
Treatment GroupPatients with UAS7=0 (%)Patients with UAS7≤6 (%)
Placebo14.328.6
This compound 10 mg once daily26.738.3
This compound 35 mg once daily30.447.8
This compound 100 mg once daily28.944.4
This compound 10 mg twice daily31.852.3
This compound 25 mg twice daily41.955.8
This compound 100 mg twice daily29.547.7

Data from a 2022 presentation at the 31st EADV Annual Congress.

A 52-week, open-label extension study (NCT04109313) of the Phase 2b trial demonstrated sustained efficacy and a favorable safety profile for long-term treatment with this compound 100 mg twice daily.[6] At week 52, over 50% of patients achieved a complete response (UAS7=0), and the treatment was well-tolerated.[6]

Comparative Analysis with Alternative Therapies

The current standard of care for CSU includes second-generation H1-antihistamines, with omalizumab (an anti-IgE monoclonal antibody) as a second-line therapy.[6] Other emerging treatments include different BTK inhibitors and biologics targeting other inflammatory pathways.

Table 3: Comparison of Efficacy Endpoints for this compound and Competitor Drugs in CSU
DrugTrial PhasePrimary EndpointResult
This compound Phase 2bChange from baseline in UAS7 at Week 4Statistically significant improvement across all doses vs. placebo.[2]
Omalizumab Phase 3 (ASTERIA I & II, GLACIAL)Change from baseline in weekly Itch Severity Score (ISS) at Week 12Statistically significant reduction in ISS vs. placebo.[7]
Ligelizumab Phase 3 (PEARL 1 & 2)Change from baseline in UAS7 at Week 12Superior to placebo but not superior to omalizumab.[8]
Fenebrutinib Phase 2Change from baseline in UAS7 at Week 8Dose-dependent improvements, with the 150mg daily and 200mg twice daily doses meeting the primary endpoint.[9]

Experimental Protocols

This compound Phase 2b Trial (NCT03926611) Methodology

Experimental_Workflow cluster_endpoints Endpoints Screening Screening Period (Up to 4 weeks) Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization Treatment 12-Week Double-Blind Treatment Period - this compound (6 doses) - Placebo Randomization->Treatment FollowUp 4-Week Follow-up Treatment->FollowUp Primary Primary: Change in UAS7 at Week 4 Treatment->Primary Secondary Secondary: - Change in UAS7 at Week 12 - UAS7=0 and UAS7≤6 rates Treatment->Secondary

Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[2]

Participant Population: The trial enrolled adult patients (18 years or older) with a diagnosis of CSU for at least 6 months, who remained symptomatic despite treatment with second-generation H1-antihistamines.[10] Key inclusion criteria included a weekly Urticaria Activity Score (UAS7) of ≥16 and a weekly Hives Severity Score (HSS7) of ≥8 at baseline.[10]

Intervention: Patients were randomized to one of six this compound dosing regimens or placebo, administered orally for 12 weeks.[2]

Endpoints: The primary endpoint was the change from baseline in UAS7 at week 4. Secondary endpoints included the change from baseline in UAS7 at week 12, and the proportion of patients achieving a UAS7 score of 0 (complete response) and ≤6 (well-controlled disease).[2]

Conclusion

The Phase 2b clinical trial data for this compound demonstrates its potential as a rapid-acting and effective oral treatment for patients with chronic spontaneous urticaria that is not adequately controlled by antihistamines. The favorable safety profile observed in both the initial 12-week study and the 52-week extension further supports its development. When compared to other available and emerging therapies, this compound's oral administration and strong efficacy data position it as a promising future option in the management of CSU. Further Phase 3 studies will be crucial to confirm these findings and fully establish its place in the therapeutic landscape.

References

Remibrutinib Phase 3 Trials (REMIX-1 & REMIX-2): A Comparative Analysis for Chronic Spontaneous Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and safety of the novel Bruton's tyrosine kinase (BTK) inhibitor, remibrutinib, in treating chronic spontaneous urticaria (CSU), with a comparative look at established biologic therapies.

This guide provides a detailed analysis of the pivotal Phase 3 clinical trials for this compound (REMIX-1 and REMIX-2), placing its performance in context with alternative treatments for chronic spontaneous urticaria (CSU). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic landscape for this challenging condition.

Executive Summary

The REMIX-1 and REMIX-2 trials demonstrated that this compound, an oral Bruton's tyrosine kinase (BTK) inhibitor, achieved its primary endpoints, showing a rapid and sustained reduction in the symptoms of CSU in patients inadequately controlled by H1-antihistamines.[1][2][3] The drug exhibited a favorable safety profile, with adverse event rates comparable to placebo.[1][3] This positions this compound as a promising oral treatment alternative to injectable biologics like omalizumab and ligelizumab for patients with moderate to severe CSU.

Comparative Efficacy

The primary efficacy endpoint in the REMIX-1 and REMIX-2 trials was the absolute change from baseline in the weekly Urticaria Activity Score (UAS7) at Week 12.[2] The UAS7 is a patient-reported outcome that measures the severity of both itch and hives, with a total score ranging from 0 to 42.[4][5][6]

Table 1: Key Efficacy Outcomes of this compound in REMIX-1 & REMIX-2 (Week 12)
EndpointREMIX-1REMIX-2
Mean Change from Baseline in UAS7
This compound (25 mg BID)-20.0 ± 0.7-19.4 ± 0.7
Placebo-13.8 ± 1.0-11.7 ± 0.9
P-value<0.001<0.001
Proportion of Patients with UAS7 ≤ 6
This compound (25 mg BID)49.8%46.8%
Placebo24.8%19.6%
P-value<0.001<0.001

Data sourced from Phase 3 trial results.[1]

For comparison, the following tables summarize the key efficacy data for omalizumab and ligelizumab from their respective Phase 3 trials.

Table 2: Key Efficacy Outcomes of Omalizumab in ASTERIA I & GLACIAL (Week 12)
TrialOmalizumab DoseMean Change from Baseline in ISS7Proportion of Patients with UAS7=0
ASTERIA I 300 mg-9.435.8%
150 mg-6.715.0%
Placebo-3.68.8%
GLACIAL 300 mgNot Reported33.7%
PlaceboNot Reported4.8%

Data sourced from pivotal Phase 3 studies.[7]

Table 3: Key Efficacy Outcomes of Ligelizumab in PEARL-1 & PEARL-2 (Week 12)
TrialLigelizumab DoseMean Change from Baseline in UAS7
PEARL-1 72 mg-8.0 (vs. placebo)
120 mg-8.0 (vs. placebo)
Omalizumab 300 mg-8.7 (vs. placebo)
PEARL-2 72 mg-10.0 (vs. placebo)
120 mg-11.1 (vs. placebo)
Omalizumab 300 mg-10.4 (vs. placebo)

Data sourced from Phase 3 trial publications. Note: Ligelizumab did not demonstrate superiority over omalizumab.[8]

Safety and Tolerability

In the REMIX-1 and REMIX-2 trials, this compound was well-tolerated. The overall incidence of adverse events was similar between the this compound and placebo groups.[1]

Table 4: Overview of Safety Profile of this compound (REMIX-1 & REMIX-2 Pooled Data)
Adverse Event CategoryThis compound (25 mg BID)Placebo
Any Adverse Event 64.0%64.7%
Serious Adverse Events Similar to placeboSimilar to placebo
Most Common AEs (>3%) Respiratory tract infections (including COVID-19 and nasopharyngitis)Comparable to placebo
Liver Transaminase Elevations Balanced across both groups, asymptomatic, transient, and reversibleBalanced across both groups, asymptomatic, transient, and reversible

Data from pooled safety analyses of the REMIX studies.[3]

Experimental Protocols

REMIX-1 and REMIX-2 Study Design

The REMIX-1 (NCT05030311) and REMIX-2 (NCT05032157) trials were identically designed, global, multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 studies.[2][3]

  • Participants: Adult patients with a diagnosis of CSU for ≥6 months, who remained symptomatic despite the use of second-generation H1-antihistamines.[5] Key inclusion criteria included a UAS7 score of ≥16, a weekly itch severity score (ISS7) of ≥6, and a weekly hive severity score (HSS7) of ≥6 during the 7 days prior to randomization.[5]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 25 mg twice daily or a matching placebo, in addition to their ongoing H1-antihistamine therapy.[9]

  • Duration: The studies consisted of a screening period of up to 4 weeks, a 24-week double-blind, placebo-controlled treatment period, followed by a 28-week open-label treatment period where all patients received this compound.[4][5]

Endpoint Measurement
  • UAS7 (Weekly Urticaria Activity Score): Patients recorded the severity of their itch and the number of hives daily in an electronic diary. The daily itch severity was scored on a scale of 0 (none) to 3 (severe), and the daily hive count was also scored on a 0 to 3 scale. The UAS7 score is the sum of the daily scores over 7 days, with a range of 0 to 42.[6]

  • ISS7 (Weekly Itch Severity Score): The sum of the daily itch severity scores over 7 days, with a range of 0 to 21.[6]

  • HSS7 (Weekly Hive Severity Score): The sum of the daily hive count scores over 7 days, with a range of 0 to 21.[6]

Mechanism of Action: BTK Inhibition in CSU

This compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of mast cells and basophils. In CSU, the activation of these cells leads to the release of histamine and other inflammatory mediators, causing the characteristic symptoms of hives and itching. By blocking BTK, this compound aims to prevent this inflammatory cascade.

This compound Mechanism of Action cluster_mast_cell Mast Cell / Basophil IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-links BTK BTK FceRI->BTK Activates Antigen Antigen Antigen->IgE Binds Downstream Downstream Signaling BTK->Downstream Phosphorylates Mediators Histamine & Other Mediators Downstream->Mediators Leads to Release Symptoms Urticaria Symptoms (Itch, Hives) Mediators->Symptoms Cause This compound This compound This compound->BTK Inhibits

This compound's inhibition of the BTK signaling pathway.

Experimental Workflow: REMIX-1 & REMIX-2

The following diagram illustrates the overall workflow of the REMIX-1 and REMIX-2 clinical trials.

REMIX Trial Workflow cluster_screening Screening Period (Up to 4 Weeks) cluster_treatment Double-Blind Treatment Period (24 Weeks) cluster_extension Open-Label Extension (28 Weeks) Screening Patient Screening - Diagnosis of CSU ≥6 months - Symptomatic despite H1-antihistamines - UAS7 ≥16, ISS7 ≥6, HSS7 ≥6 Randomization Randomization (2:1) Screening->Randomization Remibrutinib_Arm This compound 25 mg BID + H1-Antihistamine Randomization->Remibrutinib_Arm Placebo_Arm Placebo + H1-Antihistamine Randomization->Placebo_Arm Week12_Endpoint Primary Endpoint Assessment (Change in UAS7 at Week 12) Remibrutinib_Arm->Week12_Endpoint Placebo_Arm->Week12_Endpoint Open_Label All Patients Receive This compound 25 mg BID Week12_Endpoint->Open_Label Long_Term_Safety Long-Term Safety & Efficacy Assessment Open_Label->Long_Term_Safety

Workflow of the REMIX-1 and REMIX-2 Phase 3 trials.

Logical Relationship: Therapeutic Approaches in CSU

The treatment of Chronic Spontaneous Urticaria typically follows a stepwise approach, starting with H1-antihistamines. For patients who do not respond adequately, subsequent lines of therapy include biologics and now, potentially, oral BTK inhibitors like this compound.

CSU Treatment Logic Start Patient with CSU H1_Antihistamines First Line: Second-Generation H1-Antihistamines Start->H1_Antihistamines Response_Check1 Adequate Response? H1_Antihistamines->Response_Check1 Second_Line Second Line: Up-dosing of H1-Antihistamines Response_Check1->Second_Line No Well_Controlled Disease Well-Controlled Response_Check1->Well_Controlled Yes Response_Check2 Adequate Response? Second_Line->Response_Check2 Third_Line Third Line: Add-on Therapy Response_Check2->Third_Line No Response_Check2->Well_Controlled Yes Omalizumab Omalizumab (Anti-IgE) Third_Line->Omalizumab This compound This compound (BTK Inhibitor) Third_Line->this compound Omalizumab->Well_Controlled This compound->Well_Controlled

Therapeutic decision pathway for Chronic Spontaneous Urticaria.

References

Remibrutinib: A Comparative Analysis of Long-Term Efficacy and Safety in Chronic Spontaneous Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the Bruton's tyrosine kinase inhibitor, remibrutinib, benchmarked against current therapeutic alternatives for chronic spontaneous urticaria (CSU).

This guide provides a comprehensive evaluation of the long-term efficacy and safety profile of this compound, an oral Bruton's tyrosine kinase (BTK) inhibitor. The data presented is primarily from the pivotal Phase III REMIX-1 and REMIX-2 clinical trials. For comparative purposes, this guide includes data from the pivotal trials of two key alternative therapies for chronic spontaneous urticaria (CSU): the anti-IgE monoclonal antibody omalizumab and the interleukin-4 receptor alpha antagonist dupilumab. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the necessary data to evaluate this compound's therapeutic potential.

Mechanism of Action: Targeting the Source of Urticaria

This compound is a highly selective oral inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of various immune cells, particularly mast cells and basophils.[1] In chronic spontaneous urticaria, the activation of these cells leads to the release of histamine and other inflammatory mediators, which in turn cause the characteristic wheals, itch, and angioedema.[1][2]

The activation of BTK is a downstream event following the cross-linking of the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. By inhibiting BTK, this compound effectively blocks this signaling cascade, preventing cellular degranulation and the subsequent release of inflammatory mediators.[1][2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Antigen Binding SYK SYK FceRI->SYK Activation BTK BTK SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation This compound This compound This compound->BTK Inhibition

Figure 1: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway in Mast Cells.

Long-Term Efficacy in Chronic Spontaneous Urticaria

The efficacy of this compound in patients with CSU inadequately controlled by H1-antihistamines was demonstrated in the Phase III REMIX-1 and REMIX-2 studies. These studies evaluated the change from baseline in the weekly Urticaria Activity Score (UAS7), a patient-reported outcome measuring itch severity and hive count.

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from the pivotal trials of this compound, omalizumab, and dupilumab.

Efficacy Endpoint This compound (REMIX-1 & REMIX-2 Pooled) Omalizumab (ASTERIA I & II) Dupilumab (LIBERTY-CSU CUPID A)
Primary Completion Week 52Week 24 (ASTERIA I), Week 12 (ASTERIA II)Week 24
UAS7 ≤ 6 (Well-controlled disease) at Week 12 49.8% (REMIX-1), 46.8% (REMIX-2) vs. 24.8% (REMIX-1), 19.6% (REMIX-2) for placebo (P<0.001)[1]51.9% (300mg) vs. 11.3% for placebo (P<0.0001) (ASTERIA I)[3]Not a primary endpoint, but a higher proportion of dupilumab-treated patients achieved this from week 8 (P=0.0379 at week 24)[4]
UAS7 = 0 (Complete response) at Week 12 Approx. 33% vs. placebo[4]35.8% (300mg) vs. 8.8% for placebo (P<0.0001) (ASTERIA I)[3]Not a primary endpoint, but a greater proportion of dupilumab-treated patients achieved this from week 14 (P=0.0411 at week 24)[4]
Change from Baseline in UAS7 at Week 12 Statistically significant improvement vs. placebo (P<0.001)[4]-9.4 (300mg) vs. -3.63 for placebo (P<0.0001) (ASTERIA I)[3]-8.5 difference vs. placebo (P=0.0003)[5]
Change from Baseline in ISS7 at Week 12 Statistically significant improvement vs. placebo (P<0.001)[4]-5.80 difference vs. placebo (300mg) (P<0.0001) (ASTERIA I)[3]-4.2 difference vs. placebo (P=0.0005)[5]
Sustained Efficacy Improvements sustained through 52 weeks[2]Improvements maintained to week 24 in ASTERIA I[3]Improvements persisted through a 12-week post-treatment follow-up[4]

A network meta-analysis of 15 randomized controlled trials concluded that omalizumab 300 mg demonstrated the greatest efficacy in improving UAS7 and ISS7, as well as achieving symptom remission and disease control at both 12 and 24 weeks. This compound showed the greatest improvement in the Dermatology Life Quality Index (DLQI) and the second-highest reduction in UAS7 and odds of symptom remission. Dupilumab was noted for providing sustained itch relief but with a delayed onset of efficacy compared to the other treatments.[6][7]

Long-Term Safety and Tolerability

The safety profile of this compound has been consistently favorable across clinical trials. The following table provides a comparative overview of the safety findings from the pivotal trials.

Safety Endpoint This compound (REMIX-1 & REMIX-2 Pooled) Omalizumab (ASTERIA I) Dupilumab (LIBERTY-CSU CUPID A)
Overall Adverse Events (AEs) Comparable to placebo (64.0% vs. 64.7%)[4]Higher incidence in omalizumab groups compared to placebo[8]54.3% vs. 58.8% for placebo[4]
Serious Adverse Events (SAEs) Similar to placebo[1]0% (300mg) vs. 5.0% for placebo[3]2.9% vs. 7.4% for placebo[4]
Most Common AEs (≥5%) Respiratory tract infections (including COVID-19 and nasopharyngitis) and headache, all comparable with placebo.[2]Headaches appeared to be associated with omalizumab.[8]Injection-site reactions were more frequent in the dupilumab group.[4]
AEs Leading to Discontinuation Infrequent and comparable to placebo[9]Not specified as a primary safety outcome, but overall AEs were higher in the treatment arms.[8]Infrequent[9]
Liver Function Tests Balanced liver transaminase elevations across this compound and placebo groups; all were asymptomatic, transient, and reversible.[2]Not highlighted as a specific concern in the pivotal trial data.Not highlighted as a specific concern in the pivotal trial data.

Experimental Protocols

The data presented in this guide are derived from rigorously designed, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials. Below is a summary of the methodologies for the respective pivotal studies.

This compound: REMIX-1 and REMIX-2
  • Objective: To evaluate the efficacy and safety of this compound in adults with CSU inadequately controlled by second-generation H1-antihistamines.[1]

  • Design: Multicenter, randomized, double-blind, placebo-controlled studies with a 24-week double-blind treatment period, followed by a 28-week open-label extension.[1][10]

  • Patient Population: Adults (18 years and older) with a diagnosis of CSU for at least 6 months, who remained symptomatic despite H1-antihistamine use.[11][12] Key inclusion criteria included a UAS7 score ≥16, a weekly itch severity score (ISS7) ≥8, and a weekly hive severity score (HSS7) ≥8 at baseline.[13]

  • Intervention: this compound 25 mg twice daily or placebo, as an add-on to background H1-antihistamine therapy.[1]

  • Primary Endpoint: Absolute change from baseline in UAS7 at Week 12.[10]

  • Secondary Endpoints: Change from baseline in ISS7 and HSS7 at Week 12, and the proportion of patients with UAS7≤6 and UAS7=0 at Week 12.[10]

Clinical_Trial_Workflow cluster_treatment Treatment Period Screening Screening (Up to 4 weeks) Randomization Randomization (2:1) Screening->Randomization DoubleBlind Double-Blind Treatment (24 weeks) This compound 25mg BID or Placebo Randomization->DoubleBlind OpenLabel Open-Label Extension (28 weeks) All patients on this compound DoubleBlind->OpenLabel FollowUp Follow-up (4 weeks) OpenLabel->FollowUp

Figure 2: Representative Clinical Trial Workflow for the REMIX Studies.

Omalizumab: ASTERIA I and ASTERIA II
  • Objective: To evaluate the efficacy and safety of omalizumab in patients with chronic idiopathic urticaria (CIU)/CSU who remained symptomatic despite H1-antihistamine treatment.[3]

  • Design: Randomized, double-blind, placebo-controlled studies. ASTERIA I had a 24-week treatment period, while ASTERIA II had a 12-week treatment period, both followed by a 16-week observation period.[3]

  • Patient Population: Patients aged 12-75 years with a diagnosis of CIU for over six months and symptomatic despite standard-dose H1-antihistamine therapy. Key inclusion criteria included a UAS7 ≥ 16 and a weekly itch severity score ≥ 8.[14]

  • Intervention: Subcutaneous injections of omalizumab 75 mg, 150 mg, or 300 mg, or placebo every 4 weeks.[3]

  • Primary Endpoint: Change from baseline in weekly itch severity score at Week 12.[3][8]

Dupilumab: LIBERTY-CSU CUPID Study A
  • Objective: To evaluate the efficacy and safety of dupilumab in patients with CSU who remained symptomatic despite H1-antihistamine treatment.[5]

  • Design: A randomized, double-blind, placebo-controlled, 24-week, phase 3 trial.[15]

  • Patient Population: Patients aged ≥6 years with a diagnosis of CSU for >6 months, symptomatic despite H1-antihistamine use, and omalizumab-naive. Key inclusion criteria included a UAS7 ≥16 and ISS7 ≥8. Patients with active atopic dermatitis were excluded.[4][13]

  • Intervention: Subcutaneous dupilumab or placebo as an add-on to background H1-antihistamine therapy. Dosing varied by age and weight.[15]

  • Primary Endpoint: Change from baseline in ISS7 at Week 24. A key secondary endpoint was the change from baseline in UAS7 at Week 24.[5]

Conclusion

This compound has demonstrated robust long-term efficacy and a favorable safety profile in patients with chronic spontaneous urticaria who are inadequately controlled with H1-antihistamines. Its oral route of administration offers a convenient alternative to injectable biologics. Comparative data suggests that while omalizumab may have a slight edge in overall efficacy for some endpoints, this compound shows strong performance, particularly in improving quality of life, and presents a valuable new therapeutic option. Dupilumab also shows efficacy, particularly in itch reduction, though its onset of action may be slower. The distinct mechanisms of action and routes of administration of these agents provide clinicians and researchers with a broader armamentarium to manage the complexities of chronic spontaneous urticaria. Further head-to-head trials will be beneficial to delineate the optimal positioning of these therapies in the CSU treatment paradigm.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of remibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Hazard Identification and Safety Precautions

This compound is a substance that requires careful handling due to its potential health and environmental effects. The primary hazards are summarized below.

Table 1: Summary of this compound Hazards

Hazard TypeDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Environmental Hazard Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]
Sensitization May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P284: Wear respiratory protection.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment should be used:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing.[2]

  • Respiratory Protection: A suitable respirator should be worn, especially when handling the powdered form of the compound.[2]

An accessible safety shower and eye wash station must be available in the laboratory.[2]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent environmental release.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and that there is adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]

  • Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Disposal of Contaminated Material: Dispose of all contaminated materials, including the absorbent material and any used PPE, as hazardous waste according to the procedures outlined in Section 4.[1][2]

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in a manner that is compliant with all relevant regulations to protect human health and the environment. As an investigational medication, its disposal is governed by regulations such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Step-by-Step Disposal Guide:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in any way that allows it to enter sewer systems or waterways, due to its high toxicity to aquatic life.[1][5]

  • Segregate Waste: All this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Use Designated Waste Containers: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[6] The container should be sturdy and leak-proof.

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department must be contacted to arrange for the pickup and disposal of the hazardous waste.[3] They will provide guidance on specific labeling and storage requirements.

  • Professional Disposal: The ultimate disposal of this compound waste must be carried out by an approved and licensed waste disposal plant, typically via incineration.[1][3] This will be managed by your EHS provider.

  • Decontaminate Empty Containers: Thoroughly decontaminate any empty original containers by rinsing with a suitable solvent (e.g., alcohol). The rinsate must be collected as hazardous waste. Once decontaminated, scratch out all personal or identifying information on the label before disposing of the container as regular laboratory waste or recycling, in accordance with institutional policies.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Remibrutinib_Disposal_Workflow start This compound Waste Generated (Unused compound, contaminated labware, spill debris) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol (Contain, Absorb, Decontaminate) is_spill->spill_protocol Yes collect_waste Collect all waste in a designated, sealed, and labeled hazardous waste container. is_spill->collect_waste No spill_protocol->collect_waste no_drain Do NOT dispose down the drain or in regular trash. collect_waste->no_drain contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. no_drain->contact_ehs ehs_disposal EHS manages disposal through an approved waste disposal facility (incineration). contact_ehs->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Remibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Remibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, with a focus on personal protective equipment (PPE), operational plans, and disposal.

When handling this compound, it is crucial to adhere to stringent safety protocols to minimize exposure and ensure personal safety. Conflicting safety data sheets exist for this compound; therefore, a conservative approach that assumes the highest level of hazard is recommended. One safety data sheet indicates that this compound may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. Another suggests it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[2].

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of available safety data sheets.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust particles of this compound.[1][2]
Hand Protection Protective gloves (material to be specified by internal safety protocols based on breakthrough time)Prevents skin contact and potential sensitization. Contaminated work clothing should not be allowed out of the workplace.[1]
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Suitable respirator (e.g., N95 or higher, depending on the procedure and potential for aerosolization)Required to prevent inhalation of dust or aerosols, especially when handling the powdered form of the compound. One safety data sheet explicitly states to wear respiratory protection and to avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area.[2]

  • Hygiene : Do not eat, drink, or smoke when using this product. Wash your skin thoroughly after handling.[2]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • If Swallowed : Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. One safety data sheet indicates that this compound is very toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal.[2] Avoid release to the environment.[2]

  • Spill Cleanup : In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Remibrutinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area (fume hood) A->B C Weigh/handle This compound B->C Proceed with caution D Perform experiment C->D E Decontaminate work area D->E Experiment complete F Dispose of waste E->F G Doff PPE F->G

Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。